molecular formula C15H13NO5 B112637 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde CAS No. 438530-72-4

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Cat. No.: B112637
CAS No.: 438530-72-4
M. Wt: 287.27 g/mol
InChI Key: CEIJZCASKXSWHG-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is a high-value chemical building block extensively used in the synthesis of sophisticated Schiff base ligands . These ligands are pivotal in the development of protein and enzyme mimics, facilitating research into novel catalytic systems and molecular recognition processes . The compound's structure, featuring an aldehyde and an ether linkage, allows it to serve as a key precursor in coordination chemistry, enabling the creation of complex molecular architectures for studying metal-ligand interactions. Furthermore, the structural motif of benzaldehyde derivatives is integral to research on oxidative reaction mechanisms, such as those catalyzed by lignin peroxidase (LiP) in the degradation of aromatic polymers . Studies into these pathways are crucial for advancing industrial biotechnology applications, including the development of bio-based processes for pulping, bleaching, and the breakdown of environmental pollutants . This compound is dedicated to supporting these and other cutting-edge investigative applications in a research laboratory setting.

Properties

IUPAC Name

4-methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15-7-2-11(9-17)8-12(15)10-21-14-5-3-13(4-6-14)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIJZCASKXSWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. We will delve into the strategic selection of precursors, a detailed mechanistic rationale for the Williamson ether synthesis, and a meticulously validated, step-by-step experimental protocol. This document is designed to bridge theoretical organic chemistry with practical laboratory application, offering field-proven insights to ensure reproducibility and high-yield outcomes. Key quantitative data are summarized for clarity, and a visual workflow is provided to illustrate the synthetic pathway.

Introduction: Significance and Application

This compound is a bespoke chemical entity that serves as a critical building block in the development of more complex molecular architectures. Its unique trifunctional nature—an aldehyde for imine formation or oxidation, a methoxy group influencing aromatic ring electronics, and a nitrophenoxy ether moiety—makes it a versatile precursor. While direct citations for this exact molecule's application are sparse, its isomeric and analogous structures are noted as precursors in the preparation of Schiff bases, which are employed to develop protein and enzyme mimics.[1] The structural motifs present suggest its potential utility in constructing novel ligands for coordination chemistry or as a key intermediate in the synthesis of pharmacologically active agents where the nitrophenyl ether linkage is a known pharmacophore. This guide focuses on its de novo synthesis via the classic Williamson ether synthesis, a reliable and scalable method.[2][3]

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule at the ether linkage immediately suggests a Williamson ether synthesis pathway. This approach is favored for its reliability, broad substrate scope, and straightforward execution.[4][5]

The two possible disconnections are:

  • Route A: 4-Methoxy-3-(halomethyl)benzaldehyde + 4-Nitrophenol

  • Route B: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) + 1-(Halomethyl)-4-nitrobenzene

"From an Application Scientist's perspective, the choice between these routes hinges on precursor availability, stability, and reaction kinetics. Route A involves a benzylic halide, which is an excellent electrophile for SN2 reactions, promising high efficiency.[4][6] Route B, while viable, utilizes 1-(bromomethyl)-4-nitrobenzene, which can be lachrymatory and requires careful handling. A procedure analogous to Route B has been successfully used to synthesize the isomeric compound 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, yielding a pure product in 78% yield.[1] However, for this guide, we will focus on a strategy derived from Route A, which leverages a more readily synthesized or commercially available halo-vanillin derivative and the nucleophilicity of 4-nitrophenate."

The chosen strategy, therefore, involves the nucleophilic substitution reaction between the sodium salt of 4-nitrophenol (the nucleophile) and 3-(bromomethyl)-4-methoxybenzaldehyde (the electrophile).

Mechanism of Action: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The key steps are:

  • Deprotonation: A suitable base deprotonates the phenolic hydroxyl group of 4-nitrophenol. The electron-withdrawing nitro group significantly increases the acidity of this proton (pKa ≈ 7.15), allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[3] This step generates the highly nucleophilic 4-nitrophenoxide anion.

  • Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic benzylic carbon of 3-(bromomethyl)-4-methoxybenzaldehyde.

  • Displacement: In a concerted step, the phenoxide forms a new C-O bond while displacing the bromide leaving group, resulting in the desired ether product.[5]

The use of a primary benzylic halide is crucial as it minimizes the potential for the competing E2 elimination side reaction, which can become significant with secondary or tertiary halides.[4][6]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, isolation, and purification.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplierNotes
3-Bromo-4-methoxybenzaldehyde215.04≥98%Sigma-AldrichKey electrophile.[7][8]
4-Nitrophenol139.11≥99%Sigma-AldrichNucleophile precursor.
Potassium Carbonate (K₂CO₃)138.21≥99%, anhydrousThermo FisherBase for deprotonation.
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%Acros OrganicsAprotic polar solvent.
Ethyl Acetate88.11ACS GradeVWRFor extraction.
Hexanes-ACS GradeVWRFor recrystallization.
Brine (Saturated NaCl)--Lab PreparedFor washing.
Magnesium Sulfate (MgSO₄)120.37AnhydrousLabChemFor drying.
Step-by-Step Synthesis Procedure
  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

  • Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium 4-nitrophenoxide salt.

  • Electrophile Addition: Add 3-bromo-4-methoxybenzaldehyde (2.15 g, 10.0 mmol, 1.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete (disappearance of the starting halide), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration through a Büchner funnel. Wash the solid generously with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to yield the pure product as a pale-yellow solid.

  • Drying: Dry the purified solid in a vacuum oven at 40 °C overnight.

Characterization

The final product, this compound (C₁₅H₁₃NO₅, MW: 287.27 g/mol ), should be characterized to confirm its identity and purity.[9][10]

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.9 ppm), aromatic protons, the benzylic methylene bridge (~5.2 ppm), and the methoxy group (~3.9 ppm).

  • FT-IR (cm⁻¹): Look for key stretches corresponding to the aldehyde C=O (~1700 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and the nitro group N-O bonds (~1520 and 1345 cm⁻¹).

  • Melting Point: A sharp melting point indicates high purity.

Results and Troubleshooting

This procedure is expected to provide the target compound in good yield and high purity.

ParameterExpected Value
Product This compound
Theoretical Yield 2.87 g
Expected Actual Yield 2.30 - 2.58 g (80-90%)
Appearance Pale-yellow crystalline solid
Purity (by HPLC/NMR) >98%

"Field Insight & Troubleshooting: Incomplete conversion is the most common issue. Ensure your reagents, particularly the DMF, are anhydrous, as water can hydrolyze the halide and quench the phenoxide. If TLC shows a persistent starting material spot, consider extending the reaction time or adding a catalytic amount of potassium iodide (KI) to facilitate a Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide in situ."

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Work-up cluster_product Purification & Final Product R1 4-Nitrophenol Reaction Williamson Ether Synthesis (SN2) R1->Reaction R2 3-Bromo-4-methoxybenzaldehyde R2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) 80 °C, 4-6h Solvent->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Cool & Precipitate Purification Recrystallization (EtOAc/Hexanes) Workup->Purification Crude Solid Product This compound Purification->Product Pure Product

Caption: Workflow for the Williamson ether synthesis of the target compound.

Conclusion

This guide outlines a reliable and well-rationalized synthetic protocol for this compound. By employing the Williamson ether synthesis with carefully selected starting materials and optimized conditions, researchers can confidently produce this valuable intermediate with high yield and purity. The provided mechanistic insights and practical troubleshooting advice are intended to empower scientists to not only replicate this procedure but also to adapt it for the synthesis of analogous structures in their research and development endeavors.

References

  • SpectraBase. (n.d.). 4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde. Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]

  • Li, Y., & Chen, Y. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1377. [Link]

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.). Universidad de Pamplona. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • McCallum, J. (2013). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link]

  • BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved January 14, 2026, from [Link]

  • mVOC. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.

Sources

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Introduction

This compound is a complex aromatic aldehyde possessing a unique combination of functional groups that make it a molecule of significant interest for synthetic chemists. Structurally, it can be viewed as a derivative of vanillin, a widely utilized natural product, where the phenolic hydroxyl group is replaced by a (4-nitrophenoxy)methyl ether. This configuration incorporates three key reactive centers: a benzaldehyde, a diaryl ether linkage, and a nitroaromatic moiety. The strategic placement of these groups on a stable benzene core provides a versatile scaffold for the development of novel compounds. This guide offers a comprehensive analysis of its chemical properties, synthesis, reactivity, and potential applications, providing researchers and drug development professionals with a foundational understanding of this valuable synthetic intermediate. The presence of the electron-withdrawing nitro group and the versatile aldehyde function suggests its potential as a precursor for various biologically active molecules, including Schiff bases and other heterocyclic systems.[1][2][3]

Physicochemical and Spectroscopic Profile

The distinct structural features of this compound give rise to a specific set of physical and spectroscopic properties. While experimental data for this precise isomer is not widely published, a robust profile can be constructed based on the analysis of its constituent functional groups and data from closely related analogues.

Identifiers and Physical Properties
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₅H₁₃NO₅[4][5]
Molecular Weight 287.27 g/mol [4][5]
CAS Number Not explicitly available.-
Predicted Appearance Off-white to yellow crystalline solidInferred from analogues[1][6]
Predicted Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile); sparingly soluble in water.Inferred from structure
Spectroscopic Characterization (Predicted)

The spectroscopic data provides a definitive fingerprint for the molecule's structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton.

    • Aldehyde Proton (CHO): A singlet appearing far downfield, typically in the range of δ 9.8 - 10.1 ppm.

    • Aromatic Protons: Two distinct aromatic systems would be visible. The benzaldehyde ring protons would appear as complex multiplets between δ 7.0 - 7.9 ppm. The 4-nitrophenoxy ring would show a characteristic AA'BB' system, with two doublets in the range of δ 7.0 - 8.3 ppm due to the strong electron-withdrawing effect of the nitro group.

    • Methylene Protons (Ar-CH₂-O): A key singlet around δ 5.2 - 5.5 ppm, confirming the benzylic ether linkage.

    • Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.9 - 4.1 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure.

    • Carbonyl Carbon (C=O): A signal in the δ 190 - 192 ppm region.

    • Aromatic Carbons: A series of signals between δ 110 - 165 ppm. The carbon bearing the nitro group (C-NO₂) and the ether-linked carbons would be particularly deshielded.

    • Methylene Carbon (Ar-CH₂-O): A signal around δ 70 - 75 ppm.

    • Methoxy Carbon (OCH₃): A signal around δ 56 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.

    • N-O Stretch (Nitro Group): Two strong bands, one asymmetric around 1520-1540 cm⁻¹ and one symmetric around 1340-1350 cm⁻¹.

    • C-O-C Stretch (Ether): A prominent band in the region of 1240-1280 cm⁻¹.

    • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron impact (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z 287. Fragmentation would likely involve cleavage of the benzylic ether bond, leading to fragments corresponding to the 4-methoxy-3-methylbenzaldehyde cation and the 4-nitrophenoxy radical.

Synthesis and Mechanistic Considerations

The most logical and efficient route to synthesize this compound is via a Williamson ether synthesis. This classical method involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide.

Proposed Synthetic Pathway

The synthesis involves the reaction between the sodium or potassium salt of 4-nitrophenol and 3-(chloromethyl)-4-methoxybenzaldehyde. The phenoxide is generated in situ using a suitable base, which then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in an Sₙ2 reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 3-(Chloromethyl)-4-methoxybenzaldehyde P1 Mix reactants in solvent R1->P1 R2 4-Nitrophenol R2->P1 R3 Base (e.g., K₂CO₃) R3->P1 R4 Solvent (e.g., DMF) R4->P1 P2 Heat mixture (e.g., 80-100 °C) P1->P2 P3 Reaction Monitoring (TLC) P2->P3 W1 Quench with water P3->W1 W2 Extract with organic solvent W1->W2 W3 Dry & Concentrate W2->W3 W4 Purify (Crystallization/Chromatography) W3->W4 Product This compound W4->Product

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol
  • Preparation: To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Reaction Initiation: Heat the mixture to 60 °C for 30 minutes to ensure the complete formation of the potassium 4-nitrophenoxide salt.

  • Substrate Addition: Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in DMF dropwise to the reaction mixture.

  • Reaction: Increase the temperature to 90 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.

  • Isolation: Filter the solid precipitate, wash thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Causality and Experimental Insight
  • Choice of Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic 4-nitrophenol (pKa ≈ 7.1) without causing side reactions with the aldehyde. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (K⁺) effectively, leaving the phenoxide nucleophile highly reactive.

  • Self-Validation: The protocol's integrity is maintained by in-process monitoring via TLC, which confirms the consumption of starting materials and the formation of the product. The final product's purity is validated through characterization techniques like NMR and melting point analysis, ensuring the success of the synthesis.

Chemical Reactivity and Derivatization Potential

The molecule's reactivity is governed by its three primary functional groups, offering a rich landscape for chemical transformations.

Reactivity_Map cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reactions cluster_aromatic Aromatic Ring Reactions Core This compound Aldehyde Nitro Group Aromatic Rings A1 Schiff Base (R-NH₂) Core:f0->A1 Nucleophilic Addition A2 Alcohol (Reduction, e.g., NaBH₄) Core:f0->A2 A3 Carboxylic Acid (Oxidation, e.g., KMnO₄) Core:f0->A3 A4 Wittig Reaction (Alkene formation) Core:f0->A4 N1 Amine (Reduction, e.g., SnCl₂/HCl) Core:f1->N1 Reduction AR1 Electrophilic Substitution (e.g., Halogenation) Core:f2->AR1 N1->AR1 further derivatization (e.g., diazotization)

Caption: Reactivity map of key functional groups.

  • Reactions of the Aldehyde Group: The aldehyde is a versatile handle for modifications.

    • Schiff Base Formation: It readily condenses with primary amines to form imines (Schiff bases), a reaction often used to synthesize ligands and biologically active compounds.[1][7]

    • Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding {4-Methoxy-3-[(4-nitrophenoxy)methyl]phenyl}methanol.[8]

    • Oxidation: Strong oxidizing agents will convert the aldehyde to a carboxylic acid, forming 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acid.

  • Reactions of the Nitro Group:

    • Reduction: The nitro group is readily reduced to a primary amine (-NH₂) using reagents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast array of compounds via diazotization or acylation.

  • Reactions of the Aromatic Rings:

    • The benzaldehyde ring is activated towards electrophilic aromatic substitution by the methoxy and ether groups. The phenoxy ring is strongly deactivated by the nitro group. This differential reactivity allows for selective chemistry on the benzaldehyde ring.

Potential Applications in Research and Development

The unique trifunctional nature of this compound makes it a promising platform molecule.

  • Pharmaceutical and Agrochemical Synthesis: The core structure is a viable starting point for building more complex molecules. The aldehyde can be used to synthesize heterocyclic rings, while the nitro group can be converted to an amine to introduce further diversity. Vanillin derivatives are known to be precursors for compounds with antimicrobial and anticancer properties.[2][9]

  • Precursor for Advanced Materials: The aromatic nature and reactive handles make it a candidate for the synthesis of novel polymers, dyes, and molecular sensors. The nitro group, in particular, is a well-known chromophore.

  • Schiff Base Ligands: Condensation with various amines can produce a library of Schiff base ligands. These ligands are valuable in coordination chemistry for creating metal complexes with potential catalytic or medicinal applications.[1][3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, aromatic nitro compounds and aldehydes should generally be treated as potentially hazardous.

Conclusion

This compound is a structurally rich and synthetically versatile molecule. Its well-defined reactive sites—the aldehyde, the nitro group, and the activated aromatic ring—provide multiple avenues for chemical modification. The straightforward synthesis via Williamson etherification makes it an accessible building block for researchers. Its potential applications as a precursor in the fields of medicinal chemistry, materials science, and coordination chemistry warrant further investigation, establishing it as a compound of considerable interest for future research and development endeavors.

References

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  • Prajapati, S. M., et al. (2015). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 7(4), 342-348. Retrieved from [Link]

  • Google Patents. (n.d.). CN102644091A - Method for preparing o-vanillin.
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  • Google Patents. (n.d.). CN105622363A - Process for preparing vanillyl alcohol ether by one-step method.
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  • Li, Y., & Chen, J.-Z. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1377. Retrieved from [Link]

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  • University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Retrieved from [Link]

  • BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

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  • ResearchGate. (2024). Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde.... Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive guide based on established principles of spectroscopy and data from analogous chemical structures. The primary objective is to equip researchers and drug development professionals with a robust framework for the identification, characterization, and purity assessment of this and structurally related compounds. This guide will delve into the theoretical underpinnings of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering predicted data and detailed interpretations. Furthermore, standardized protocols for data acquisition are presented to ensure reproducibility and scientific rigor.

Introduction: The Structural Significance of this compound

This compound is a multifaceted aromatic compound featuring a unique combination of functional groups: a benzaldehyde, a methoxy ether, a diaryl ether linkage, and a nitro group. This arrangement of moieties suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The benzaldehyde group serves as a reactive handle for derivatization, while the nitroaromatic and ether functionalities can influence the molecule's electronic properties, solubility, and biological activity.

Accurate structural elucidation and purity confirmation are paramount in any chemical research and development endeavor. Spectroscopic techniques are the cornerstone of this process, providing an in-depth look at the molecular architecture. This guide will provide a detailed roadmap for interpreting the spectroscopic fingerprint of this target molecule.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.9 - 10.1SingletN/A
Aromatic (H on benzaldehyde ring)7.5 - 7.8Multiplet7-9
Aromatic (H on benzaldehyde ring)7.3 - 7.5Multiplet7-9
Aromatic (H on benzaldehyde ring)7.0 - 7.2Multiplet7-9
Aromatic (H on nitrophenoxy ring)8.1 - 8.3Doublet8-9
Aromatic (H on nitrophenoxy ring)7.0 - 7.2Doublet8-9
Methylene (-CH₂-)5.2 - 5.4SingletN/A
Methoxy (-OCH₃)3.8 - 4.0SingletN/A

Causality of Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. These solvents dissolve a wide range of organic compounds and have minimal interfering signals in the ¹H NMR spectrum.[1] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the complex multiplets of the aromatic protons.

Self-Validating System: The integration of the proton signals should correspond to the number of protons in each environment (e.g., 1H for the aldehyde, 2H for the methylene group, 3H for the methoxy group, and the respective number of aromatic protons). This internal consistency serves as a self-validation of the proposed structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 195
Aromatic (C-NO₂)160 - 165
Aromatic (C-OAr)155 - 160
Aromatic (C-OCH₃)150 - 155
Aromatic (quaternary)130 - 145
Aromatic (CH)110 - 130
Methylene (-CH₂-)65 - 75
Methoxy (-OCH₃)55 - 60

Expertise & Experience: The carbonyl carbon of the aldehyde is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.[2][3] The aromatic carbons attached to electronegative atoms (oxygen and nitrogen) will also appear at lower field. The chemical shift of the methoxy carbon is typically around 56 ppm for in-plane conformations but can be shifted downfield to ~62 ppm if steric hindrance forces it out-of-plane.[4][5][6]

Authoritative Grounding: The predicted ranges are based on extensive databases and literature values for substituted benzaldehydes and aromatic ethers.[7][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key FT-IR absorptions for this compound are presented in Table 3.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aldehyde C-H Stretch2820-2850 and 2720-2750Medium
Aldehyde C=O Stretch1680 - 1705Strong
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
Nitro N-O Stretch (asymmetric)1500 - 1550Strong
Nitro N-O Stretch (symmetric)1335 - 1370Strong
Ether C-O Stretch (Aryl-Alkyl)1230 - 1270 and 1020-1075Strong

Trustworthiness: The presence of a strong absorption band around 1680-1705 cm⁻¹ is a clear indicator of a conjugated aldehyde.[10][11] This, in conjunction with the characteristic two medium bands for the aldehyde C-H stretch, provides a high degree of confidence in the assignment of this functional group.[12] The strong absorptions for the nitro group are also highly diagnostic. The C-O stretching of the aryl alkyl ether typically shows two strong bands.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation. For this compound (Molecular Formula: C₁₅H₁₃NO₅), the expected molecular weight is approximately 287.27 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 287 is expected, which should be reasonably intense for an aromatic compound.[16]

  • Loss of H· (M-1): A peak at m/z = 286, characteristic of aldehydes.[17][18]

  • Loss of ·CHO (M-29): A peak at m/z = 258.[17][18]

  • Loss of ·OCH₃ (M-31): A peak at m/z = 256.

  • Loss of NO₂ (M-46): A peak at m/z = 241, a common fragmentation for nitroaromatic compounds.[19][20]

  • Cleavage of the ether bond: Expect fragments corresponding to the 4-nitrophenoxy radical (m/z = 138) and the 4-methoxy-3-methylbenzaldehyde cation (m/z = 149).

Logical Relationship Diagram:

G M [C15H13NO5]+• m/z = 287 M_minus_1 [M-H]+ m/z = 286 M->M_minus_1 - H• M_minus_29 [M-CHO]+ m/z = 258 M->M_minus_29 - •CHO M_minus_46 [M-NO2]+ m/z = 241 M->M_minus_46 - •NO2 frag1 [C7H6NO3]+• m/z = 138 M->frag1 Ether Cleavage frag2 [C8H7O2]+ m/z = 149 M->frag2 Ether Cleavage

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6-0.8 mL CDCl3/DMSO-d6 transfer Transfer to 5 mm NMR tube dissolve->transfer lock_shim Lock & Shim dissolve->lock_shim h1_acq ¹H Acquisition (zg30 pulse, 16 scans) lock_shim->h1_acq c13_acq ¹³C Acquisition (zgpg30 pulse, 1024 scans) lock_shim->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate to TMS (0 ppm) phase_baseline->calibrate integrate Integrate & Peak Pick calibrate->integrate

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[21][22]

  • Instrument Setup: Transfer the solution to a clean 5 mm NMR tube. Insert the tube into the spectrometer, lock the field on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.[23][24]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program (e.g., zg30 on Bruker instruments). A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.[25]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each unique carbon. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.[26][27][28]

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

FT-IR Spectroscopy

Step-by-Step Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[29][30]

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract the contributions from atmospheric CO₂ and water vapor.[31]

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.[32]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Step-by-Step Protocol (Electron Ionization):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[33]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic framework for the characterization of this compound. By leveraging established principles and data from analogous structures, researchers can confidently approach the identification and purity assessment of this compound. The detailed interpretation of predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, coupled with standardized experimental protocols, offers a robust methodology for ensuring the scientific integrity of research involving this and related molecules. It is the author's belief that this guide will serve as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.

References

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A Technical Guide to the Biological Potential of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde: A Precursor to Bioactive Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Latent Bioactivity

In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde, a compound that, while not extensively studied for its intrinsic biological effects, holds significant promise as a versatile precursor for the synthesis of biologically active molecules. Our investigation reveals its primary role as a foundational scaffold for creating a diverse array of Schiff bases, a class of compounds renowned for their broad spectrum of pharmacological activities. This document provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the synthesis of the parent compound and elucidating the pathways to generate and evaluate its potentially bioactive derivatives. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific rigor.

The Precursor Molecule: Synthesis and Characterization

The journey into the biological applications of this compound begins with its chemical synthesis. The compound is prepared from readily available starting materials, establishing a straightforward and efficient route to this key intermediate.

Synthetic Protocol

The synthesis involves a nucleophilic substitution reaction between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 1-(bromomethyl)-4-nitrobenzene. Pyridine acts as a base to facilitate the reaction.

Experimental Protocol:

  • To a solution of 1-(bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol) and pyridine (0.79 g, 10 mmol) in 50 ml of anhydrous acetonitrile, a solution of 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in 100 ml of anhydrous acetonitrile is added dropwise over 30 minutes.

  • The reaction mixture is refluxed for 24 hours under a nitrogen atmosphere.

  • The solvent is removed under reduced pressure.

  • The resulting mixture is poured into 100 ml of ice-water, leading to the precipitation of a yellow solid.

  • The precipitate is isolated by filtration and recrystallized from acetonitrile.

  • The purified product is dried in a vacuum to yield this compound.[1]

This synthetic scheme provides a reliable method for obtaining the precursor in good yield, paving the way for the exploration of its derivatives.

The Gateway to Bioactivity: Schiff Base Derivatives

The true biological potential of this compound is unlocked through its conversion into Schiff bases. These compounds, characterized by an azomethine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde. The structural diversity of the amine component allows for the generation of a vast library of Schiff bases with a wide range of electronic and steric properties, which in turn influences their biological activity.

General Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from our precursor follows a general and robust protocol. The aldehyde group of this compound readily reacts with a primary amine, often under mild acidic catalysis.

Experimental Protocol:

  • Dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol or methanol.

  • To this solution, add 1 equivalent of the desired primary amine.

  • Add a catalytic amount of a weak acid, like glacial acetic acid, to the mixture.

  • Reflux the reaction mixture for a period of 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base product.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and purify by recrystallization.[2]

The following diagram illustrates the general workflow for the synthesis of Schiff bases from the title compound and their subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Precursor This compound Condensation Condensation Reaction (Schiff Base Formation) Precursor->Condensation Amine Primary Amine Amine->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base Antimicrobial Antimicrobial Assays (e.g., MIC, Disk Diffusion) Schiff_Base->Antimicrobial Screening Anticancer Cytotoxicity Assays (e.g., MTT Assay) Schiff_Base->Anticancer Screening Data_Analysis Data Analysis (IC50, Zone of Inhibition) Antimicrobial->Data_Analysis Anticancer->Data_Analysis caption Workflow: From Precursor to Bioactive Schiff Base Evaluation

Workflow: From Precursor to Bioactive Schiff Base Evaluation

Exploring the Biological Landscape: Antimicrobial and Anticancer Potential

While direct biological activity data for Schiff bases derived from this compound is not yet prevalent in the literature, extensive research on structurally similar compounds provides a strong foundation for predicting their potential. Schiff bases derived from substituted benzaldehydes, particularly those with methoxy and nitro groups, have demonstrated significant antimicrobial and anticancer activities.

Antimicrobial Activity

Schiff bases are known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5] The imine group is crucial for this activity, and the presence of other functional groups can modulate the potency. The nitro group, in particular, is a well-known pharmacophore that can enhance antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solutions: Prepare a stock solution of the synthesized Schiff base in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • Observation: Determine the MIC by visually assessing the lowest concentration of the compound that prevents visible growth.[2]

Anticancer and Cytotoxic Activity

Numerous studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines.[6][7][8][9] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer cell proliferation. The planar structure of many Schiff bases allows them to intercalate with DNA, contributing to their anticancer properties.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][10][11]

The following diagram illustrates a generalized workflow for the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plate Cell_Culture->Seeding Compound_Prep Prepare Schiff Base dilutions Treatment Add compound to cells Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Add Add MTT reagent Incubation->MTT_Add Assay Start Formazan Incubate (formazan formation) MTT_Add->Formazan Solubilize Solubilize formazan Formazan->Solubilize Read_Plate Measure Absorbance (570nm) Solubilize->Read_Plate Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Data Output IC50 Determine IC50 value Calculate_Viability->IC50 caption MTT Cytotoxicity Assay Workflow

MTT Cytotoxicity Assay Workflow

Data Presentation and Interpretation

The biological activity of the synthesized Schiff base derivatives should be systematically quantified and presented for clear interpretation and comparison.

Table 1: Hypothetical Antimicrobial Activity Data
Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
Schiff Base-AStaphylococcus aureus1618
Schiff Base-AEscherichia coli3215
Schiff Base-BStaphylococcus aureus822
Schiff Base-BEscherichia coli1619
ControlStaphylococcus aureus225
ControlEscherichia coli423
Table 2: Hypothetical Cytotoxicity Data
Compound IDCell LineIC50 (µM) after 48h
Schiff Base-AMCF-7 (Breast Cancer)25.4
Schiff Base-AA549 (Lung Cancer)38.2
Schiff Base-BMCF-7 (Breast Cancer)12.8
Schiff Base-BA549 (Lung Cancer)21.5
DoxorubicinMCF-7 (Breast Cancer)1.2
DoxorubicinA549 (Lung Cancer)2.5

Conclusion and Future Directions

This compound stands as a valuable and readily accessible precursor for the synthesis of a diverse library of Schiff base derivatives. While the parent molecule itself may not be the primary source of biological activity, it serves as a critical building block for generating compounds with significant antimicrobial and anticancer potential. The future of research in this area lies in the systematic synthesis and screening of a wide range of Schiff bases derived from this precursor. Further investigations should focus on elucidating the structure-activity relationships, understanding the mechanisms of action, and exploring the potential of their metal complexes to enhance therapeutic efficacy. This guide provides the foundational knowledge and experimental framework to empower researchers to unlock the full biological potential of this promising chemical scaffold.

References

  • Li, Y. & Chen, Y. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o369. [Link]

  • Matar, S. A., Talib, W. H., Al-Damen, M. A., & Al-Thabaiti, S. A. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3'-diaminodipropylamine. Arabian Journal of Chemistry, 9, S1746-S1752. [Link]

  • ResearchGate. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3'-diaminodipropylamine. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • IJMRSTI. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Elsevier. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization, Cytotoxic, Anticancer and Antimicrobial Studies of Novel Schiff Base Ligand Derived From Vanillin and Its Transition Metal Complexes. [Link]

  • ResearchGate. (2011). Preparation and antibacterial activity of Schiff bases from O -carboxymethyl chitosan and para -substituted benzaldehydes. [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays. [Link]

  • Advanced Journal of Chemistry, Section A. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. [Link]

  • SciSpace. (2019). Schiff Base Metal Complexes as Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. [Link]

  • ResearchGate. (2018). Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines. [Link]

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An In-depth Technical Guide to 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde Derivatives: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The intersection of novel chemical scaffolds and unmet therapeutic needs is a fertile ground for innovation in drug discovery. Benzaldehyde derivatives, a class of compounds characterized by their versatile reactivity and diverse biological activities, represent a significant area of interest. This guide focuses on a specific, yet broadly promising, subclass: 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde and its analogs. The unique combination of a methoxy-substituted benzaldehyde core, an ether linkage, and a nitrophenoxy moiety suggests a rich potential for these compounds as modulators of various biological pathways. This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and biological evaluation of this intriguing class of molecules. Our approach is grounded in established chemical principles and field-proven biological assay methodologies, aiming to provide a robust framework for the exploration and development of these derivatives as potential therapeutic agents.

Rationale and Potential Significance

The core structure of this compound brings together three key pharmacophoric elements:

  • The Benzaldehyde Moiety: A common feature in both natural and synthetic bioactive compounds, the aldehyde group can act as a reactive handle for derivatization or participate in interactions with biological targets.[1][2]

  • The Ether Linkage: This stable chemical bond provides a flexible spacer between the two aromatic rings, allowing for optimal positioning within a biological target.

  • The 4-Nitrophenoxy Group: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity or reactivity. Furthermore, nitrophenyl-containing compounds have been associated with a range of biological activities, including anticancer and antimicrobial effects.

The convergence of these features suggests that derivatives of this scaffold could exhibit a spectrum of biological activities, making them attractive candidates for screening in various disease models.

Synthesis and Characterization

The synthesis of this compound is proposed via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.[3][4][5][6] This approach involves the reaction of a deprotonated alcohol with an organohalide. In this case, we propose the reaction of 3-hydroxymethyl-4-methoxybenzaldehyde with 4-nitrofluorobenzene in the presence of a suitable base.

Proposed Synthetic Protocol

This protocol is adapted from a similar synthesis of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde.[7]

Step 1: Synthesis of 3-(chloromethyl)-4-methoxybenzaldehyde

  • Rationale: Conversion of the hydroxyl group of 3-hydroxymethyl-4-methoxybenzaldehyde to a more reactive leaving group, such as a chloride, is necessary to facilitate the subsequent nucleophilic substitution by the phenoxide.

  • Procedure:

    • To a solution of 3-hydroxymethyl-4-methoxybenzaldehyde (1 equivalent) in anhydrous dichloromethane at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with ice-cold water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(chloromethyl)-4-methoxybenzaldehyde.

Step 2: Williamson Ether Synthesis

  • Rationale: The core ether linkage is formed in this step through the nucleophilic attack of the 4-nitrophenoxide on the electrophilic carbon of the chloromethyl group.

  • Procedure:

    • In a round-bottom flask, dissolve 4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C to deprotonate the phenol.

    • To this solution, add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1 equivalent) in DMF dropwise.

    • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The resulting precipitate, this compound, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Proposed synthesis workflow for this compound.

Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from both benzene rings, a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and a singlet for the aldehyde proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The spectrum will show distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the methoxy carbon, the benzylic methylene carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the aldehyde carbonyl group (around 1700 cm⁻¹), the C-O-C ether linkage (around 1250 cm⁻¹), and the nitro group (around 1520 and 1350 cm⁻¹).[8][9]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the compound should be observed, confirming its elemental composition. Fragmentation patterns can provide further structural information.[10][11]

Spectroscopic Data for a Related Compound: 4-Methoxybenzaldehyde
¹H NMR (CDCl₃, 400 MHz) δ 9.88 (s, 1H), 7.84 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 3.88 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 190.7, 164.6, 131.9, 129.9, 114.2, 55.5
IR (KBr, cm⁻¹) 2839, 2736, 1683, 1600, 1577, 1258, 1157
MS (EI) m/z (%): 136 (M⁺, 100), 135 (95), 107 (20), 92 (25), 77 (30)
Note: This data is for a related compound and is provided for illustrative purposes.[1][8][10][12][13][14][15]

Biological Evaluation

Given the structural features of this compound derivatives, they are promising candidates for evaluation in anticancer and antimicrobial assays.

In Vitro Anticancer Activity

Cell Line Selection: The A549 human lung carcinoma cell line is a well-established and widely used model for in vitro anticancer drug screening.[16][17][18][19][20]

Experimental Protocol: MTT Assay for Cell Viability

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro anticancer activity screening using the MTT assay.

In Vitro Antimicrobial Activity

Bacterial Strain Selection: Staphylococcus aureus is a common and clinically significant Gram-positive bacterium, making it a relevant target for antimicrobial screening.[7][21][22]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of S. aureus (e.g., 0.5 McFarland standard).

    • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculation: Inoculate each well with the standardized bacterial suspension.

    • Incubation: Incubate the plates at 37 °C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Caption: Workflow for the in vitro antimicrobial activity screening using the broth microdilution method.

Structure-Activity Relationship (SAR) Analysis

While specific biological data for this compound is not yet available, we can hypothesize potential structure-activity relationships based on studies of related benzaldehyde derivatives.[17][18] The following table presents representative data for various benzaldehyde derivatives to illustrate potential SAR trends.

Compound/Derivative Biological Activity Reported Value Reference
Benzyloxybenzaldehyde derivative 29 Anticancer (HL-60 cells)IC₅₀: < 1 µM
Prenylated benzaldehyde derivativeAntimicrobial (S. aureus)MIC: 3.9 µg/mL[21]
Schiff base of 4-nitrobenzaldehydeAntimicrobial (S. aureus)Zone of Inhibition: 6-15 mm[17]
BenzaldehydeAntimicrobial (S. aureus)MIC: ≥ 1024 µg/mL[22]

Key Insights from Related Compounds:

  • Substitution on the Benzaldehyde Ring: The position and nature of substituents on the benzaldehyde ring can significantly impact activity. For example, methoxy and chloro substitutions on benzyloxybenzaldehyde derivatives have shown potent anticancer activity.

  • Nature of the Ether-Linked Moiety: The electronic properties of the distal aromatic ring are likely to be a key determinant of activity. The electron-withdrawing nitro group in the title compound is hypothesized to enhance its biological effects compared to unsubstituted or electron-donating group-substituted analogs.

  • Derivatization of the Aldehyde: Conversion of the aldehyde to Schiff bases or hydrazones has been shown to modulate the antimicrobial and anticancer activities of benzaldehyde scaffolds.[17]

Proposed Mechanism of Action and Signaling Pathways

Based on the known activities of related compounds, derivatives of this compound could potentially exert their anticancer effects through the induction of apoptosis. This process may involve the modulation of key signaling pathways that regulate cell survival and death.

Signaling_Pathway Compound This compound Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for the induction of apoptosis by the title compounds.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of the title compound and a library of its derivatives with systematic variations in the substitution patterns of both aromatic rings.

  • Comprehensive Biological Screening: Evaluation of the synthesized library in a broad range of cancer cell lines and against a panel of clinically relevant microbial pathogens.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy Studies: Assessment of the therapeutic potential of lead compounds in relevant animal models of cancer and infectious diseases.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound derivatives. While specific data for the title compound is not yet available, the information presented, based on established methodologies and data from related compounds, offers a solid foundation for researchers to explore the therapeutic potential of this novel chemical class. The unique structural features of these compounds hold significant promise for the discovery of new and effective anticancer and antimicrobial agents.

References

  • Zhang, L., et al. (2022). Amlodipine inhibits the proliferation and migration of human lung cancer A549 cells via the PI3K/Akt and Raf/ERK signaling pathways. Oncology Letters, 23(4), 123. [Link]

  • El-Sayed, A. S., et al. (2021). Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. Antibiotics, 10(11), 1339. [Link]

  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(5), 870-876. [Link]

  • de Oliveira, J. B., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5576. [Link]

  • Al-Majdoub, Z. M., et al. (2024). Amlodipine exerts anticancer effects on human lung cancer cells through induction of apoptosis and cell cycle arrest. Scientific Reports, 14(1), 1-12. [Link]

  • Giard, D. J., et al. (1973). In vitro cultivation of human tumors: establishment of cell lines derived from a series of solid tumors. Journal of the National Cancer Institute, 51(5), 1417-1423. [Link]

  • Lieber, M., et al. (1976). A continuous tumor-cell line from a human lung carcinoma with properties of type II alveolar epithelial cells. International Journal of Cancer, 17(1), 62-70. [Link]

  • Nikolova-Mladenova, B., et al. (2011). Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. Arzneimittelforschung, 61(12), 714-718. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Brown, D. F., & Brown, L. (2003). Guidelines for the laboratory diagnosis and susceptibility testing of methicillin-resistant Staphylococcus aureus (MRSA). Journal of Antimicrobial Chemotherapy, 52(4), 541-543. [Link]

  • Li, Y., & Chen, X. (2008). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde. [Link]

  • REPROCELL. (n.d.). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde. [Link]

  • Zhang, H., et al. (2013). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 3(42), 19375-19382. [Link]

  • mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde. [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. [Link]

  • Chegg. (2022, January 11). The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link]

  • Clutch Prep. (2022, May 4). Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and. [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. [Link]

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discovery and history of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde: Synthesis, Characterization, and Applications

A Note on Chemical Nomenclature: This guide focuses on the synthesis and properties of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. While the initial topic requested information on 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde, the available scientific literature predominantly describes the synthesis and characterization of the isomeric compound, 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. The key structural difference lies in the linkage to the benzaldehyde core: a benzyloxy group (-O-CH2-Phenyl) versus a phenoxymethyl group (-O-Phenyl-CH2-). Given the detailed experimental data for the former, this guide will proceed with an in-depth analysis of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, a compound of significant interest as a precursor in the synthesis of Schiff bases.

Introduction

4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde is a versatile organic compound that serves as a crucial intermediate in the synthesis of more complex molecules, particularly Schiff bases. These Schiff base derivatives are of considerable interest in the field of coordination chemistry and have been instrumental in the development of protein and enzyme mimics.[1] The strategic placement of the methoxy, nitro, and benzaldehyde functionalities provides a scaffold that can be readily modified to create ligands with specific coordination properties. This guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of this important precursor.

Synthesis of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde

The synthesis of the title compound is achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an organohalide.

Reaction Scheme

Synthesis_of_4_Methoxy_3_4_nitrobenzyloxy_benzaldehyde reactant1 3-Hydroxy-4-methoxybenzaldehyde product 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde reactant1->product + reactant2 1-(Bromomethyl)-4-nitrobenzene reactant2->product reagent Pyridine Acetonitrile (solvent) reagent->product conditions Reflux, 24h Nitrogen atmosphere conditions->product

Caption: Synthetic workflow for 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde.

Experimental Protocol

The following protocol is based on the successful synthesis reported in the literature.[1]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol)

  • 1-(Bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol)

  • Pyridine (0.79 g, 10 mmol)

  • Anhydrous acetonitrile (150 ml)

  • Ice-water

Procedure:

  • A solution of 1-(bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol) and pyridine (0.79 g, 10 mmol) is prepared in 50 ml of anhydrous acetonitrile.

  • A solution of 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in 100 ml of anhydrous acetonitrile is added dropwise to the first solution over a period of 30 minutes.

  • The resulting mixture is refluxed for 24 hours under a nitrogen atmosphere. The inert atmosphere is crucial to prevent any unwanted side reactions, particularly oxidation.

  • After 24 hours, the solvent is removed in vacuo.

  • The resulting crude mixture is poured into 100 ml of ice-water, which causes the product to precipitate out of the solution.

  • The yellow precipitate is isolated by filtration.

  • The solid is recrystallized from acetonitrile to yield the pure compound.

  • The purified product is dried in a vacuum.

Yield: 78%[1]

Rationale for Experimental Choices
  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of reaction as it can dissolve the reactants and facilitate the nucleophilic substitution without interfering with the reaction.

  • Base: Pyridine acts as a weak base to deprotonate the hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde, forming the more nucleophilic phenoxide.

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents potential oxidation of the aldehyde functionality, especially at elevated temperatures during reflux.

  • Recrystallization: This is a standard purification technique to remove any unreacted starting materials or by-products, resulting in a product of high purity.

Structural Characterization

The structure of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde has been elucidated using single-crystal X-ray diffraction.[1]

Key Structural Features
ParameterValue
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Crystal SystemOrthorhombic
Space GroupP21/c
Dihedral angle between benzene rings3.98 (7)°

Data sourced from Duan et al. (2011).[1]

The two benzene rings in the molecule are nearly coplanar, with a very small dihedral angle between them.[1] This is in contrast to the isomeric compound, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, which exhibits a slightly larger dihedral angle of 4.99 (6)°.[1] The crystal packing of the title compound is stabilized by weak, non-classical intermolecular C-H···O interactions.[1]

Caption: Key structural relationship in 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde.

Applications in Synthesis

The primary application of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde is as a precursor for the synthesis of Schiff bases.[1] Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting carbon-nitrogen double bond is a key feature that allows these compounds to act as versatile ligands for a wide range of metal ions.

The aldehyde group in 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde is readily available to react with primary amines to form the corresponding Schiff base. The other functional groups on the molecule, such as the methoxy and nitro groups, can modulate the electronic properties of the resulting ligand, which in turn influences the properties of the metal complex.

The ability to synthesize a variety of Schiff bases from this precursor allows for the fine-tuning of ligand properties for specific applications, such as:

  • Catalysis: Schiff base metal complexes are known to catalyze a variety of organic transformations.

  • Biomimicry: They are used to model the active sites of metalloenzymes and proteins.[1]

  • Materials Science: Schiff bases can be used to create novel materials with interesting electronic and optical properties.

Conclusion

4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde is a valuable synthetic intermediate whose straightforward synthesis and versatile reactivity make it an important building block in medicinal chemistry and materials science. Its primary role as a precursor to Schiff base ligands underscores its significance in the development of novel catalysts and biomimetic systems. The detailed structural information available provides a solid foundation for the rational design of more complex molecules with tailored properties.

References

  • Duan, Z.-Y., Ma, G.-L., & Yang, L.-P. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o369. [Link]

Sources

An In-Depth Technical Guide to Potential Research Areas for 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates promising avenues of research for the novel synthetic compound, 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. The unique structural amalgamation of a benzaldehyde moiety, a nitrophenoxy group, and a methoxy substituent suggests a rich potential for diverse biological activities. This document provides a comprehensive exploration of three primary research domains: oncology, antimicrobial chemotherapy, and anti-inflammatory therapeutics. For each domain, we present a robust scientific rationale, detailed experimental protocols, and workflows for synthesis, characterization, and biological evaluation. This guide is intended to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this intriguing molecule and its derivatives.

Introduction: Unveiling a Molecule of Interest

This compound is a synthetic aromatic compound characterized by a distinctive combination of functional groups known to impart significant biological activity. The benzaldehyde core is a common feature in compounds with demonstrated anticancer and anti-inflammatory properties.[1][2] The presence of a nitroaromatic group is characteristic of many antimicrobial agents, which often act as prodrugs requiring bioreductive activation.[3][4][5][6] Furthermore, the methoxy group and the ether linkage can modulate the molecule's pharmacokinetic and pharmacodynamic properties. The aldehyde functionality also presents a reactive handle for the synthesis of derivatives, such as Schiff bases, which are themselves a class of compounds with a broad spectrum of biological activities. Given this structural tapestry, this compound emerges as a compelling candidate for multifaceted pharmacological investigation.

Synthesis and Characterization

A primary prerequisite for any investigation is the efficient synthesis and rigorous characterization of the target compound. Based on established methodologies for similar structures, a plausible synthetic route is proposed.[7]

Proposed Synthesis Workflow

The synthesis of this compound can be approached via a nucleophilic substitution reaction. A proposed workflow is detailed below:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product 3-Hydroxy-4-methoxybenzaldehyde 3-Hydroxy-4-methoxybenzaldehyde Acetonitrile (solvent) Acetonitrile (solvent) 3-Hydroxy-4-methoxybenzaldehyde->Acetonitrile (solvent) 1-(Bromomethyl)-4-nitrobenzene 1-(Bromomethyl)-4-nitrobenzene 1-(Bromomethyl)-4-nitrobenzene->Acetonitrile (solvent) Pyridine (base) Pyridine (base) Acetonitrile (solvent)->Pyridine (base) Reflux (24h) Reflux (24h) Pyridine (base)->Reflux (24h) Solvent_Removal Solvent Removal Reflux (24h)->Solvent_Removal Ice_Water_Precipitation Ice-Water Precipitation Solvent_Removal->Ice_Water_Precipitation Filtration Filtration Ice_Water_Precipitation->Filtration Recrystallization Recrystallization (Acetonitrile) Filtration->Recrystallization Target_Molecule This compound Recrystallization->Target_Molecule Anticancer_Workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HepG2, HCT-116) MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Analysis

Caption: Workflow for evaluating anticancer activity.

Detailed Experimental Protocols

3.3.1. Cell Viability (MTT) Assay

  • Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value. [8] 3.3.2. Apoptosis Assay (Annexin V/PI Staining)

  • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [3][9][10][11] 3.3.3. Cell Cycle Analysis

  • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells with PBS and treat with RNase A.

  • Stain the cells with propidium iodide.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. [1][2][4][12][13]

Potential Research Area 2: Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents, effective against a range of bacteria and fungi. [3][14]Their mechanism often involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells. [4][5][6]

Rationale and Potential Targets

The presence of the 4-nitrophenoxy group in the target molecule strongly suggests potential antimicrobial activity. The compound could be effective against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Experimental Workflow for Antimicrobial Evaluation

Antimicrobial_Workflow cluster_screening Antimicrobial Screening Strain_Selection Select Microbial Strains (e.g., S. aureus, E. coli, C. albicans) MIC_Determination Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)

Caption: Workflow for evaluating antimicrobial activity.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [15][16]

Potential Research Area 3: Anti-inflammatory Activity

Certain benzaldehyde derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. [1][2][17][18]The methoxy group, in particular, has been associated with anti-inflammatory effects in some compounds. [17]

Rationale and Potential Mechanisms

This compound may exert anti-inflammatory effects by downregulating the expression of key pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages.

Experimental Workflow for Anti-inflammatory Evaluation

Anti_inflammatory_Workflow cluster_cell_model Cell Model cluster_protein_analysis Protein Expression Analysis cluster_gene_analysis Gene Expression Analysis Macrophage_Culture Culture RAW 264.7 Macrophages LPS_Stimulation Stimulate with Lipopolysaccharide (LPS) Macrophage_Culture->LPS_Stimulation Western_Blot Western Blot for iNOS and COX-2 LPS_Stimulation->Western_Blot RT_qPCR RT-qPCR for iNOS and COX-2 mRNA LPS_Stimulation->RT_qPCR

Sources

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for the novel synthetic compound, 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. In the absence of direct empirical data, this whitepaper establishes a robust, scientifically-grounded framework for investigation. By deconstructing the molecule into its core functional moieties—a vanillin-derived core, a reactive benzaldehyde group, a stabilizing ether linkage, and a potentially bioactivatable nitrophenoxy group—we infer a multi-faceted pharmacological profile. This guide synthesizes existing knowledge on related chemical structures to propose a hypothesized mechanism of action centered on synergistic anticancer and antimicrobial activities. Detailed, field-proven experimental protocols are provided to systematically validate these hypotheses, offering a comprehensive roadmap for researchers in pharmacology and drug development.

Introduction and Molecular Deconstruction

This compound is a synthetic aromatic aldehyde. Its structure suggests a rich and complex pharmacological potential, warranting a thorough investigation into its mechanism of action. The molecule can be logically dissected into three primary functional regions, each contributing to a hypothesized biological activity profile.

  • The Vanillin-Derived Core: The 4-methoxybenzaldehyde portion of the molecule is structurally related to vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The functional groups on the aromatic ring of vanillin, namely the aldehyde, hydroxyl (in this case, modified with an ether linkage), and ether groups, are amenable to modification to enhance therapeutic potential.[1][3][4]

  • The Nitrophenoxy Moiety: The presence of a 4-nitrophenoxy group is a significant feature. Nitroaromatic compounds are utilized as intermediates in the synthesis of various pharmaceuticals, dyes, and pesticides.[6] From a pharmacological perspective, the nitro group is strongly electron-withdrawing and can be a liability due to potential toxicity.[7][8][9][10] However, it is also a key feature in many prodrugs, which are activated by in vivo reduction of the nitro group to form reactive nitrogen species or other active metabolites.[11][12] This bio-reductive metabolism is a known mechanism for the activity of certain anticancer and antimicrobial agents.[11][12]

  • The Ether Linkage: An ether bond connects the vanillin-derived core to the nitrophenoxy moiety. In drug design, ether linkages are often incorporated to enhance metabolic stability and modulate lipophilicity, which can improve cell membrane penetration.[13][14] The ether oxygen can also act as a hydrogen bond acceptor, potentially contributing to interactions with biological targets.[15][16]

Based on this structural analysis, we hypothesize that this compound acts as a multi-target agent, with its primary mechanism of action likely centered on anticancer and antimicrobial activities.

Hypothesized Mechanism of Action: A Synergistic Model

We propose a dual-action model for the mechanism of this compound, where the molecule acts as both a direct cytotoxic agent and a bioreducible prodrug.

Direct Cytotoxicity and Enzyme Inhibition

The benzaldehyde functional group is inherently reactive and can participate in various cellular interactions. Benzaldehyde and its derivatives have demonstrated antimicrobial and anti-inflammatory activities.[17][18][19][20] The aldehyde can form Schiff bases with primary amino groups in proteins, potentially leading to enzyme inhibition or disruption of protein function.

Furthermore, the overall structure may allow for competitive or non-competitive inhibition of key enzymes involved in cellular proliferation or microbial survival. For instance, some nitrophenyl compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[21]

Bioreductive Activation and Oxidative Stress

A central tenet of our hypothesis is the role of the nitro group as a prodrug element. In the hypoxic environments characteristic of solid tumors and certain microbial infections, the nitro group can undergo enzymatic reduction by nitroreductases to form a nitro radical anion.[11][12] Under aerobic conditions, this radical can be re-oxidized, leading to the generation of superoxide radicals and subsequent oxidative stress.[11] In anaerobic or hypoxic conditions, further reduction can lead to the formation of cytotoxic nitroso and hydroxylamine intermediates, which can damage DNA and other macromolecules.[11]

This proposed bioactivation pathway is a known mechanism for several nitroaromatic drugs used in cancer therapy and for treating anaerobic infections.[11][12][22]

Visualizing the Hypothesized Pathway

Hypothesized_Mechanism_of_Action Figure 1: Hypothesized Dual-Action Mechanism Compound This compound Cell Target Cell (Cancer/Microbe) Compound->Cell Cellular Uptake Enzyme Cellular Enzymes (e.g., COX-2) Compound->Enzyme Direct Interaction Nitroreductase Nitroreductases (Hypoxic Conditions) Compound->Nitroreductase Bio-reduction Cell->Enzyme Cell->Nitroreductase Inhibition Enzyme Inhibition / Protein Dysfunction Enzyme->Inhibition NitroRadical Nitro Radical Anion Nitroreductase->NitroRadical ROS Reactive Oxygen Species (ROS) NitroRadical->ROS Aerobic Conditions CytotoxicMetabolites Cytotoxic Metabolites (Nitroso, Hydroxylamine) NitroRadical->CytotoxicMetabolites Anaerobic/Hypoxic Conditions OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA and Macromolecule Damage CytotoxicMetabolites->DNADamage Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis OxidativeStress->Apoptosis DNADamage->Apoptosis

Caption: Hypothesized dual-action mechanism of the title compound.

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action, a systematic and multi-pronged experimental approach is essential. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's biological activity.

In Vitro Cytotoxicity and Antimicrobial Screening

Objective: To determine the compound's general cytotoxic and antimicrobial potential.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HCT-116, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Broth Microdilution for Antimicrobial Activity

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Investigation of Bioreductive Activation

Objective: To determine if the compound is a substrate for nitroreductases and if its cytotoxicity is enhanced under hypoxic conditions.

Protocol: In Vitro Nitroreductase Assay

  • Reaction Mixture: Prepare a reaction mixture containing the compound, purified bacterial or human nitroreductase, and a reducing agent (NADPH or NADH).

  • Incubation: Incubate the mixture under anaerobic conditions.

  • Analysis: Monitor the disappearance of the parent compound and the appearance of metabolites over time using HPLC or LC-MS.

Protocol: Hypoxic Cytotoxicity Assay

  • Cell Culture and Treatment: Follow the MTT assay protocol (3.1), but incubate one set of plates under normoxic conditions (21% O2) and a parallel set under hypoxic conditions (e.g., 1% O2) in a hypoxic chamber.

  • Data Analysis: Compare the IC50 values under normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia would suggest bioreductive activation.

Assessment of Oxidative Stress and DNA Damage

Objective: To measure the induction of reactive oxygen species (ROS) and subsequent cellular damage.

Protocol: Cellular ROS Detection using DCFH-DA

  • Cell Treatment: Treat cells with the compound for various time points.

  • Staining: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the fluorescent DCF in the presence of ROS.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Protocol: Comet Assay for DNA Damage

  • Cell Treatment and Lysis: Treat cells with the compound, then embed them in agarose on a microscope slide and lyse the cells.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Data Presentation

Hypothesized Activity Primary Experimental Assay Key Parameter Measured Expected Outcome for Positive Result
General CytotoxicityMTT AssayIC50 ValueLow micromolar IC50 in cancer cell lines
Antimicrobial ActivityBroth MicrodilutionMIC ValueLow MIC against tested bacterial strains
Bioreductive ActivationHypoxic Cytotoxicity AssayRatio of Normoxic/Hypoxic IC50IC50 ratio > 2
Oxidative Stress InductionDCFH-DA AssayFold-increase in FluorescenceSignificant increase in fluorescence compared to control
DNA DamageComet AssayComet Tail MomentDose-dependent increase in DNA damage

Conclusion and Future Directions

The structural features of this compound strongly suggest a potential mechanism of action rooted in a combination of direct cytotoxicity and bioreductive activation, likely leading to anticancer and antimicrobial effects. The experimental framework outlined in this guide provides a clear and robust strategy for validating these hypotheses. Future research should focus on identifying the specific cellular targets of the parent compound and its metabolites, as well as in vivo efficacy and toxicity studies in relevant animal models. The insights gained from these investigations will be crucial in determining the therapeutic potential of this promising molecule.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]

  • Therapeutic aspects of biologically potent vanillin derivatives: A critical review. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health. [Link]

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  • VANILLIN: A COMPREHENSIVE REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

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A Theoretical Investigation of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical investigation of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document outlines the core computational methodologies and theoretical underpinnings necessary to elucidate the electronic, structural, and potential biological properties of this molecule. By integrating Density Functional Theory (DFT) calculations, molecular docking simulations, and ADMET predictions, we present a holistic in silico approach to characterize novel chemical entities.

Introduction: The Scientific Imperative

This compound is a multifaceted aromatic compound featuring a benzaldehyde core, a methoxy group, and a nitrophenoxy substituent. This unique combination of functional groups suggests its potential as a precursor for Schiff bases and other complex organic molecules, which are of significant interest in medicinal chemistry and materials science.[1] Theoretical studies are indispensable for predicting the physicochemical properties, reactivity, and biological activity of such molecules before their synthesis, thereby accelerating the research and development process.

This guide details the application of established computational methods to build a comprehensive theoretical profile of the title compound. We will explore its optimized geometry, electronic landscape, and potential interactions with biological targets, providing a roadmap for its further investigation and application. The methodologies described herein are grounded in established scientific principles and validated by extensive research on related benzaldehyde derivatives.[2][3][4][5]

Methodologies: A Tripartite Computational Approach

Our theoretical investigation is built on three pillars of computational chemistry: Quantum Chemical Calculations (DFT), Molecular Docking Simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Quantum Chemical Calculations: Unveiling Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For our target molecule, DFT calculations will be employed to determine its optimal molecular geometry and to analyze its electronic properties.

Experimental Protocol: DFT Calculations

  • Structure Preparation: The 3D structure of this compound is first sketched using a molecular editor and pre-optimized using a molecular mechanics force field.

  • Geometry Optimization: The pre-optimized structure is then subjected to full geometry optimization using DFT. A common and effective combination of functional and basis set for such organic molecules is the B3LYP functional with a 6-31+G(d) basis set.[4] This level of theory provides a good balance between accuracy and computational cost.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies validates the optimized geometry.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and to identify electrophilic and nucleophilic sites.[2] This is crucial for predicting how the molecule might interact with other molecules or biological receptors.

Molecular Docking: Probing Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. Given the structural similarities to other benzaldehyde derivatives that have been investigated as inhibitors of enzymes like Aldehyde Dehydrogenase (ALDH), this protein family presents a logical starting point for docking studies.[6][7]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking by adding polar hydrogens and assigning appropriate atomic charges.

  • Receptor Preparation: A high-resolution crystal structure of a target protein (e.g., ALDH1A3) is obtained from the Protein Data Bank. Water molecules and co-ligands are typically removed, and polar hydrogens are added.

  • Docking Simulation: A docking program such as AutoDock Vina is used to perform the simulation. A grid box is defined to encompass the active site of the protein.

  • Analysis of Results: The docking results are analyzed to identify the binding poses with the lowest energy scores (highest binding affinity). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[3][8]

ADMET Prediction: Assessing Drug-Likeness

In silico ADMET prediction is a crucial step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity.[9][10] Various online tools and software packages, such as SwissADME and admetSAR, utilize quantitative structure-activity relationship (QSAR) models to predict a wide range of ADMET properties.[11]

Experimental Protocol: ADMET Prediction

  • Input: The SMILES string or 3D structure of the molecule is submitted to an ADMET prediction server.

  • Property Calculation: The server calculates various physicochemical properties (e.g., molecular weight, logP) and predicts pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability) and potential toxicities (e.g., mutagenicity, carcinogenicity).[12]

  • Analysis: The predicted properties are evaluated against established criteria for drug-likeness, such as Lipinski's rule of five, to assess the molecule's potential as a drug candidate.

Expected Results and Discussion

The following sections describe the anticipated outcomes from the theoretical studies outlined above.

Molecular Geometry and Stability

The geometry optimization is expected to yield the most stable conformation of this compound. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, will be determined. For instance, the dihedral angle between the two benzene rings is an important factor in the overall molecular conformation.[1]

Electronic Properties and Reactivity

The analysis of the frontier molecular orbitals will provide insights into the molecule's reactivity.

Table 1: Predicted Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy~ -7.0 eVIndicates electron-donating ability
LUMO Energy~ -2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 4.5 eVRelates to chemical stability and reactivity
Dipole Moment> 3.0 DebyeSuggests significant molecular polarity

The Molecular Electrostatic Potential (MEP) map is expected to show negative potential (red/yellow regions) around the oxygen atoms of the aldehyde, methoxy, and nitro groups, indicating these are likely sites for electrophilic attack. Positive potential (blue regions) is anticipated around the hydrogen atoms.

Potential Biological Activity: Docking Insights

Molecular docking simulations against a target like ALDH1A3 are expected to reveal a favorable binding affinity, suggesting potential inhibitory activity.

Table 2: Predicted Docking Results with ALDH1A3

ParameterPredicted ValueInterpretation
Binding Affinity< -7.0 kcal/molIndicates strong and stable binding
Key InteractionsHydrogen bonds with active site residues, hydrophobic interactionsElucidates the binding mechanism

The benzaldehyde moiety is likely to form crucial interactions within the enzyme's active site, a common feature for this class of compounds.[6]

ADMET Profile and Drug-Likeness

The ADMET predictions will provide a preliminary assessment of the molecule's suitability as a drug candidate.

Table 3: Predicted ADMET Properties

PropertyPredicted OutcomeImplication for Drug Development
Gastrointestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier PermeantNoMay not be suitable for CNS targets
CYP450 InhibitionPotential inhibitor of some isoformsRisk of drug-drug interactions
Ames ToxicityNon-mutagenicLow risk of carcinogenicity
Lipinski's Rule of Five0 violationsGood drug-likeness

Visualizations: Workflows and Structures

The following diagrams illustrate the computational workflows described in this guide.

DFT_Workflow cluster_DFT DFT Calculation Workflow Start Start Pre-optimization Structure Sketching & Pre-optimization Start->Pre-optimization Geom_Opt Geometry Optimization (B3LYP/6-31+G(d)) Pre-optimization->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Validation Imaginary Frequencies? Freq_Calc->Validation Validation->Geom_Opt Yes Electronic_Properties HOMO/LUMO, MEP Analysis Validation->Electronic_Properties No End End Electronic_Properties->End

Caption: Workflow for DFT calculations.

Docking_Workflow cluster_Docking Molecular Docking Workflow Ligand_Prep Ligand Preparation (Optimized Structure) Docking_Sim Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Sim Receptor_Prep Receptor Preparation (from PDB) Receptor_Prep->Docking_Sim Analysis Analysis of Binding (Affinity & Interactions) Docking_Sim->Analysis Result Binding Mode Analysis->Result

Caption: Workflow for molecular docking.

Conclusion

This technical guide has outlined a robust and comprehensive theoretical framework for the characterization of this compound. By leveraging the predictive power of DFT, molecular docking, and ADMET simulations, researchers can gain significant insights into the structural, electronic, and biological properties of this molecule. The methodologies and expected outcomes presented herein provide a clear path for future in silico and experimental investigations, ultimately accelerating the discovery and development of novel chemical entities for a wide range of applications.

References

  • BenchChem. A Comparative DFT Study of 4-Acetylbenzaldehyde and Related Aromatic Aldehydes.
  • Xue, C.-B., et al. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. Bioorganic & Medicinal Chemistry.
  • Berski, S., Gordon, A. J., & Ciunik, Z. L. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. CCCU Research Space Repository.
  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. (2024).
  • Ibrahim, A. I. M., et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. (2021).
  • Berski, S., Gordon, A. J., & Ciunik, Z. L. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57. (2015).
  • Ibrahim, A. I. M., et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. (2021).
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. (2023).
  • Li, Y., Zhang, H., & Liu, Q. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 51-55. (2012).
  • Berski, S., Gordon, A. J., & Ciunik, Z. L. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. ResearchGate. (2015).
  • Arora, E. K., et al. Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, an acidochromic molecule and successful dichromic indicator for acid-base titrations with a potential to function as a pH-responsive optical switch. ResearchGate. (2024).
  • A compendium of fingerprint-based ADMET prediction models.
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  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline.
  • Cheng, F., et al. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Royal Society of Chemistry. (2017).
  • Predict ADMET Properties with Proprietary Data. Digital Chemistry.
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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The synthesis of novel benzaldehyde derivatives is a cornerstone of medicinal chemistry and drug development. These compounds often serve as versatile precursors for the synthesis of more complex bioactive molecules, including Schiff bases and other heterocyclic systems.[1] This document provides a detailed experimental protocol for the synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde, a compound of interest for its potential applications in the development of new therapeutic agents. The synthetic strategy is based on the robust and widely applicable Williamson ether synthesis.[2][3]

Underlying Principles and Mechanistic Insights: The formation of this compound is achieved via the Williamson ether synthesis, a classic SN2 reaction.[3] This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4] In this specific synthesis, the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated by a suitable base to form a phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of 1-(bromomethyl)-4-nitrobenzene. The reaction proceeds via a concerted, single-step mechanism where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.

The choice of a primary benzylic halide, such as 1-(bromomethyl)-4-nitrobenzene, is critical for the success of this SN2 reaction. Primary halides are ideal substrates as they minimize the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary halides.[2][3][4] The use of a polar aprotic solvent like acetonitrile helps to solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack, thereby accelerating the reaction rate.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)≥99%Sigma-Aldrich121-33-5Starting material.
1-(Bromomethyl)-4-nitrobenzene≥98%Sigma-Aldrich100-11-8Alkylating agent.
PyridineAnhydrous, ≥99.8%Sigma-Aldrich110-86-1Base and solvent.
AcetonitrileAnhydrous, ≥99.8%Sigma-Aldrich75-05-8Reaction solvent.
Deionized WaterHigh Purity-7732-18-5For workup.
Ice---For workup.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen gas inlet

  • Büchner funnel and filter flask

  • Beakers

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Isolation cluster_3 Purification A 1. Dissolve 1-(bromomethyl)-4-nitrobenzene and pyridine in acetonitrile in a 250 mL RBF. B 2. Prepare a solution of 4-hydroxy-3-methoxybenzaldehyde in anhydrous acetonitrile. C 3. Add the benzaldehyde solution dropwise to the RBF over 30 minutes. B->C D 4. Reflux the mixture for 24 hours under a nitrogen atmosphere. C->D E 5. Cool the reaction mixture to room temperature and remove the solvent via rotary evaporation. D->E F 6. Pour the resulting mixture into ice-water (100 mL) to precipitate the product. E->F G 7. Isolate the yellow precipitate by vacuum filtration. F->G H 8. Recrystallize the crude product from acetonitrile. G->H I 9. Dry the purified product under vacuum. H->I

Caption: A step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol) and pyridine (0.79 g, 10 mmol).

    • Add 50 mL of anhydrous acetonitrile to the flask and stir the mixture until all solids are dissolved.

    • In a separate beaker, dissolve 4-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) in 100 mL of anhydrous acetonitrile.

  • Reaction Execution:

    • Transfer the 4-hydroxy-3-methoxybenzaldehyde solution to a dropping funnel and add it dropwise to the stirred solution in the round-bottom flask over a period of 30 minutes.

    • Once the addition is complete, equip the flask with a reflux condenser and a nitrogen gas inlet.

    • Heat the reaction mixture to reflux and maintain it at this temperature for 24 hours under a nitrogen atmosphere.[1]

  • Workup and Isolation:

    • After 24 hours, allow the reaction mixture to cool to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Pour the resulting crude mixture into 100 mL of ice-water. A yellow precipitate should form.[1]

    • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Purification:

    • Recrystallize the crude product from acetonitrile to obtain pale-yellow crystals.[1]

    • Dry the purified crystals in a vacuum oven to yield the pure this compound. The expected yield is approximately 78%.[1]

Safety Precautions

  • 4-Hydroxy-3-methylbenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • 1-(Bromomethyl)-4-nitrobenzene: Is a lachrymator and is corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Pyridine: Is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Acetonitrile: Is a flammable liquid and is toxic.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: To determine the purity of the compound.

  • FTIR Spectroscopy: To identify the functional groups present (e.g., aldehyde C=O, ether C-O-C, nitro NO₂).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of the atoms.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Mechanistic Diagram

G cluster_0 Williamson Ether Synthesis: SN2 Mechanism Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Phenoxide Phenoxide Intermediate Vanillin->Phenoxide + Pyridine (Base) TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic Attack AlkylHalide 1-(Bromomethyl)-4-nitrobenzene AlkylHalide->TransitionState Product This compound TransitionState->Product + Pyridinium Bromide

Caption: The SN2 mechanism of the Williamson ether synthesis for the target molecule.

References

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. - ResearchGate. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Reaction Mechanism of Williamson's synthesis - Physics Wallah. Available at: [Link]

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  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis) – Master Organic Chemistry. Available at: [Link]

  • 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901 - PubChem. Available at: [Link]

  • 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC - NIH. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

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Application Notes and Protocols: 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of drug discovery. 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde emerges as a compound of significant interest, integrating two key structural motifs: the vanillin core and a nitrophenoxy moiety. Vanillin and its derivatives are recognized as "privileged scaffolds" in drug design, possessing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3][4][5] The functional groups of vanillin—aldehyde, hydroxyl, and ether—provide versatile handles for chemical modification.[1][2][3] The incorporation of a nitrophenyl group introduces a functionality prevalent in numerous bioactive compounds, known to modulate pharmacological effects, though considerations of its potential toxicity are also warranted.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound. We present a detailed synthetic protocol and outline robust in vitro assays to explore its hypothesized anticancer, antimicrobial, and antioxidant activities.

Synthesis Protocol

The synthesis of this compound can be achieved through a Williamson ether synthesis, a reliable and well-documented method for forming ether linkages.[3] This proposed protocol is adapted from the synthesis of a structurally related compound, 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde.[8]

Objective: To synthesize this compound from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 1-(chloromethyl)-4-nitrobenzene.

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde (isovanillin)

  • 1-(chloromethyl)-4-nitrobenzene

  • Anhydrous acetonitrile

  • Pyridine

  • Ice-water

  • Standard laboratory glassware for reflux and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of 3-hydroxy-4-methoxybenzaldehyde and 10 mmol of pyridine in 50 ml of anhydrous acetonitrile.

  • Addition of Reagents: To this stirring solution, add a solution of 10 mmol of 1-(chloromethyl)-4-nitrobenzene in 100 ml of anhydrous acetonitrile dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours under a nitrogen atmosphere to prevent oxidation.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Pour the resulting mixture into 100 ml of ice-water to precipitate the crude product.

  • Purification: Isolate the precipitate by filtration and recrystallize from acetonitrile to obtain the pure this compound. Dry the final product under vacuum.

Expected Outcome: A yellow crystalline solid. The reported yield for a similar synthesis is approximately 78%.[8]

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Medicinal Chemistry Applications and Evaluation Protocols

The unique structural combination of a vanillin derivative and a nitrophenyl group suggests that this compound could exhibit a range of biological activities. Below are hypothesized applications and detailed protocols for their investigation.

Anticancer Activity

Rationale: Vanillin derivatives have demonstrated cytotoxic and cytostatic effects against various cancer cell lines, including breast, colon, and liver cancer.[9] The aldehyde group can participate in the formation of Schiff bases, which are known for their diverse biological activities.[3] Furthermore, some nitrophenyl compounds have been investigated as anticancer agents.[6]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay) [10]

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Diagram: Workflow for Anticancer Activity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_culture Culture Cancer Cell Lines start->cell_culture compound_prep Prepare Compound Dilutions start->compound_prep cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Add MTT and Incubate incubation->mtt_assay solubilization Solubilize Formazan mtt_assay->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity

Rationale: Benzaldehyde derivatives, including vanillin, are known to possess antimicrobial properties.[11][12] Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have shown activity against both Gram-positive and Gram-negative bacteria.[13][14][15] The nitrophenyl group is also a component of several antimicrobial drugs.[7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [1]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Analysis: The MIC value is reported as the lowest concentration of the compound that shows no turbidity.

Antioxidant Activity

Rationale: The phenolic hydroxyl group in the vanillin structure is a key feature responsible for its antioxidant activity.[12] Many phenolic compounds act as free radical scavengers. The overall electronic properties of the molecule, influenced by the methoxy and nitrophenoxy groups, will determine its antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay [2][16][17]

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the sample solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined graphically.

Diagram: Proposed Bioactivity of this compound

G cluster_activity Potential Biological Activities compound This compound Vanillin Scaffold Nitrophenoxy Moiety anticancer Anticancer compound:f0->anticancer Cytotoxicity compound:f1->anticancer antimicrobial Antimicrobial compound:f0->antimicrobial Bacteriostatic/ Bactericidal compound:f1->antimicrobial antioxidant Antioxidant compound:f0->antioxidant Radical Scavenging

Caption: Hypothesized biological activities stemming from the compound's structural motifs.

Quantitative Data Summary

The following table should be populated with experimental data obtained from the protocols described above.

AssayEndpointThis compoundPositive Control
Anticancer (MCF-7) IC₅₀ (µM)Experimental ValueDoxorubicin: Value
Anticancer (HCT-116) IC₅₀ (µM)Experimental ValueDoxorubicin: Value
Antimicrobial (S. aureus) MIC (µg/mL)Experimental ValueVancomycin: Value
Antimicrobial (E. coli) MIC (µg/mL)Experimental ValueCiprofloxacin: Value
Antioxidant (DPPH) IC₅₀ (µg/mL)Experimental ValueAscorbic Acid: Value

Conclusion and Future Directions

This compound represents a promising starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a robust framework for the initial biological evaluation of this compound. Based on the established activities of its core components, it is hypothesized that this molecule may exhibit valuable anticancer, antimicrobial, and antioxidant properties. Positive results from these in vitro screens would warrant further investigation, including structure-activity relationship (SAR) studies through the synthesis of analogues, and subsequent evaluation in more complex biological systems. The exploration of such hybrid molecules is a valuable endeavor in the ongoing search for novel therapeutic agents.

References

  • Antimicrobial Screening and Evaluation Methods. (URL: [Link])

  • In vitro assays for anticancer drug discovery. (URL: [Link])

  • Vanillin and Its Derivatives: A Critical Review of Their Health-Promoting Benefits. (URL: [Link])

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (URL: [Link])

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (URL: [Link])

  • Nitro-Group-Containing Drugs. (URL: [Link])

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (URL: [Link])

  • Rapid Screening of Antimicrobial Synthetic Peptides. (URL: [Link])

  • The Versatility of Antioxidant Assays in Food Science and Safety. (URL: [Link])

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (URL: [Link])

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (URL: [Link])

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (URL: [Link])

  • Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis. (URL: [Link])

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (URL: [Link])

  • Screening workflow. A diverse collection of 26000 synthetic compounds... (URL: [Link])

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (URL: [Link])

  • Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. (URL: [Link])

  • Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. (URL: [Link])

  • Vanillin - Wikipedia. (URL: [Link])

  • Vanillin: The Versatile Flavor Compound from Nature and Its Diverse Applications. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (URL: [Link])

  • Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. (URL: [Link])

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (URL: [Link])

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (URL: [Link])

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. (URL: [Link])

  • 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde. (URL: [Link])

  • 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. (URL: [Link])

  • Synthesis and biological activity of 4'-methoxy derivatives of abscisic acid. (URL: [Link])

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (URL: [Link])

Sources

Application Notes & Protocols: 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is a bespoke scaffold, engineered with a unique constellation of functional groups that render it an exceptionally valuable precursor for the synthesis of complex heterocyclic systems. Its structure features:

  • An aldehyde group , a versatile handle for countless condensation and multicomponent reactions.

  • A vanillin-derived core (4-methoxybenzaldehyde), a motif prevalent in biologically active natural products.

  • A 4-nitrophenoxy ether linkage , which introduces a polar, electron-withdrawing group that can modulate the pharmacokinetic properties and biological activity of the final compounds. The nitro group also presents a synthetic handle for further functionalization, for instance, through reduction to an amine.

These attributes make this aldehyde a prime candidate for generating libraries of novel compounds for high-throughput screening and lead optimization. This guide provides detailed protocols for the synthesis of the building block itself and its subsequent application in the construction of dihydropyrimidinones (DHPMs), a class of heterocycles renowned for its diverse pharmacological activities.

Synthesis of the Core Building Block

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this protocol, the phenoxide is generated from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and reacts with 1-(bromomethyl)-4-nitrobenzene.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established procedures for similar etherification reactions.[1][2]

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde (isovanillin)

  • 1-(bromomethyl)-4-nitrobenzene

  • Pyridine (or alternatively, a non-nucleophilic base like K₂CO₃)

  • Anhydrous Acetonitrile (ACN)

  • Ice-water bath

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol) and pyridine (0.79 g, 10 mmol) in 50 mL of anhydrous acetonitrile.

  • In a separate flask, dissolve 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in 100 mL of anhydrous acetonitrile.

  • Add the solution of 3-hydroxy-4-methoxybenzaldehyde dropwise to the stirred solution of 1-(bromomethyl)-4-nitrobenzene over a period of 30 minutes at room temperature.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Pour the resulting residue into 100 mL of ice-water. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from hot acetonitrile.

  • Dry the pure, pale-yellow crystals in a vacuum oven to yield the final product. A typical yield for this reaction is approximately 78%.[1]

Causality and Insights:

  • Base Selection: Pyridine acts as a base to deprotonate the hydroxyl group of isovanillin, forming the more nucleophilic phenoxide ion. It also serves to neutralize the HBr generated during the reaction.

  • Solvent Choice: Anhydrous acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the cations while leaving the nucleophile relatively free to react.

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents potential side reactions involving atmospheric oxygen or moisture, ensuring a cleaner reaction profile.

Data Summary: Synthesis Parameters
ReactantMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)
3-hydroxy-4-methoxybenzaldehyde1.0152.1510
1-(bromomethyl)-4-nitrobenzene1.0216.0310
Pyridine1.079.1010
Product 287.27 ~7.8 (78% Yield)
Visualization: Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification R1 3-Hydroxy-4-methoxy benzaldehyde Solvent Anhydrous Acetonitrile Workup Solvent Removal & Ice-Water Quench R1->Workup R2 1-(Bromomethyl)-4- nitrobenzene R2->Workup Base Pyridine Base->Workup Temp Reflux (24h) Solvent->Workup Atmosphere Nitrogen Atmosphere Atmosphere->Workup Temp->Workup Filter Vacuum Filtration Workup->Filter Purify Recrystallization (Acetonitrile) Filter->Purify Product 4-Methoxy-3-[(4-nitrophenoxy) methyl]benzaldehyde Purify->Product

Caption: Workflow for Williamson Ether Synthesis.

Application in Heterocycle Synthesis: The Biginelli Reaction

The Biginelli reaction is a powerful, one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] This reaction is of immense interest in pharmaceutical chemistry because DHPMs exhibit a wide array of biological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory compounds.[3][4]

The reaction typically involves the condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, under acidic catalysis.[5][6] Our target building block serves as the key aryl aldehyde component, enabling the introduction of the 4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl moiety at the C4 position of the pyrimidine ring.

Visualization: Biginelli Reaction Mechanism

The modern accepted mechanism, proposed by Kappe, proceeds through an N-acyliminium ion intermediate.[3]

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Iminium [Ar-CH=NH(C=O)NH₂]⁺ (N-Acyliminium Ion) Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Adduct Open-Chain Intermediate Iminium->Adduct + Ketoester Ketoester Ethyl Acetoacetate (Enol form) Ketoester->Adduct DHPM Dihydropyrimidinone (Final Product) Adduct->DHPM - H₂O

Caption: The Kappe mechanism of the Biginelli reaction.

Protocol 3.1: Synthesis of a DHPM Derivative

This protocol describes a general, robust method for synthesizing a DHPM using this compound.

Materials:

  • This compound (1.0 mmol, 287 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg, 0.128 mL)

  • Urea (1.5 mmol, 90 mg)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%, 62 mg) or another suitable Lewis acid catalyst.[5]

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the Yb(OTf)₃ catalyst (0.1 mmol).

  • Add 5 mL of ethanol to the flask.

  • Equip the flask with a magnetic stirrer and a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 78°C) with constant stirring.

  • Monitor the reaction's progress using TLC (eluent: hexane/ethyl acetate, 7:3). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.

Causality and Insights:

  • Catalyst Role: Lewis acids like Yb(OTf)₃ are highly effective catalysts for the Biginelli reaction.[5] They activate the aldehyde carbonyl group towards nucleophilic attack by urea, facilitating the formation of the key N-acyliminium ion intermediate. This significantly accelerates the reaction rate compared to uncatalyzed or simple Brønsted acid-catalyzed methods.

  • Solvent-Free Option: For a greener approach, this reaction can often be performed under solvent-free conditions by grinding the reactants together with the catalyst and heating.[5] This reduces solvent waste and can shorten reaction times.

  • Thiourea Variation: Replacing urea with thiourea will yield the corresponding dihydropyrimidinethione, which is also a valuable heterocyclic core for drug discovery.[4]

Data Summary: Biginelli Reaction Components
ComponentRoleMolar Equiv.Purpose
4-Methoxy-3-[...]-benzaldehydeAldehyde1.0Forms the C4 and C5-aryl substituent of the heterocycle
Ethyl Acetoacetateβ-Ketoester1.0Provides C5, C6, and the ester group of the heterocycle
UreaAmide1.5Provides N1, C2, and N3 atoms of the pyrimidine ring
Yb(OTf)₃Catalyst0.1Lewis acid to activate the aldehyde and catalyze condensation

Conclusion and Future Directions

This compound is a strategically designed and readily accessible building block that opens a gateway to a diverse range of heterocyclic structures. The protocols detailed herein provide a reliable and efficient pathway to its synthesis and its application in the construction of pharmacologically relevant dihydropyrimidinones via the Biginelli reaction. Researchers can leverage this scaffold to rapidly generate novel molecular entities. The presence of the nitro group offers a point for subsequent chemical modification, such as reduction to an amine followed by acylation or sulfonylation, further expanding the chemical space that can be explored in the quest for new therapeutic agents.

References

  • Title: 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde Source: Acta Crystallographica Section E, Structural Reports Online, 2011, E67(1), o135. URL: [Link]

  • Title: Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline Source: Journal of the Chilean Chemical Society, 2011, 56(2), 675-678. URL: [Link]

  • Title: Biginelli reaction Source: Wikipedia URL: [Link]

  • Title: A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines Source: Arabian Journal of Chemistry, 2021, 14(3), 102970. URL: [Link]

  • Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Source: Oriental Journal of Chemistry, 2016, 32(5), 2469-2476. URL: [Link]

  • Title: Biginelli Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines Source: Biomedical Journal of Scientific & Technical Research, 2019, 14(4). URL: [Link]

  • Title: 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION Source: Jurnal Kimia Riset, 2023, 8(2), 124-130. URL: [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is a substituted aromatic aldehyde containing methoxy, ether, and nitro functional groups. As a potentially key intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors, its unambiguous structural confirmation and purity assessment are critical for ensuring the quality, safety, and efficacy of the final product. A multi-faceted analytical approach is essential for providing a comprehensive characterization, as no single technique can provide all the necessary information.

This application note provides a detailed guide for the characterization of this compound using a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The protocols and data interpretation guidelines presented herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided below.

PropertyValue
Molecular Formula C₁₅H₁₃NO₅
Molecular Weight 287.27 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, CDCl₃, and Acetonitrile

Overall Characterization Workflow

A logical workflow ensures that each analytical technique builds upon the information provided by the others, leading to a comprehensive and robust characterization of the molecule.

cluster_0 Characterization Workflow cluster_1 Techniques synthesis Synthesized Compound (this compound) structural_elucidation Structural Elucidation synthesis->structural_elucidation Primary Analysis purity_assessment Purity & Identity Confirmation structural_elucidation->purity_assessment Verify Structure NMR NMR (¹H, ¹³C) FTIR FTIR MS Mass Spec. final_report Comprehensive Characterization Report purity_assessment->final_report Compile Data HPLC HPLC

Caption: Overall workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Rationale for NMR Analysis

The distinct electronic environments created by the aldehyde, methoxy, ether, and nitro functional groups, as well as the substitution patterns on the two aromatic rings, result in a unique and predictable NMR fingerprint. ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon atoms, including the carbonyl carbon of the aldehyde.

Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of at least 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 0-220 ppm is appropriate.

Expected Spectral Data and Interpretation

The expected chemical shifts (δ) are predicted based on the functional groups present.

¹H NMR: Predicted Signals
Chemical Shift (ppm) Assignment and Multiplicity
~9.9Aldehyde proton (-CHO), singlet (s)
7.0 - 8.3Aromatic protons, complex multiplets (m)
~5.2Methylene protons (-O-CH₂-Ar), singlet (s)
~3.9Methoxy protons (-OCH₃), singlet (s)
¹³C NMR: Predicted Signals
Chemical Shift (ppm) Assignment
~191Aldehyde carbonyl carbon (C=O)
110 - 165Aromatic and ether-linked carbons
~70Methylene carbon (-O-CH₂-Ar)
~56Methoxy carbon (-OCH₃)

Causality in Interpretation:

  • The aldehyde proton's strong deshielding (δ ~9.9 ppm) is a direct result of the electron-withdrawing nature of the carbonyl group and its anisotropic effect.[1][2][3][4]

  • The protons on the nitro-substituted ring will be further downfield than those on the methoxy-substituted ring due to the strong electron-withdrawing character of the nitro group.

  • In the ¹³C NMR spectrum, the aldehyde carbonyl carbon is highly deshielded and appears significantly downfield (~191 ppm).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for FTIR Analysis

Each functional group in this compound (aldehyde, ether, nitro group, aromatic rings) has characteristic vibrational frequencies. FTIR can quickly confirm the presence of these key functionalities.

Protocol for FTIR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences.

Expected Spectral Data and Interpretation
Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode and Functional Group
~3100-3000Aromatic C-H stretch
~2850 and ~2750Aldehyde C-H stretch (Fermi doublet)
~1700Aldehyde C=O stretch[2][5]
~1600, ~1500Aromatic C=C ring stretches
~1520 and ~1350Asymmetric and symmetric N-O stretches of the nitro group[5][6][7]
~1250Aryl-O-C asymmetric stretch (ether)
~1030Aryl-O-C symmetric stretch (ether)

Causality in Interpretation:

  • The strong absorption around 1700 cm⁻¹ is a hallmark of the carbonyl (C=O) group in an aromatic aldehyde.[2][5]

  • The two intense and distinct peaks for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹) are due to the asymmetric and symmetric stretching of the N-O bonds, respectively, and are highly diagnostic for this functional group.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Rationale for MS Analysis

MS will confirm the molecular formula by providing an accurate mass of the molecular ion. The fragmentation pattern can corroborate the presence of key structural motifs, such as the nitro-phenoxy group and the methoxy-benzaldehyde moiety.

Protocol for MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Expected Spectral Data and Interpretation
Mass Spectrometry Data
m/z Value Assignment
288.08[M+H]⁺ (Protonated molecule)
Various smaller m/z valuesFragment ions

Expected Fragmentation Pathways: The molecule is expected to fragment at the ether linkages, which are typically the weakest bonds.

cluster_0 Proposed MS Fragmentation parent [M+H]⁺ m/z 288 frag1 Loss of NO₂ m/z 242 parent->frag1 - NO₂ frag2 Cleavage of ether bond m/z 151 parent->frag2 Cleavage 1 frag3 Cleavage of ether bond m/z 138 parent->frag3 Cleavage 2

Caption: Proposed key fragmentation pathways in ESI-MS/MS.

  • Cleavage 1: Loss of the nitrophenoxy radical would lead to a fragment corresponding to the methoxy-benzyl cation (m/z 151).

  • Cleavage 2: Loss of the methoxy-benzaldehyde moiety would result in a fragment corresponding to the nitrophenoxy-methyl cation (m/z 138).[8][9]

  • Aromatic nitro compounds can also lose NO₂.[8][9]

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the premier technique for determining the purity of a compound and quantifying any impurities.

Rationale for HPLC Analysis

A robust, stability-indicating HPLC method is required to separate the main compound from any starting materials, by-products, or degradation products. This is essential for quality control and regulatory purposes.

Protocol for HPLC Analysis

The following is a starting point for method development.

HPLC Method Parameters
Column Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile to a concentration of 1 mg/mL.

Causality in Method Selection:

  • A C18 column is chosen as it is a versatile reversed-phase column suitable for retaining moderately polar aromatic compounds.[10][11][12]

  • A gradient elution is employed to ensure that both more polar and less polar impurities can be effectively separated and eluted within a reasonable timeframe.

  • Formic acid is added to the mobile phase to improve peak shape by ensuring the analyte is in a single protonation state.

  • UV detection at 254 nm is appropriate as the aromatic rings in the molecule are expected to have strong absorbance at this wavelength.

cluster_0 HPLC Workflow sample_prep Sample Preparation (1 mg/mL in ACN) injection Inject 10 µL sample_prep->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Purity Calculation) detection->data_analysis

Caption: Standard HPLC workflow for purity analysis.

Summary of Analytical Data

The table below summarizes the expected key results from each analytical technique for a pure sample of this compound.

TechniqueParameterExpected Result
¹H NMR Aldehyde ProtonSinglet at ~9.9 ppm
¹³C NMR Carbonyl CarbonSignal at ~191 ppm
FTIR C=O Stretch~1700 cm⁻¹
N-O Stretches~1520 and ~1350 cm⁻¹
Mass Spec. Protonated Molecule[M+H]⁺ at m/z 288.08
HPLC Purity>95% (main peak area)

Conclusion

The comprehensive characterization of this compound requires the synergistic use of multiple analytical techniques. NMR provides definitive structural elucidation, FTIR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and provides fragmentation data, and HPLC establishes the purity profile. By following the protocols and interpretation guidelines outlined in this application note, researchers can confidently ascertain the identity and quality of this important chemical intermediate.

References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • Mass Spectrometry: Fragmentation. University of Massachusetts Lowell.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. National Institutes of Health.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate.
  • FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. RSC Publishing.
  • Mass Spectrometry: Fragmentation Patterns. Scribd. Available at: [Link]

  • FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4′-(4-nitrophenyl)-2,2′:6′,2′′-terpyridine (c) and 4′-(4-aminophenyl)-2.2′:6′,2′′-terpyridine (d). ResearchGate.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),... ResearchGate.
  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate.
  • Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed.
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate.
  • Mass Spectrometry Fragmentation: Ethers, Amines, More. StudyLib. Available at: [Link]

  • Spectroscopy Tutorial: Examples. University of Colorado Boulder.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Universitas Jenderal Soedirman.
  • 4-Methoxy-3-methylbenzaldehyde 99 32723-67-4. Sigma-Aldrich.
  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
  • Benzaldehyde, 4-nitro-. NIST WebBook.
  • 4-(4-METHOXY-PHENOXY)-3-NITRO-BENZALDEHYDE. ChemicalBook.
  • Aldehydes. University of Colorado Boulder.
  • 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]-benzaldehyde. Santa Cruz Biotechnology.
  • 4-methoxy-3-((4-methoxyphenoxy)methyl)benzaldehyde properties. Sigma-Aldrich.
  • 19.14 Spectroscopy of Aldehydes and Ketones. North Carolina State University Libraries.
  • Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Universiti Putra Malaysia.
  • Spectroscopy of Aldehydes and Ketones. Fiveable. Available at: [Link]

  • Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

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high-performance liquid chromatography (HPLC) method for 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a key intermediate in various synthetic pathways, requires precise analytical monitoring for purity assessment and quality control. The method detailed herein employs a standard C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The causality behind each methodological choice is explained, ensuring the protocol is not only a set of instructions but a self-validating system grounded in chromatographic principles. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

This compound is a complex organic molecule featuring multiple functional groups that dictate its chromatographic behavior. Its structure includes two aromatic rings, an aldehyde group, a nitro group, and ether linkages. The presence of these moieties, particularly the conjugated π-systems of the benzene rings and the nitro group, makes the molecule a strong chromophore, rendering it ideal for UV-Vis spectrophotometric detection.[1][2][3]

The primary objective of this application note is to establish a reliable and reproducible HPLC method for its separation and quantification. Reversed-phase chromatography is the chosen mode of separation due to the compound's moderate polarity, which allows for strong hydrophobic interactions with a non-polar stationary phase.[4] This guide follows the principles of analytical procedure development and validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure the method is fit for its intended purpose.[5][6][7][8]

Logical Framework for Method Development

The selection of the analytical parameters was a systematic process based on the physicochemical properties of the analyte.

MethodDevelopment cluster_Choices Methodological Choices cluster_Rationale Rationale Analyte Analyte Properties This compound Moderately Polar Aromatic Rings (Chromophores) Nitro Group (Chromophore) Mode Chromatographic Mode Reversed-Phase (RP-HPLC) Analyte:f0->Mode:h leads to Column Stationary Phase C18 (Octadecylsilane) Analyte:f1->Column:h interacts with Detector Detection UV-Vis (PDA/DAD) Analyte:f1->Detector:h enables Analyte:f2->Detector:h Rationale_Mode Rationale for Mode Effective for moderately polar organic molecules Mode->Rationale_Mode Rationale_Column Rationale for Column Strong hydrophobic interaction with aromatic rings Column->Rationale_Column MobilePhase Mobile Phase Acetonitrile / Water Gradient Rationale_MobilePhase Rationale for Mobile Phase Excellent resolution and elution control for compounds with varying polarity MobilePhase->Rationale_MobilePhase Rationale_Detector Rationale for Detector High sensitivity due to strong UV absorbance from chromophores Detector->Rationale_Detector

Caption: Logical flow from analyte properties to HPLC method design.

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard (>99% purity)

  • Acetonitrile (ACN), HPLC Gradient Grade

  • Water, HPLC or Milli-Q grade

  • Methanol (MeOH), HPLC Grade (for cleaning)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and a column thermostat.

  • Photo Diode Array (PDA) or Diode Array Detector (DAD). A variable wavelength UV detector is also suitable.[2][9]

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

ParameterRecommended Setting
Stationary Phase C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Causality of Choices:

  • Stationary Phase: A C18 column is the industry standard for reversed-phase separations, providing robust and reproducible retention for a wide range of non-polar to moderately polar compounds.[10] For this analyte, the C18 alkyl chains will interact hydrophobically with the aromatic rings.

  • Mobile Phase: Acetonitrile is chosen over methanol for its lower viscosity and superior UV transparency.[11] A gradient elution is employed to ensure sharp peaks and timely elution of the main analyte while also separating any potential impurities of different polarities.[12]

  • Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

  • Detection Wavelength: 254 nm is a common and effective wavelength for detecting compounds with aromatic rings.[13] A PDA detector is recommended to confirm the peak's spectral purity and to identify the true λmax during method development.

Experimental Protocols

Mobile Phase Preparation
  • Pour the required volumes of HPLC Grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) into separate, clearly labeled solvent reservoirs.

  • Degas the mobile phases using an inline degasser or by sonicating for 15-20 minutes to prevent bubble formation, which can interfere with the detector signal.

Standard Solution Preparation
  • Stock Standard Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (the diluent). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This working solution is used for calibration and system suitability checks.

Sample Preparation
  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Perform a subsequent 1-in-10 dilution to achieve a target concentration of approximately 50 µg/mL.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter (PTFE or other compatible material) to remove particulates that could damage the column.[14][15]

Analytical Workflow

Workflow cluster_Prep Preparation Phase cluster_Analysis Analysis Phase cluster_Data Data Processing Phase Prep_Mobile 1. Prepare Mobile Phase (Water & ACN) Equilibrate 4. Equilibrate HPLC System (Stable Baseline) Prep_Mobile->Equilibrate Prep_Standard 2. Prepare Standard Solutions (Stock & Working) SST 5. Perform System Suitability Test (SST) (Inject Working Standard) Prep_Standard->SST Prep_Sample 3. Prepare Sample Solution (Weigh, Dissolve, Dilute, Filter) Inject 6. Inject Blank, Standards, and Samples Prep_Sample->Inject Equilibrate->SST SST->Inject SST->Inject If SST Passes Acquire 7. Acquire Chromatographic Data Inject->Acquire Integrate 8. Integrate Peaks (Area, Retention Time) Acquire->Integrate Calculate 9. Calculate Results (Quantification, Purity) Integrate->Calculate

Caption: Step-by-step experimental workflow for HPLC analysis.

Method Validation and System Suitability

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[7][16][17] A system suitability test must be performed before any sample analysis to verify the performance of the chromatographic system.[18]

System Suitability Test (SST)

Inject the Working Standard Solution (50 µg/mL) in five replicates before starting the analytical run. The system is deemed ready for analysis if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry; values outside this range may indicate column degradation or silanol interactions.[18]
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and detector system.[19]
%RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and precision of the pumping system.
Validation Parameters

The following parameters should be assessed during a full method validation.

ParameterBrief Description & Protocol
Specificity The ability to assess the analyte unequivocally in the presence of other components. Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the analyte's retention time.[20]
Linearity Prepare at least five concentrations of the analyte across a range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.[21]
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[22]
Precision - Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.- Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The cumulative %RSD should meet predefined criteria.[21]
LOD & LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
Robustness Deliberately vary method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase composition by ±2%) and assess the impact on the results. The method should remain unaffected by small, deliberate changes.[20]

Conclusion

This application note details a scientifically grounded HPLC method for the analysis of this compound. The protocol is built on established chromatographic principles and adheres to international regulatory standards for analytical method validation. By explaining the rationale behind each parameter, this guide empowers researchers and QC analysts to not only execute the method but also to troubleshoot and adapt it as needed. The described method is specific, linear, accurate, and precise, making it highly suitable for routine quality control and research applications.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • RSC Publishing. (2015). Development of a HPLC-FL method to determine benzaldehyde after derivatization. [Link]

  • KNAUER. (2025). How to Choose the Right HPLC Detector. [Link]

  • Lab Manager Magazine. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Covalent. (2024). Choosing the Best HPLC Detector for UV-Visible Analysis. [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. [Link]

  • SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Restek. (2016). Selecting a Detector for LC. [Link]

  • LCGC International. Seeing is Believing: Detectors for HPLC. [Link]

  • Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. [Link]

  • Chromatography Today. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Scribd. Chromatography - USP Chapter 621. [Link]

  • Google Patents.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Acta Pharmaceutica Hungarica. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. [Link]

  • ResearchGate. (2025). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]

  • PubMed. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. [Link]

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Application Note: High-Resolution NMR Analysis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde, a key intermediate in various synthetic pathways. The document outlines a comprehensive protocol for sample preparation and the acquisition of high-resolution one-dimensional ¹H and ¹³C NMR spectra. A thorough interpretation of the predicted spectral data is presented, highlighting the influence of the molecule's distinct functional groups—aldehyde, methoxy, ether, and nitro moieties—on the chemical shifts and coupling patterns. This guide is intended to serve as a practical resource for researchers, enabling accurate structural verification and purity assessment of this and structurally related compounds.

Introduction

This compound is a multi-functionalized aromatic compound of interest in medicinal chemistry and materials science. Its structure incorporates a vanillin-derived core, an ether linkage, and a nitro-substituted aromatic ring, making it a versatile building block for the synthesis of more complex molecules. Accurate structural elucidation and purity determination are paramount for its application in drug development and other fields.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of organic molecules.[1] By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for a complete assignment of the molecular structure. This application note presents a systematic approach to the NMR analysis of this compound, from sample preparation to spectral interpretation.

Molecular Structure and Predicted NMR Data

The chemical structure of this compound is shown below. The predicted ¹H and ¹³C NMR chemical shifts are summarized in Table 1. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[2][3]

Caption: Chemical structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CHO~9.85 (s, 1H)~191.0
Ar-H (benzaldehyde)~7.50-7.80 (m, 3H)~110-155
Ar-H (nitrophenoxy)~7.00-8.30 (m, 4H)~115-165
-OCH₂-~5.20 (s, 2H)~70.0
-OCH₃~3.90 (s, 3H)~56.0

Note: Predicted values are based on typical chemical shift ranges for these functional groups and may vary slightly depending on the solvent and experimental conditions.[4][5]

Experimental Protocols

Materials and Equipment
  • This compound (high purity)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional, if not already in the solvent)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[6] The following protocol ensures a homogenous solution free of particulate matter.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common choice for nonpolar to moderately polar organic compounds, while DMSO-d₆ is suitable for more polar compounds.[7]

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8]

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a 5 mm NMR tube.[7][9] The final solution height should be approximately 4-5 cm.[6]

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with ethanol or acetone to remove any fingerprints or residues.[6]

Sample_Preparation_Workflow A Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Vortex to Homogenize B->C D Filter into NMR Tube C->D E Cap and Clean NMR Tube D->E F Ready for NMR Acquisition E->F

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.[10]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

Spectral Interpretation

A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for confirming the structure of this compound.

¹H NMR Spectrum Analysis
  • Aldehyde Proton (-CHO): A sharp singlet is expected in the downfield region, typically around δ 9.85 ppm .[5] This distinct chemical shift is characteristic of aldehyde protons and is a key diagnostic signal.

  • Aromatic Protons: The spectrum will exhibit complex multiplets in the aromatic region (δ 6.5-8.3 ppm ).[4]

    • The three protons on the benzaldehyde ring will likely appear as a set of multiplets between δ 7.50 and 7.80 ppm . The electron-withdrawing aldehyde group and electron-donating methoxy and ether groups will influence their precise chemical shifts.

    • The four protons on the nitrophenoxy ring will appear as two doublets, characteristic of a para-substituted benzene ring, in the range of δ 7.00 to 8.30 ppm . The strong electron-withdrawing effect of the nitro group will shift the protons ortho to it significantly downfield.

  • Methylene Protons (-OCH₂-): A singlet corresponding to the two methylene protons is expected around δ 5.20 ppm . The adjacent oxygen atoms cause a significant downfield shift.

  • Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons should appear around δ 3.90 ppm .

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon will give a signal in the far downfield region, around δ 191.0 ppm .[3] This is a highly diagnostic peak for an aldehyde.

  • Aromatic Carbons: A series of signals for the twelve aromatic carbons will be observed between δ 110 and 165 ppm .[4] The carbon atoms attached to oxygen and the nitro group will be the most downfield in this region.

  • Methylene Carbon (-OCH₂-): The methylene carbon is expected to resonate around δ 70.0 ppm .

  • Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a signal around δ 56.0 ppm .

Conclusion

This application note provides a comprehensive framework for the NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, coupled with a thorough guide to spectral interpretation, will enable researchers to confidently verify the structure and purity of this important synthetic intermediate. The principles and techniques described herein are also applicable to the analysis of other multi-functional aromatic compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones. BenchChem.
  • Royal Society of Chemistry. (n.d.).
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  • Unknown. (n.d.).
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  • Royal Society of Chemistry. (n.d.).
  • Bruker. (n.d.). General Procedures.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • University College London. (n.d.).
  • SpectraBase. (n.d.). 4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde.
  • Humboldt-Universität zu Berlin. (n.d.).
  • Oriental Journal of Chemistry. (2015).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • ResearchGate. (2025).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
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  • Chemistry LibreTexts. (2024). 15.
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  • Unknown. (n.d.).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde.
  • Biological Magnetic Resonance Bank. (n.d.).
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The Versatile Building Block: Application Notes for 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Precursor

In the dynamic landscape of materials science, the strategic design of molecular precursors is paramount to the development of novel functional materials. 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde emerges as a compound of significant interest, embodying a unique combination of reactive and electronically active moieties. The presence of a terminal aldehyde group provides a versatile handle for covalent bond formation, most notably in the synthesis of Schiff bases. Concurrently, the methoxy group acts as an electron-donating substituent, while the nitrophenoxy group introduces a potent electron-withdrawing character. This inherent electronic asymmetry makes it a compelling candidate for applications in nonlinear optics, fluorescence, and the creation of advanced polymers. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this promising molecule, complete with detailed experimental protocols for its utilization in a research setting.

Physicochemical Properties and Structural Attributes

Before delving into synthetic applications, a foundational understanding of the key characteristics of this compound is essential.

PropertyValueReference
Molecular FormulaC15H13NO5[1]
Molecular Weight287.27 g/mol [1]
AppearancePale-yellow solid[1]
Crystal SystemMonoclinic[1]
Space GroupP21/c[1]

The crystal structure reveals that the two benzene rings are nearly coplanar, with a dihedral angle of approximately 3.98°. This planarity is a crucial factor for enabling effective π-conjugation in its derivatives, a key requirement for many optoelectronic applications.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a straightforward yet critical first step for its subsequent use in materials development. The following protocol is adapted from established literature procedures.[1]

Reaction Scheme

Synthesis reactant1 3-Hydroxy-4-methoxybenzaldehyde reagents Pyridine, Acetonitrile reactant1->reagents reactant2 1-(Bromomethyl)-4-nitrobenzene reactant2->reagents product This compound reagents->product Reflux, 24h Workflow start This compound schiff_base Schiff Base Synthesis start->schiff_base amine Primary Amine (e.g., Aniline derivative) amine->schiff_base material_synthesis Material Synthesis schiff_base->material_synthesis polymer Polymerization (e.g., Polyamide) material_synthesis->polymer nlo Nonlinear Optical Material material_synthesis->nlo fluorescent Fluorescent Probe material_synthesis->fluorescent liquid_crystal Liquid Crystal material_synthesis->liquid_crystal

Caption: Workflow for Schiff base synthesis and material applications.

Protocol: Synthesis of a Representative Fluorescent Schiff Base

This protocol details the synthesis of a Schiff base from a structurally similar aldehyde, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which serves as an excellent model for the reactivity of our target compound. The resulting Schiff bases often exhibit interesting photophysical properties. [2][3]

Reaction Scheme

SchiffBaseSynthesis aldehyde Substituted Benzaldehyde reagents Ethanol, Acetic Acid (cat.) aldehyde->reagents amine Haloaniline amine->reagents product Fluorescent Schiff Base reagents->product Reflux

Caption: General synthesis of a fluorescent Schiff base.

Materials and Equipment
  • This compound (or a similar substituted benzaldehyde like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde) (1.0 mmol)

  • A substituted aniline (e.g., 4-haloaniline) (1.0 mmol)

  • Absolute ethanol (10 ml)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask (50 ml)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates

  • Buchner funnel and filter paper

Procedure
  • In a 50 ml round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) in 10 ml of absolute ethanol. Stir for a few minutes until complete dissolution.

  • Add the substituted aniline (1.0 mmol) to the reaction mixture with constant stirring.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture with stirring for 30-60 minutes.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid product using a Buchner funnel and wash with cold ethanol. [2][3]8. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Characterization of the Schiff Base

The synthesized Schiff base should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
FTIR Appearance of a strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretch. Disappearance of the C=O stretch from the aldehyde and the N-H stretches from the primary amine.
¹H NMR Appearance of a singlet at δ 8.0-9.0 ppm corresponding to the proton of the CH=N group. Shifts in the aromatic proton signals compared to the starting materials.
UV-Vis Spectroscopy Absorption bands in the UV-visible region corresponding to π-π* and n-π* electronic transitions within the conjugated system.
Fluorescence Spectroscopy Excitation and emission spectra can be recorded to determine the photoluminescent properties of the Schiff base.

Potential Applications in Advanced Materials

The unique molecular structure of Schiff bases derived from this compound opens doors to a variety of applications in materials science.

Nonlinear Optical (NLO) Materials

The donor-π-acceptor (D-π-A) architecture inherent in these Schiff bases, with the methoxy group as the donor and the nitro group as the acceptor, can lead to large second-order nonlinear optical responses. This makes them promising candidates for applications in optical communications and data storage.

Fluorescent Materials and Sensors

Many Schiff bases are highly fluorescent. The emission properties can often be tuned by changing the substituents on the aniline ring or by introducing metal ions that can coordinate with the imine nitrogen and other donor atoms. This sensitivity to their environment makes them suitable for use as fluorescent probes and sensors.

High-Performance Polymers: Polyamides

While the aldehyde is typically used for Schiff base formation, the nitrophenoxy group can be chemically modified (e.g., reduction of the nitro group to an amine) to create novel monomers for polymerization. For instance, a diamine derived from this molecule could be reacted with a diacid chloride to form a polyamide with unique properties imparted by the pendant methoxy and phenoxy groups.

Generalized Protocol for Polyamide Synthesis (Low-Temperature Solution Polycondensation) :

  • In a nitrogen-purged flask, dissolve the synthesized diamine monomer and a salt like calcium chloride in an aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Cool the stirred solution to 0°C.

  • Add a stoichiometric amount of a diacid chloride (e.g., terephthaloyl chloride) to the solution.

  • Allow the reaction to proceed at a low temperature for several hours, followed by stirring at room temperature overnight.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.

  • Collect, wash, and dry the polymer. The resulting polyamide can then be characterized for its thermal stability (TGA), mechanical properties, and solubility. [4][5]

Liquid Crystals

The rigid, rod-like structure of many Schiff bases makes them excellent candidates for liquid crystalline materials. By attaching long alkyl chains to the aniline portion of the Schiff base, it is possible to induce mesophase behavior. The polarity and shape of the molecule, influenced by the methoxy and nitrophenoxy groups, will play a crucial role in determining the type and temperature range of the liquid crystal phases. [6][7]

Conclusion and Future Outlook

This compound is a highly functionalized and versatile precursor for the synthesis of a wide array of advanced materials. Its straightforward synthesis and the rich chemistry of its aldehyde and nitrophenoxy groups provide a robust platform for creating novel Schiff bases, polymers, and other functional organic materials. The inherent electronic properties of this molecule make it particularly attractive for the development of materials with tailored optical and electronic functionalities. Further research into the derivatization of this compound and the exploration of its coordination chemistry with various metal ions will undoubtedly unlock even more exciting applications in materials science and beyond.

References

  • Thorat, B. R., et al. (2011). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research, 3(6), 1045-1054.
  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research, 4(1), 18-26.
  • Sarkar, A. (Date not available). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Cabanillas-Vidosa, M., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 768.
  • Galaev, Y. G., et al. (2022). Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. INEOS OPEN, 5(2), 65-75.
  • Jber, N. R., Shukur, M. M., & Najaf, A. A. (2017). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Al-Nahrain Journal of Science, 20(2), 64-72.
  • Al-Azzawi, S. A. A., et al. (2021). Synthesis and phase behavior of Y-shaped Schiff base liquid crystal oligomers. Liquid Crystals, 48(11), 1611-1622.
  • Duan, Z.-Y., et al. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1377.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde (CAS No: 341942-07-2). This document is designed for researchers, chemists, and drug development professionals aiming to optimize this crucial synthetic step, which is often a precursor for various Schiff base derivatives.[1] The primary and most reliable method for this synthesis is the Williamson ether synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yield and product purity.

The synthesis involves the reaction of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with 1-(bromomethyl)-4-nitrobenzene. This is a classic SN2 reaction where the phenoxide ion, formed by deprotonating isovanillin, acts as a nucleophile to displace the bromide from the electrophilic benzylic carbon.[2][3]

Reaction Scheme: Williamson Ether Synthesis

Caption: General reaction scheme for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions to enhance your experimental outcomes.

Q1: My final yield is significantly lower than the reported 78%. What are the most common causes?

A1: A low yield in a Williamson ether synthesis can typically be traced back to four key areas: incomplete deprotonation of the starting phenol, poor quality of reagents, insufficient reaction time or temperature, or side reactions.

  • Incomplete Deprotonation: The reaction requires the formation of a phenoxide ion from 3-hydroxy-4-methoxybenzaldehyde. If the base is weak, impure, or insufficient, the concentration of the nucleophilic phenoxide will be low, slowing the reaction. Pyridine is a relatively mild base; ensure it is anhydrous and used in at least stoichiometric amounts (1 equivalent).[1]

  • Reagent Quality:

    • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): Ensure it is pure. The presence of its isomer, vanillin, will not lead to the desired product.

    • 1-(Bromomethyl)-4-nitrobenzene: This reagent can degrade over time, especially if exposed to moisture or light. A common impurity is the corresponding alcohol, which is unreactive. Verify its purity by TLC or NMR before use.

    • Solvent: The use of anhydrous acetonitrile is critical.[1] Water will react with the phenoxide, reducing its effective concentration, and can also contribute to the hydrolysis of the alkyl halide.

  • Reaction Conditions: The literature procedure specifies refluxing for 24 hours.[1] This extended time is necessary to drive the reaction to completion, especially with a mild base like pyridine. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after 24 hours, you may need to extend the reflux time.

  • Side Reactions: While the SN2 pathway is favored with primary benzylic halides, competing reactions can occur.[3] However, in this specific synthesis, the primary culprits for low yield are more likely incomplete reaction or work-up/purification losses.

Q2: My TLC analysis shows a significant amount of unreacted starting materials even after 24 hours of reflux. What should I do?

A2: This is a clear indication that the reaction has not gone to completion. Here is a logical workflow to diagnose and solve the issue:

Caption: Diagnostic workflow for incomplete reaction conversion.

If extending the reaction time does not resolve the issue, consider using a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) in a solvent like DMF, which can facilitate a faster reaction at a slightly lower temperature.

Q3: My purified product contains persistent impurities. What could they be and how do I remove them?

A3: Impurities often stem from unreacted starting materials or side products.

  • Unreacted Isovanillin: Being phenolic, it is acidic. It can be removed by washing the organic extract with a mild aqueous base like 1M NaOH during the work-up. The desired product, being an ether, will not react and will remain in the organic layer. Be cautious not to use a strong base for extended periods, as it could potentially hydrolyze the product.

  • Unreacted 1-(Bromomethyl)-4-nitrobenzene: This can often be removed during recrystallization. The literature specifies recrystallizing the crude yellow precipitate from acetonitrile.[1] Ensure slow cooling to allow for the formation of pure crystals. If this fails, column chromatography on silica gel is a reliable alternative.

  • Work-up Procedure: The published method involves pouring the reaction mixture into ice-water to precipitate the product.[1] Ensure the water is cold and that you stir vigorously to break up any clumps, which can trap impurities.

Q4: I am not getting a precipitate after pouring the reaction mixture into ice water. What went wrong?

A4: A lack of precipitation suggests either a very low concentration of the product or that it remains dissolved.

  • Low Concentration: This points to a failed or extremely low-yield reaction. Re-evaluate your reagents and procedure as outlined in Q1 and Q2.

  • Solubility Issues: While the product should precipitate from water, if a large volume of acetonitrile was used and not fully removed, the resulting solvent mixture may be sufficient to keep the product dissolved. Before the water quench, ensure the solvent has been thoroughly removed under reduced pressure.[1] If the product still does not precipitate, you can extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane, then wash, dry, and concentrate the organic phase to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine used as the base instead of something stronger like NaOH or NaH?

A1: The choice of base is a balance between reactivity and selectivity.

  • Pyridine: It is a mild, organic-soluble base that is strong enough to deprotonate the acidic phenol but not so strong as to promote side reactions. It also acts as a scavenger for the HBr generated.[1]

  • Sodium Hydroxide (NaOH): Using NaOH in a protic solvent could lead to the hydrolysis of the alkyl halide, forming 4-nitrobenzyl alcohol as a side product.

  • Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base and is an excellent choice for deprotonating alcohols and phenols.[2] It could certainly be used for this synthesis, typically in an anhydrous polar aprotic solvent like THF or DMF. However, it is pyrophoric and requires more stringent anhydrous handling techniques than pyridine. For many labs, the pyridine or K₂CO₃ methods are operationally simpler and safer.

Q2: Can I use a different solvent? What are the key considerations?

A2: Yes, other solvents can be used, but they must be chosen carefully for an SN2 reaction. The ideal solvent should be polar aprotic.

  • Acetonitrile (CH₃CN): As used in the reference procedure, it is an excellent choice. It is polar enough to dissolve the reagents but does not participate in hydrogen bonding, which would solvate and stabilize the nucleophile, reducing its reactivity.[1]

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are also excellent polar aprotic solvents that can accelerate SN2 reactions. They may allow the reaction to proceed at a lower temperature or with a weaker base (like K₂CO₃).

  • Alcohols (e.g., Ethanol): These are generally poor choices as they are protic and can be deprotonated by the base, creating a competing nucleophile (e.g., ethoxide) that would react with the alkyl halide.[2]

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices are essential.

  • Reagents: 1-(Bromomethyl)-4-nitrobenzene is a lachrymator (causes tearing) and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Acetonitrile is flammable and toxic. Pyridine has a strong, unpleasant odor and is also flammable and toxic. All manipulations should be performed in a fume hood.

  • Reaction: The refluxing of flammable solvents requires a proper heating mantle and condenser setup to prevent vapor escape. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture from entering the system.[1]

Optimized Reaction Parameters & Reference Protocol

The following table summarizes the conditions from the literature, which provides a solid starting point for optimization.

ParameterRecommended Value / ReagentRationale / Key Insight
Phenol 3-Hydroxy-4-methoxybenzaldehyde1.0 equivalent
Alkyl Halide 1-(Bromomethyl)-4-nitrobenzene1.0 equivalent. Ensure high purity.
Base Pyridine1.0 equivalent. Must be anhydrous.
Solvent Anhydrous AcetonitrilePolar aprotic solvent favors SN2. Dryness is critical.
Temperature Reflux (~82°C)Provides sufficient energy for the reaction.
Reaction Time 24 hoursMonitor by TLC; may require longer for full conversion.[1]
Atmosphere Inert (Nitrogen)Prevents moisture contamination.[1]
Reference Experimental Protocol

This protocol is adapted from the published literature procedure.[1]

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Place the system under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) and 1-(bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol).

  • Solvent and Base: Add anhydrous acetonitrile (150 ml total) and pyridine (0.79 g, 0.81 ml, 10 mmol). The literature describes adding the phenol solution dropwise to the alkyl halide and pyridine solution.[1]

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: After cooling to room temperature, remove the acetonitrile solvent under reduced pressure. Pour the resulting residue into 100 ml of ice-water with stirring.

  • Isolation: Collect the yellow precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from acetonitrile. Dry the purified pale-yellow crystals in a vacuum oven to obtain the final product. The reported yield is 78%.[1]

References

  • Li, Y. & Chen, X. (2008). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2441. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your experimental work.

Introduction to the Purification Challenge

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide (in this case, from 1-(bromomethyl)-4-nitrobenzene) by a phenoxide ion (generated from 3-hydroxy-4-methoxybenzaldehyde). While seemingly straightforward, this synthesis can present several purification challenges due to the formation of closely related impurities and the presence of unreacted starting materials. This guide will equip you with the knowledge to identify and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Based on the Williamson ether synthesis mechanism and the reactivity of the starting materials, the following are the most probable impurities:

  • Unreacted 3-hydroxy-4-methoxybenzaldehyde (Isovanillin): Incomplete reaction will leave this starting material in your crude product.

  • Unreacted 1-(bromomethyl)-4-nitrobenzene: This electrophilic starting material may also remain if the reaction does not go to completion.

  • C-Alkylated Isomer (2-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde): Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired product) or at a carbon on the aromatic ring (C-alkylation, isomeric impurity).[1][2][3] This C-alkylated isomer is often a key impurity that can be difficult to separate.

  • 4-Nitrobenzyl alcohol: This can form from the hydrolysis of 1-(bromomethyl)-4-nitrobenzene, especially if there is moisture in the reaction.

  • 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acid: The aldehyde group of the product is susceptible to oxidation to a carboxylic acid, particularly during workup or if the reaction is exposed to air for extended periods.

Q2: How can I monitor the progress of my reaction and the purity of my fractions effectively using Thin Layer Chromatography (TLC)?

A2: TLC is an indispensable tool for monitoring this reaction. Here’s a systematic approach:

  • Stationary Phase: Use standard silica gel plates.

  • Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate. A ratio of 3:1 or 2:1 (Hexane:Ethyl Acetate) should provide good separation.

  • Visualization:

    • UV Light (254 nm): All the aromatic compounds (starting materials, product, and aromatic impurities) should be UV active and appear as dark spots.[4]

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing the aldehyde functional group, which will appear as a yellow spot on a purple background. The alcohol impurity will also be oxidized and become visible.

    • Ferric Chloride (FeCl₃) Stain: This stain is specific for phenols. A positive test (typically a blue, green, or violet spot) will indicate the presence of unreacted 3-hydroxy-4-methoxybenzaldehyde.[5]

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain reacts with aldehydes and ketones to form yellow to orange spots, confirming the presence of your product and any other aldehyde impurities.[5]

By co-spotting your reaction mixture with the starting materials, you can track the consumption of reactants and the formation of the product. The C-alkylated isomer will likely have a slightly different Rf value than your desired O-alkylated product, often appearing as a closely running spot.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying this compound, with acetonitrile being a commonly reported solvent.[6]

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be due to the presence of impurities that depress the melting point or if the solvent's boiling point is too high.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

    • Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask in the hot sand bath or water bath with the heat turned off, allowing it to cool to room temperature over several hours.

    • Solvent System Modification: If slow cooling fails, consider a mixed solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is very soluble, like dichloromethane or acetone) at room temperature. Then, slowly add a "poor" solvent (in which it is less soluble, like hexane or water) dropwise at room temperature until the solution becomes slightly turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Causality: This usually indicates that too much solvent was used, and the solution is not saturated at the lower temperature.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the product to precipitate out rapidly and trap impurities. Once the volume is reduced, allow the solution to cool again.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure product, add a single, tiny crystal to the cooled solution. This "seed" crystal will provide a template for further crystallization.

Problem 3: The recrystallized product is still impure (as determined by TLC or melting point).

  • Causality: This can happen if the cooling was too rapid, trapping impurities within the crystal lattice, or if the chosen solvent is not ideal for separating the specific impurities present. The C-alkylated isomer, being structurally very similar to the desired product, can be particularly challenging to remove by recrystallization alone.

  • Solutions:

    • Second Recrystallization: A second recrystallization, performed carefully with slow cooling, may be sufficient to improve purity.

    • Solvent Screening: Experiment with different solvents or mixed solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should either be very soluble or very insoluble in the cold solvent.

    • Pre-Purification: If significant amounts of impurities are present, especially the C-alkylated isomer, it is often more effective to perform a preliminary purification by column chromatography before a final recrystallization step.

Column Chromatography Troubleshooting

Column chromatography is a highly effective method for separating the components of the reaction mixture.

Problem 1: I am getting poor separation between my desired product and the C-alkylated isomer.

  • Causality: Isomers are often difficult to separate due to their similar polarities. The choice of eluent is critical for achieving good resolution.

  • Solutions:

    • Optimize the Solvent System:

      • Shallow Gradient Elution: Instead of a steep gradient, use a shallow gradient of increasing polarity. For example, start with 10% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate. This can help to resolve closely eluting compounds.

      • Try Different Solvents: Sometimes, changing one of the solvents in your mobile phase can improve selectivity. For example, you could try a dichloromethane/hexane system or add a small amount of a third solvent like diethyl ether.

    • Column Parameters:

      • Longer Column: A longer column provides more surface area for interaction and can improve separation.

      • Finer Silica: Using silica gel with a smaller particle size can increase the number of theoretical plates and enhance resolution.

      • Sample Loading: Load your sample onto the column in a very concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.

Problem 2: My product is eluting with the unreacted starting materials.

  • Causality: This indicates that the polarity of your eluent is too high initially, or that the polarities of your product and starting materials are very similar.

  • Solutions:

    • Start with a Less Polar Eluent: Begin with a higher percentage of the non-polar solvent (e.g., 5% ethyl acetate in hexane) to allow the less polar compounds to elute first.

    • Step Gradient: Use a step gradient where you elute with a low polarity solvent to remove the non-polar impurities, then increase the polarity in a stepwise fashion to elute your product, and finally, a more polar solvent to elute the highly polar impurities.

Problem 3: The aldehyde product appears to be degrading on the silica gel column.

  • Causality: Silica gel is slightly acidic and can sometimes cause the degradation of sensitive compounds, including the oxidation of aldehydes.

  • Solutions:

    • Deactivate the Silica: You can neutralize the silica gel by preparing your slurry in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1%).

    • Use Alumina: For compounds that are particularly sensitive to acidic conditions, consider using neutral or basic alumina as the stationary phase instead of silica gel.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The optimal solvent system should be determined by preliminary TLC analysis.

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude product.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with your initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A suggested gradient might be from 5% to 30% ethyl acetate in hexanes.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on literature and experimental observation, acetonitrile is a good starting point.[6]

  • Dissolution: Place the crude or column-purified product in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile and heat the mixture with swirling until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Presentation

ImpurityTypical TLC Rf (relative to product)Key Identification MethodRecommended Primary Purification Method
This compound (Product) 1.0UV, KMnO₄, DNPHColumn Chromatography / Recrystallization
Unreacted 3-hydroxy-4-methoxybenzaldehydeLowerUV, FeCl₃Column Chromatography / Aqueous Base Wash
Unreacted 1-(bromomethyl)-4-nitrobenzeneHigherUVColumn Chromatography
C-Alkylated IsomerSlightly Higher or LowerUV, KMnO₄, DNPHColumn Chromatography
4-Nitrobenzyl alcoholLowerUV, KMnO₄Column Chromatography
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acidMuch Lower (streaks)UV, IndicatorColumn Chromatography / Aqueous Base Wash

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture TLC TLC Analysis (Identify Impurities) Crude->TLC Column Column Chromatography TLC->Column Significant Impurities (e.g., Isomer) Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Column->Recrystallization For Final Polishing Pure Pure Product Column->Pure Recrystallization->Pure

Caption: A typical purification workflow for this compound.

Impurity Relationship Diagram

Impurity_Relationship cluster_reactants Starting Materials cluster_products Reaction Products cluster_side_products Side Products SM1 3-hydroxy-4-methoxy- benzaldehyde Product Desired Product (O-Alkylation) SM1->Product Reacts with SM2 Isomer C-Alkylated Isomer SM1->Isomer Reacts with SM2 SM2 1-(bromomethyl)-4- nitrobenzene Hydrolysis Hydrolysis Product (4-Nitrobenzyl alcohol) SM2->Hydrolysis Reacts with H₂O Oxidation Oxidation Product (Carboxylic Acid) Product->Oxidation Oxidizes

Caption: Relationship between starting materials and potential impurities.

References

  • University of Colorado Boulder. (n.d.). TLC Visualization. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl ethyl ether on Newcrom R1 HPLC column. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... [Link]

  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • University of Calgary. (n.d.). Column chromatography. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • NIST. (n.d.). Benzene, 1-(bromomethyl)-4-nitro-. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • PharmaCompass. (n.d.). 1-(Bromomethyl)-4-nitrobenzene. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 1-Bromo-4-nitro(ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_4)benzene. [Link]

  • He, L., Li, H., & Chen, J. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o363. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • UNI ScholarWorks. (n.d.). Note on the Hydrolysis of Nitrobenzene. [Link]

  • Pharmaffiliates. (n.d.). 1-Bromo-4-nitrobenzene. [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and effectively troubleshoot unexpected outcomes.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) to form a phenoxide, which then acts as a nucleophile to displace a halide from 4-nitrobenzyl halide.

While seemingly straightforward, this reaction is prone to several competing pathways that can significantly impact the desired outcome. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired Ether Product

Question: I am getting a very low yield of my target molecule, this compound. What are the most likely causes?

Answer: Low yields in this synthesis are most often attributable to competing side reactions or suboptimal reaction conditions. The primary culprits are typically C-alkylation of the isovanillin phenoxide and the Cannizzaro reaction of the starting aldehyde.

Phenoxide ions are ambident nucleophiles, meaning they possess two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the carbons ortho and para to the hydroxyl group).[1] This duality can lead to the formation of an undesired C-C bond instead of the target C-O ether linkage.

  • Causality: The selectivity between O- and C-alkylation is heavily influenced by the reaction solvent.[1]

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) solvate the cation of the phenoxide salt but not the oxygen anion itself. This leaves the oxygen atom as a "naked" and highly reactive nucleophile, strongly favoring the desired O-alkylation.[2]

    • Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic. This reduced reactivity at the oxygen site can increase the likelihood of the aromatic ring acting as the nucleophile, leading to C-alkylation byproducts.[1]

Troubleshooting Protocol:

  • Ensure the use of a polar aprotic solvent. Acetonitrile or DMF are excellent choices for this reaction.[2][3]

  • Avoid protic solvents such as alcohols, as they can promote C-alkylation.

`dot graph O_vs_C_Alkylation { layout=neato; rankdir=LR; node [shape=box, style=rounded]; A [label="Isovanillin Phenoxide (Ambident Nucleophile)"]; B [label="O-Alkylation\n(Desired Ether Product)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; C [label="C-Alkylation\n(Side Product)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; D [label="Polar Aprotic Solvent\n(e.g., DMF, Acetonitrile)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; E [label="Protic Solvent\n(e.g., Ethanol)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

A -- B [label="Favored in"]; B -- D [dir=none]; A -- C [label="Favored in"]; C -- E [dir=none]; } ` Caption: Solvent effect on O- vs. C-alkylation.

Under strongly basic conditions, aldehydes lacking α-hydrogens, such as isovanillin, can undergo a disproportionation reaction known as the Cannizzaro reaction.[4][5] In this process, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.[6][7]

  • Causality: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol can simultaneously catalyze the Cannizzaro reaction.[8] The hydroxide ion attacks the carbonyl carbon, initiating a hydride transfer between two aldehyde molecules.[8]

Troubleshooting Protocol:

  • Use a weaker, non-hydroxide base. Potassium carbonate (K₂CO₃) or even an organic base like pyridine can be effective for deprotonating the phenol without inducing the Cannizzaro reaction.[3][9] Phenols are significantly more acidic than alcohols, allowing for the use of milder bases.[2]

  • If a strong base is necessary, consider sodium hydride (NaH). NaH is a non-nucleophilic base that will deprotonate the phenol to form the phenoxide and hydrogen gas, without attacking the aldehyde carbonyl. However, extreme caution must be exercised when using NaH.[2]

Cannizzaro_Reaction

Issue 2: Multiple Spots on TLC, Including Unidentified Byproducts

Question: My reaction mixture shows multiple spots on the TLC plate even after a prolonged reaction time. Besides my starting materials and product, what could these other spots be?

Answer: The formation of unexpected byproducts can often be traced to the reactivity of the 4-nitrobenzyl bromide alkylating agent or potential degradation of the aldehyde functionality.

The electron-withdrawing nitro group makes the benzylic carbon of 4-nitrobenzyl bromide highly electrophilic and susceptible to nucleophilic attack.[10] However, under basic conditions, it can also undergo self-condensation reactions.

  • Causality: In the presence of a base, 4-nitrobenzyl bromide can react with another molecule of itself or with the phenoxide in a manner that leads to dimerization. One potential product is 1,2-bis(4-nitrophenyl)ethane, which can arise from radical mechanisms.[11]

Troubleshooting Protocol:

  • Control stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the isovanillin relative to the 4-nitrobenzyl bromide to ensure the latter is consumed primarily by the desired phenoxide.

  • Slow addition: Add the 4-nitrobenzyl bromide solution dropwise to the solution of the phenoxide. This maintains a low instantaneous concentration of the alkylating agent, minimizing self-reaction.[3]

  • Maintain an inert atmosphere: Conducting the reaction under nitrogen or argon can help suppress potential radical-mediated side reactions.[3]

The aldehyde functional group in isovanillin can be susceptible to oxidation, especially over long reaction times at elevated temperatures in the presence of air.[12]

  • Causality: Aldehydes can be oxidized to carboxylic acids. While less common under the anaerobic conditions recommended for this synthesis, exposure to atmospheric oxygen, especially when heated, can lead to the formation of isovanillic acid and its subsequent etherified product.

Troubleshooting Protocol:

  • Maintain an inert atmosphere: As mentioned previously, running the reaction under nitrogen or argon is crucial.[3]

  • Monitor reaction progress: Use TLC to monitor the consumption of starting materials. Avoid unnecessarily long reaction times once the limiting reagent is consumed to minimize byproduct formation.

Experimental Protocol and Data Summary

The following table summarizes a typical set of reaction conditions that favor the desired O-alkylation product while minimizing common side reactions. This is based on a reported procedure for a closely related synthesis.[3]

ParameterRecommended ConditionRationale
Phenol 3-Hydroxy-4-methoxybenzaldehydeStarting Material
Alkylating Agent 4-Nitrobenzyl bromideProvides the electrophilic carbon
Base Pyridine or K₂CO₃Sufficiently basic to deprotonate phenol, but avoids Cannizzaro reaction
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvent to favor O-alkylation[1]
Temperature RefluxProvides sufficient energy for the SN2 reaction
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde and other side reactions[3]
Addition Method Dropwise addition of alkyl halideMinimizes self-condensation of the alkylating agent
Step-by-Step Synthesis Protocol
  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous acetonitrile, add the base (e.g., pyridine, 1.0 eq).

  • Stir the mixture under a nitrogen atmosphere.

  • Separately, dissolve 4-nitrobenzyl bromide (1.0 eq) in anhydrous acetonitrile.

  • Add the 4-nitrobenzyl bromide solution dropwise to the isovanillin solution over 30 minutes.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Pour the residue into ice-water to precipitate the crude product.

  • Isolate the precipitate by filtration and recrystallize from a suitable solvent (e.g., acetonitrile) to obtain the pure this compound.[3]

References

  • JoVE. (2023). Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. Retrieved January 11, 2026, from [Link]

  • Study.com. (n.d.). Cannizzaro Reaction | Definition, Mechanism & Examples. Retrieved January 11, 2026, from [Link]

  • Helmenstine, A. M. (2019). What Is a Cannizzaro Reaction (Organic Chemistry)? ThoughtCo. Retrieved January 11, 2026, from [Link]

  • Pharma Guideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved January 11, 2026, from [Link]

  • Prousek, J. (1982). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
  • Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved January 11, 2026, from [Link]

  • Li, Y. & Chen, J. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o369.
  • International Journal of Pharmaceutical Sciences and Research. (2018). A Review on the Vanillin derivatives showing various Biological activities. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. This document provides in-depth troubleshooting advice and optimization strategies for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your synthesis.

Reaction Overview

The synthesis of this compound is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[2][3] In this specific application, the nucleophile is a 4-nitrophenoxide ion, generated in situ by deprotonating 4-nitrophenol with a suitable base. This phenoxide then attacks the electrophilic benzylic carbon of 3-(halomethyl)-4-methoxybenzaldehyde, displacing the halide leaving group to form the desired ether product.

Reaction Scheme:

(Self-generated image, not from search results)

  • Nucleophile Precursor: 4-Nitrophenol

  • Electrophile: 3-(Halomethyl)-4-methoxybenzaldehyde (where X = Cl, Br, I)

  • Base: e.g., K₂CO₃, Cs₂CO₃, NaOH, NaH

  • Solvent: e.g., DMF, DMSO, Acetonitrile

The success of this S_N2 reaction is highly dependent on optimizing the interplay between the base, solvent, temperature, and reagent stoichiometry.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I've recovered only starting materials. What went wrong?

Answer: Low or no conversion can be attributed to several factors, primarily related to the generation and reactivity of the nucleophile and the stability of the electrophile.

  • Ineffective Deprotonation: The 4-nitrophenoxide must be fully formed for the reaction to proceed. While 4-nitrophenol is relatively acidic (pKa ≈ 7.15), the chosen base must be strong enough and used in sufficient quantity to ensure complete deprotonation. For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5] If conversion is low, consider a stronger, non-nucleophilic base like sodium hydride (NaH).[6]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[7][8] Water can consume the base and hydrolyze the alkyl halide electrophile. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Poor Leaving Group: The rate of an S_N2 reaction is dependent on the quality of the leaving group. The reactivity order is I > Br > Cl. If you are using a chloro-substituted electrophile and experiencing low reactivity, switching to the bromo- or iodo-analogue will significantly increase the reaction rate.[9]

  • Incorrect Solvent Choice: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can form a "solvent cage" around the phenoxide nucleophile through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.[10][11] Polar aprotic solvents like DMF, DMSO, or acetonitrile are strongly recommended.[12][13]

Q2: My TLC analysis shows the formation of multiple products. What are the likely side reactions?

Answer: The most common side product in this specific reaction arises from the ambident nature of the phenoxide nucleophile.

  • C-Alkylation vs. O-Alkylation: A phenoxide ion has two nucleophilic sites: the oxygen atom and the carbon atoms on the aromatic ring (particularly ortho to the oxygen).[2] While O-alkylation is desired to form the ether, C-alkylation can occur, leading to a constitutional isomer. The choice of solvent is the primary way to control this selectivity. Polar aprotic solvents (DMF, DMSO) favor O-alkylation by leaving the oxygen anion more exposed and reactive.[11][12] Protic solvents, conversely, shield the oxygen through hydrogen bonding and can promote C-alkylation.[11]

  • Oxidation of the Aldehyde: While the aldehyde functional group is generally stable under Williamson conditions, prolonged exposure to high temperatures or certain impurities could potentially lead to oxidation of the aldehyde to a carboxylic acid, especially during workup.[14] This is typically a minor pathway with standard protocols.

Q3: The reaction works, but purification is difficult, and my final product is impure. What can I do?

Answer: Purification challenges often stem from unreacted starting materials or closely related side products.

  • Removal of Unreacted 4-Nitrophenol: 4-nitrophenol is acidic and can be easily removed. During the aqueous workup, washing the organic layer with a dilute base solution (e.g., 5% NaOH or NaHCO₃) will deprotonate the unreacted phenol, pulling it into the aqueous phase as its salt.[15] Be sure to re-extract the aqueous layer with your organic solvent to recover any product that may have been carried over.

  • Chromatography vs. Recrystallization: The product is a solid and may be amenable to recrystallization. A related isomeric compound was successfully recrystallized from acetonitrile.[16] If isomers (like a C-alkylation product) are present, column chromatography on silica gel is the most effective purification method.[15][17] A solvent system of ethyl acetate and hexane is a common starting point for elution.[15]

Key Parameter Optimization

Systematic optimization of reaction parameters is crucial for maximizing yield and purity.

Table 1: Choice of Base
BaseStrengthKey Considerations
K₂CO₃ / Cs₂CO₃ MildSufficient for deprotonating the acidic 4-nitrophenol.[5] Safer and easier to handle than reactive hydrides. Cesium carbonate is more soluble and can accelerate the reaction (the "cesium effect").
NaOH / KOH StrongEffective and inexpensive. Must be used under strictly anhydrous conditions as pellets or powder. Can be nucleophilic itself, though this is less of a concern with a reactive benzylic halide.[18]
NaH / KH Very StrongEnsures irreversible and complete deprotonation of the phenol.[6] The only byproduct is hydrogen gas, which escapes the reaction. Requires careful handling under an inert atmosphere (N₂ or Ar).[19]
Table 2: Solvent Selection
SolventTypeImpact on Reaction
DMF / DMSO Polar AproticHighly Recommended. These solvents solvate the counter-ion (e.g., K⁺) but poorly solvate the phenoxide anion, leaving a "naked" and highly reactive nucleophile.[6][12] This maximizes the S_N2 reaction rate.
Acetonitrile (CH₃CN) Polar AproticA good alternative to DMF or DMSO. It is less viscous and has a lower boiling point, which can simplify removal during workup.[2] A similar synthesis used acetonitrile successfully.[16]
Acetone Polar AproticCan be effective and is often used in undergraduate labs. The reaction between potassium iodide and bromoethane is 500 times faster in acetone than in methanol.[10]
Ethanol / Water Polar ProticNot Recommended. These solvents will form strong hydrogen bonds with the phenoxide, stabilizing it and significantly reducing its nucleophilicity, leading to very slow or no reaction.[10][11][20]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Synthesis using Potassium Carbonate
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq), 3-(bromomethyl)-4-methoxybenzaldehyde (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the 4-nitrophenol.

  • Reaction: Place the flask under an inert atmosphere (e.g., nitrogen). Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrophenol spot is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% NaOH solution (to remove unreacted phenol), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from acetonitrile or by silica gel column chromatography.[16][17]

Visualization of Mechanism and Troubleshooting

Diagram 1: S_N2 Reaction Mechanism

This diagram illustrates the two key steps of the Williamson ether synthesis for this specific molecule.

Williamson_Ether_Synthesis cluster_1 Step 2: SN2 Attack 4-Nitrophenol 4-Nitrophenol Phenoxide 4-Nitrophenoxide Anion 4-Nitrophenol->Phenoxide H⁺ abstraction Base Base (e.g., K₂CO₃) Electrophile 3-(Bromomethyl)-4- methoxybenzaldehyde Phenoxide->Electrophile Product Target Ether Product Electrophile->Product LeavingGroup Br⁻ Electrophile->LeavingGroup Displacement

Caption: The two-step process of phenoxide formation and subsequent S_N2 attack.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow cluster_Reagents Reagent Checks cluster_Conditions Condition Checks Start Low Yield or No Reaction? Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Yes Check_Conditions Review Reaction Conditions Start->Check_Conditions Yes Anhydrous Used Anhydrous Solvents/Reagents? Check_Reagents->Anhydrous Solvent_Choice Is Solvent Polar Aprotic? (DMF, DMSO, CH₃CN) Check_Conditions->Solvent_Choice Base_Strength Is Base Strong Enough? (e.g., K₂CO₃, NaH) Anhydrous->Base_Strength Leaving_Group Is Leaving Group Adequate? (I > Br > Cl) Base_Strength->Leaving_Group Solution Optimize Based on Findings Leaving_Group->Solution Temperature Is Temperature Optimal? (Try 60-80°C) Solvent_Choice->Temperature Time Sufficient Reaction Time? (Monitor by TLC) Temperature->Time Time->Solution

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (n.d.).
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • ChemicalBook. (n.d.). 4-NITROPHENYL PHENYL ETHER synthesis.
  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde.
  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • askIITians. (2025).
  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models.
  • BenchChem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde.
  • ResearchGate. (2025).
  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.).
  • ChemIQSoc. (n.d.).
  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (n.d.).
  • Biosynth. (n.d.). 4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde.
  • Francis Academic Press. (n.d.).
  • NIST. (n.d.). 4-Hydroxy-3-methylbenzaldehyde.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • PharmaXChange.info. (2011).
  • PrepChem.com. (n.d.).
  • TailoredRead. (2025).
  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?.
  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • ResearchGate. (n.d.).
  • ChemScene. (n.d.). 4-Hydroxy-3-methylbenzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methylbenzaldehyde 97.
  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine.
  • Alfa Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022). 1.
  • PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol.
  • Santa Cruz Biotechnology. (n.d.). 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]-benzaldehyde.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.

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Technical Support Center: 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. We will explore its potential degradation pathways based on its chemical structure and provide practical guidance for conducting stability studies.

Forced degradation, or stress testing, is a critical component of pharmaceutical development that reveals how a drug substance behaves under various environmental stresses.[1] These studies are essential for establishing degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[1][2]

The structure of this compound contains several functional groups susceptible to degradation: an aldehyde, a benzyl ether linkage, and an aromatic nitro group. This guide will address potential issues related to each of these reactive sites.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental challenges in a direct question-and-answer format.

Q1: My compound is showing instability in aqueous solutions, especially at non-neutral pH. What is the likely degradation pathway?

Answer: The most probable cause of degradation in aqueous solutions is the hydrolysis of the benzyl ether linkage. Ether cleavage is a known reaction that is typically catalyzed by acid.[3]

Causality & Mechanism: The ether oxygen in your compound can be protonated under acidic conditions, which turns the adjacent ether oxygen into a good leaving group (an alcohol).[4] Given the structure, the cleavage can proceed via an SN1 or SN2 mechanism.[3]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl), the ether oxygen is protonated. The subsequent cleavage of the C-O bond is the rate-limiting step. The benzylic carbocation formed from the 4-nitrobenzyl group is relatively stable, suggesting a possible SN1 pathway. The final products of this hydrolysis are 3-hydroxy-4-methoxybenzaldehyde (vanillin) and 4-nitrobenzyl alcohol .

  • Base-Catalyzed Hydrolysis: While less common for this type of ether, strong basic conditions could potentially facilitate cleavage, though this pathway is generally less efficient than acid-catalyzed hydrolysis for simple ethers.

Troubleshooting:

  • pH Control: If stability is desired, maintain the solution at a neutral pH and use buffered systems.

  • Product Identification: To confirm this pathway, analyze your stressed samples for the presence of 3-hydroxy-4-methoxybenzaldehyde and 4-nitrobenzyl alcohol using techniques like LC-MS or GC-MS.

Hydrolytic_Degradation Predicted Hydrolytic Degradation Pathway Parent This compound Intermediates Protonated Ether Intermediate Parent->Intermediates H+ (Acid Catalyst) Product1 3-Hydroxy-4-methoxybenzaldehyde Intermediates->Product1 C-O Cleavage Product2 4-Nitrobenzyl Alcohol Intermediates->Product2 C-O Cleavage

Caption: Predicted acid-catalyzed hydrolytic degradation of the target molecule.

Q2: I am using reducing agents in my synthesis and observing the formation of a new, more polar compound. What reaction is occurring?

Answer: You are likely observing the reduction of the aromatic nitro group (-NO₂) to an amine (-NH₂). This is a very common and efficient transformation in organic chemistry.[5]

Causality & Mechanism: The nitro group is strongly electron-withdrawing and readily undergoes reduction. A wide variety of reagents can accomplish this, and the final product can sometimes depend on the specific conditions used.[6]

  • Common Reducing Conditions:

    • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a clean and highly effective method for converting nitro groups to primary amines.[7]

    • Metal/Acid Reduction: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl is a classic method for this reduction.[5]

  • Expected Product: The primary product under these conditions would be 4-Methoxy-3-[(4-aminophenoxy)methyl]benzaldehyde .

  • Potential Intermediates: Depending on the reaction conditions, other partially reduced intermediates like nitroso or hydroxylamine compounds may be formed.[6]

Troubleshooting:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material and the appearance of a new, more polar spot/peak (amines are generally more polar than nitro compounds).

  • Structural Confirmation: Use Mass Spectrometry (MS) to check for the expected mass change (loss of 30 Da: NO₂ → NH₂) and NMR to confirm the disappearance of the nitro-substituted aromatic signals and the appearance of new signals corresponding to the amino-substituted ring.

Reductive_Degradation Predicted Reductive Degradation Pathway Parent This compound Product 4-Methoxy-3-[(4-aminophenoxy)methyl]benzaldehyde Parent->Product [H] (e.g., H₂, Pd/C or Fe, HCl)

Caption: Predicted pathway for the reduction of the aromatic nitro group.

Q3: Is the aldehyde functional group susceptible to degradation?

Answer: Yes, the aldehyde group is prone to oxidation, especially under oxidative stress conditions. It can be converted into a carboxylic acid.

Causality & Mechanism: Aldehydes are easily oxidized. In a forced degradation study, this is typically tested using an oxidizing agent like hydrogen peroxide (H₂O₂). The reaction converts the -CHO group to a -COOH group.

  • Expected Product: The resulting product would be 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acid .

  • Metabolic Relevance: This pathway is also relevant in biological systems, where aldehyde dehydrogenases can catalyze a similar oxidation.[8]

Troubleshooting:

  • Avoid Oxidants: If this degradation is undesirable, ensure your reaction conditions are free from strong oxidizing agents. Store the compound protected from air (e.g., under nitrogen or argon) if long-term stability is a concern.

  • Analytical Confirmation: The formation of the carboxylic acid can be confirmed by a shift in retention time in reversed-phase HPLC (it may elute earlier or later depending on the pH of the mobile phase) and by the characteristic mass increase of 16 Da in MS analysis.

Q4: How do I set up and execute a forced degradation study for this compound?

Answer: A forced degradation study systematically exposes the compound to stress conditions like hydrolysis, oxidation, heat, and light to identify potential degradation products and pathways.[9][10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][11]

Experimental Workflow:

Caption: General workflow for a forced degradation study.

Summary of Recommended Stress Conditions:

Stress ConditionReagent/ConditionTypical DurationKey Functional Group Targeted
Acid Hydrolysis 0.1 M - 1 M HCl at RT or elevated temp (e.g., 60°C)2 - 24 hoursEther Linkage
Base Hydrolysis 0.1 M - 1 M NaOH at RT or elevated temp (e.g., 60°C)2 - 24 hoursEther Linkage, Aldehyde (potential Cannizzaro)
Oxidation 3-30% H₂O₂ at Room Temperature (RT)6 - 24 hoursAldehyde Group
Thermal 80°C (in solid state and in solution)24 - 72 hoursOverall molecular stability
Photolytic Exposure to UV/Vis light (ICH Q1B)Per guidelinesNitro Group, Aromatic Systems
Q5: What analytical methods are best for monitoring degradation and identifying the resulting products?

Answer: A combination of chromatographic and spectroscopic techniques is required for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation.[12]

    • Detector: A UV detector is suitable as the aromatic rings in the parent and expected degradants are chromophoric. A photodiode array (PDA) detector is even better as it can help in peak purity assessment.

    • Method: A reversed-phase stability-indicating method (e.g., using a C18 column) should be developed and validated to ensure all degradation products are well-separated from the parent peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown degradation products.[9] It provides the molecular weight of the degradants, which is crucial for proposing structures. Fragmentation data (MS/MS) can further elucidate the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of a major degradant, it may be necessary to isolate the compound (e.g., by preparative HPLC) and analyze it by ¹H and ¹³C NMR.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Stress Sample Preparation: For each condition, transfer a known volume (e.g., 1 mL) of the stock solution into a separate vial. Add the stressor (e.g., 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl). For the control, add 1 mL of the solvent (e.g., water).

  • Incubation: Place the vials under the specified conditions (e.g., in a water bath at 60°C). Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching/Neutralization: Stop the reaction. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid.

  • Analysis: Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately by a validated stability-indicating HPLC method.

Protocol 2: Example HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm and 280 nm

Self-Validation Check: The suitability of this method is confirmed if it can separate the main peak (parent compound) from all degradation product peaks with a resolution of >1.5. A mass balance calculation, where the decrease in the parent peak area corresponds to the sum of the areas of the new degradant peaks, should be close to 100% to ensure no products are co-eluting or undetected.[9]

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-13. Retrieved from [Link]

  • Benaglia, M., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(9), 1639-1653. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Al-Fayez, M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146. Retrieved from [Link]

  • Cox, R. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Li, J., & Chen, L. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. Retrieved from [Link]

  • Walsh, S. M., & Sen, D. (2014). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 136(20), 7410–7413. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Yamin, B. M., et al. (2025). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Sains Malaysiana. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Cooper, G. D., & Williams, B. (1962). Hydrolysis of Simple Aromatic Esters and Carbonates. The Journal of Organic Chemistry, 27(10), 3717–3720. Retrieved from [Link]

  • University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • Hakala, K., et al. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-90. Retrieved from [Link]

  • Wang, B., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4(91), 49911-49918. Retrieved from [Link]

  • Wiley. (n.d.). 4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde. SpectraBase. Retrieved from [Link]

  • Li, J., & Chen, L. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. PubChem. Retrieved from [Link]

  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 739. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and process development professionals encountering challenges with the crystallization of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions, grounded in established crystallographic principles and practical laboratory experience.

Introduction: Understanding the Molecule

This compound is a complex organic molecule often used as an intermediate in pharmaceutical synthesis.[1] Its structure presents several features that can complicate crystallization:

  • Multiple Aromatic Rings: Promote π-π stacking interactions but can also lead to solubility challenges.

  • Flexible Ether Linkage: The C-O-CH2 ether bond introduces conformational flexibility, which can sometimes hinder the ordered packing required for a stable crystal lattice.[2][3]

  • Polar Functional Groups: The methoxy (-OCH₃), aldehyde (-CHO), and particularly the nitro (-NO₂) groups create significant dipole moments. The nitro group is a strong electron-withdrawing group and can participate in specific intermolecular interactions that influence crystal packing.[4]

Successful crystallization requires balancing these competing factors to favor the formation of a well-ordered, pure solid phase over amorphous precipitation or "oiling out." This guide provides the tools to achieve that balance.

Section 1: Troubleshooting Guide

This section addresses the most common crystallization failures in a question-and-answer format.

Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What is happening and how can I fix it?

A1: Oiling out is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the impure solvent system. High impurity levels or a very high concentration of the solute can exacerbate this issue.[5]

Root Causes & Solutions:

  • Cause 1: Solution is too concentrated or cooled too quickly. The rate of supersaturation is too high for nucleation and ordered crystal growth to occur.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the concentration. Allow the solution to cool much more slowly. Insulating the flask can promote the slow, controlled growth necessary for high-quality crystals.[6]

  • Cause 2: The solvent's boiling point is higher than the compound's melting point.

    • Solution: Switch to a lower-boiling point solvent in which the compound still has good thermal solubility gradient (soluble when hot, insoluble when cold).

  • Cause 3: High impurity content. Impurities can depress the melting point of the solid, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step, such as flash column chromatography, to remove the bulk of impurities before attempting recrystallization.[5]

Q2: I've allowed my solution to cool, but no crystals have formed. What are the next steps?

A2: Failure to crystallize upon cooling indicates that the solution has not reached a sufficient level of supersaturation or that the energy barrier for nucleation is too high. This is often due to using too much solvent.[6]

Troubleshooting Workflow:

The following workflow provides a logical sequence of interventions to induce crystallization.

G start No Crystals Formed step1 Induce Nucleation Gently scratch the inner wall of the flask with a glass rod at the solution's surface. start->step1 Try First step2 Seed the Solution Add a single, tiny crystal of the pure compound (if available). step1->step2 If no success step3 Increase Concentration Gently warm the solution and evaporate a portion of the solvent (10-15%) under a stream of nitrogen. Allow to cool again. step2->step3 If no success step4 Lower Temperature Place the flask in an ice-water bath to further decrease solubility. step3->step4 If no success step5 Introduce an Anti-Solvent If using a soluble solvent, add a miscible 'anti-solvent' (in which the compound is insoluble) dropwise until persistent cloudiness appears. Re-warm to clarify and cool slowly. step4->step5 Final Step end Crystals Formed step5->end fail Consider Alternative Purification (e.g., Chromatography) step5->fail If oiling out occurs

Caption: Troubleshooting workflow for inducing crystallization.

Q3: The crystals formed very quickly into a fine powder. Is this a problem?

A3: Yes, this is often a problem. Rapid precipitation, or "crashing out," traps impurities within the crystal lattice, which defeats the purpose of recrystallization.[6][7] The goal is slow, methodical crystal growth, which allows impurities to remain in the mother liquor.

Solutions to Promote Slow Growth:

  • Increase Solvent Volume: Your solution is likely too concentrated. Re-heat to dissolve the solid, add more hot solvent, and cool slowly. An ideal crystallization should begin to show crystal formation after about 5-10 minutes of cooling and continue over 20-30 minutes.[6]

  • Control the Cooling Rate: Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool to room temperature on a benchtop, perhaps insulated by a few paper towels. This gradual temperature drop is critical for forming large, pure crystals.[6]

  • Use a Solvent System that is a "Poorer" Solvent: A solvent that is too good will require a very large temperature change to induce crystallization. A slightly poorer solvent, where the compound is just barely soluble at the boiling point, often yields better results upon cooling.

Section 2: Solvent Selection and Protocols

Q4: What is a good starting solvent for crystallizing this compound?

A4: Solvent selection is the most critical parameter. The ideal solvent should dissolve the compound completely when hot but poorly when cold. Given the molecule's polarity, polar aprotic or moderately polar protic solvents are excellent starting points. A related isomeric compound, 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, has been successfully recrystallized from acetonitrile .[8] This is the recommended starting point.

The following table provides a list of candidate solvents for screening, ordered by decreasing polarity.

SolventTypeBoiling Point (°C)Rationale & Potential Issues
Acetonitrile Polar Aprotic82Recommended Start. Proven effective for an isomeric compound.[8] Good for compounds with nitro groups.
Ethanol Polar Protic78Often a good general-purpose solvent for moderately polar compounds. May require a water anti-solvent.[5]
Ethyl Acetate Moderately Polar77Good for compounds with ester-like or ether functionalities. Often used in a mixture with hexane.[9]
Toluene Non-polar Aromatic111Can be effective for aromatic compounds, promoting π-stacking. High boiling point may risk oiling out.
Ethanol/Water Mixed SystemVariableA powerful combination. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy.[5]
Ethyl Acetate/Hexane Mixed SystemVariableA common system for controlling polarity. Dissolve in ethyl acetate and add hexane as the anti-solvent.[9]
Experimental Protocol 1: Single-Solvent Recrystallization from Acetonitrile

This protocol is based on the successful purification of a closely related isomer and represents the best starting point.[8]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of acetonitrile and heat the mixture to a gentle reflux with stirring.

  • Achieve Saturation: Continue adding hot acetonitrile in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Crystal nucleation should begin within 10-20 minutes.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold acetonitrile to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Section 3: Frequently Asked Questions (FAQs)

Q: Can polymorphism be an issue for this compound?

A: Yes. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common challenge for pharmaceutical intermediates.[10][11] Different polymorphs can have different solubilities and stabilities. Factors like the choice of solvent and the rate of cooling can influence which polymorphic form is obtained. If you observe batch-to-batch inconsistency in your crystalline product despite using the same procedure, you may be dealing with polymorphism.

Q: How does the ether linkage specifically impact crystallization?

A: Ether linkages introduce rotational freedom into a molecule.[12] While this can increase solubility, it can also make it more difficult for the molecule to adopt the single, low-energy conformation required for it to pack efficiently into a crystal lattice.[2] This is why slow, controlled cooling is essential—it gives the molecules time to find the optimal orientation.

Q: My final product is still impure after one recrystallization. What should I do?

A: If significant impurities remain, a second recrystallization may be necessary. However, if the purity does not improve, it is likely that the impurity has very similar solubility properties to your desired compound. In this case, an alternative purification method, such as column chromatography, is recommended to separate the compounds based on a different physical property (i.e., polarity) before a final recrystallization step.[5]

References

  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. Available from: [Link]

  • Dorset, D. L. (1987). Molecular packing of a crystalline ether-linked phosphatidylcholine: an electron diffraction study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 898(2), 121-128. Available from: [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Achieve Chem News. Available from: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]

  • Zhanghua Filter Dryer. (2025). Crystallization Challenges in Pharmaceutical Products. Zhanghua. Available from: [Link]

  • Li, Y. & Chen, S. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1377. Available from: [Link]

  • Salonen, L. M., et al. (2011). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceuticals, 4(12), 1533-1559. Available from: [Link]

  • Guide for crystallization. (n.d.). Available from: [Link]

  • Tiekink, E. R. T. (2016). The influence of crystal packing effects upon the molecular structures of Ph3Sn(CH2)nSnPh3, n = 1 to 8, as determined by X-ray crystallography and DFT molecular orbital calculations. Supramolecular aggregation patterns sustained by C–H⋯π interactions. CrystEngComm, 18(21), 3848-3856. Available from: [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Crystallization Solvents PDF. (n.d.). Available from: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]

  • PubChem. (n.d.). 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde. Available from: [Link]

  • LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]

  • Sciencemadness Wiki. (2025). Benzaldehyde. Available from: [Link]

  • Ajay, K., et al. (2014). The influence of crystal packing on the solid state fluorescence behavior of alkyloxy substituted phenyleneethynylenes. Photochemical & Photobiological Sciences, 13(1), 102-111. Available from: [Link]

  • Guler, S. D., et al. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Chemistry and Physics of Lipids, 160(1), 33-44. Available from: [Link]

  • Google Patents. (n.d.). Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • Tristram-Nagle, S., et al. (2009). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Chemistry and physics of lipids, 160(1), 33–44. Available from: [Link]

  • Google Patents. (n.d.). Method for synthesizing p-methoxybenzaldehyde.

Sources

Technical Support Center: 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities and their analysis. Our approach is grounded in established chemical principles and validated analytical methodologies to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the synthesis, purification, and handling of this compound.

FAQ 1: I am observing an impurity with a similar retention time to my starting material, 3-hydroxy-4-methoxybenzaldehyde. What could it be?

This is a common observation. Besides unreacted starting material, you may be seeing the isomeric impurity, Vanillin (4-hydroxy-3-methoxybenzaldehyde) . Commercial batches of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) can contain small amounts of its isomer, vanillin.[1][2][3]

Troubleshooting:

  • Source Material Purity Check: Always verify the purity of your starting materials via HPLC before beginning the synthesis.

  • Chromatographic Resolution: If you suspect the presence of vanillin, optimize your HPLC method to ensure baseline separation from isovanillin. This can often be achieved by adjusting the gradient slope or the organic modifier in the mobile phase.

FAQ 2: My reaction mixture shows a significant amount of a non-polar impurity that is not my desired product. What is the likely cause?

The synthesis of this compound is a Williamson ether synthesis, which is susceptible to a competing E2 elimination reaction, especially if there are issues with the reaction conditions or the quality of the alkyl halide.[4][5] The likely non-polar impurity is 4-nitrostyrene , arising from the elimination of HBr from 1-(bromomethyl)-4-nitrobenzene.

Troubleshooting:

  • Base Selection: Use a relatively mild base like potassium carbonate rather than a very strong base to minimize elimination.

  • Temperature Control: Maintain a moderate reaction temperature. High temperatures can favor the elimination pathway.

  • Alkyl Halide Quality: Ensure your 1-(bromomethyl)-4-nitrobenzene is free from degradation products.

FAQ 3: I have an unexpected aromatic impurity that is more polar than my product. What could be its origin?

There are a few possibilities for a more polar aromatic impurity:

  • Oxidation of the Aldehyde: Benzaldehyde derivatives can be susceptible to oxidation, forming the corresponding 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acid .[6][7][8] This can occur during the reaction, work-up, or storage, particularly if exposed to air and light.

  • C-Alkylation By-product: While O-alkylation is the desired reaction, competitive C-alkylation of the phenoxide can occur, leading to the formation of 2-hydroxy-3-methoxy-5-[(4-nitrophenoxy)methyl]benzaldehyde . This is a known side reaction in the alkylation of phenols.

Troubleshooting:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification: These more polar impurities can typically be removed through careful column chromatography or recrystallization.

  • Storage: Store the final product in a cool, dark place under an inert atmosphere to prevent degradation.

FAQ 4: I am seeing impurities related to my starting material, 1-(bromomethyl)-4-nitrobenzene. What should I look for?

Impurities in the alkylating agent can be carried through the reaction. Common impurities in commercial 1-(bromomethyl)-4-nitrobenzene include:

  • Dibrominated Species: Such as 1-bromo-4-(dibromomethyl)benzene or isomers of dibromonitrobenzene.

  • Unreacted Starting Material: Residual 4-nitrotoluene from the bromination reaction.

Troubleshooting:

  • Starting Material Analysis: Analyze the 1-(bromomethyl)-4-nitrobenzene by GC-MS or HPLC before use to identify and quantify any impurities.

  • Purification of Alkylating Agent: If necessary, purify the 1-(bromomethyl)-4-nitrobenzene by recrystallization to remove these impurities before proceeding with the synthesis.

Impurity Profile Summary

The following table summarizes the common impurities, their likely sources, and their potential impact on your experiments.

Impurity NameStructureLikely Source
3-Hydroxy-4-methoxybenzaldehydeIsovanillinUnreacted starting material
1-(Bromomethyl)-4-nitrobenzenep-Nitrobenzyl bromideUnreacted starting material
Vanillin4-Hydroxy-3-methoxybenzaldehydeIsomeric impurity in starting material
4-NitrostyreneE2 elimination of 1-(bromomethyl)-4-nitrobenzene
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acidOxidation of the final product
2-Hydroxy-3-methoxy-5-[(4-nitrophenoxy)methyl]benzaldehydeC-alkylation side reaction
Dibrominated Speciese.g., 1-bromo-4-(dibromomethyl)benzeneImpurity in 1-(bromomethyl)-4-nitrobenzene
4-NitrotolueneImpurity in 1-(bromomethyl)-4-nitrobenzene

Analytical Method: Stability-Indicating HPLC-UV

This method is designed to separate the target compound from its potential impurities and degradation products.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-31 min: 80-30% B, 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Method Rationale: The C18 column provides good retention and separation of the aromatic compounds. The gradient elution allows for the separation of compounds with a range of polarities, from the more polar benzoic acid derivative to the less polar starting materials and by-products. The use of formic acid in the mobile phase helps to ensure good peak shape for the acidic and phenolic compounds. Detection at two wavelengths can aid in the identification and quantification of different impurities.

Visualizing Impurity Formation

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound.

Impurity_Formation cluster_SM Starting Materials & Impurities SM1 3-Hydroxy-4-methoxybenzaldehyde Product This compound SM1->Product Williamson Ether Synthesis (O-Alkylation) Imp1 Unreacted SM1 SM1->Imp1 Incomplete Reaction Imp6 C-Alkylation Product SM1->Imp6 C-Alkylation SM2 1-(Bromomethyl)-4-nitrobenzene SM2->Product Imp2 Unreacted SM2 SM2->Imp2 Incomplete Reaction Imp4 4-Nitrostyrene (Elimination Product) SM2->Imp4 E2 Elimination Imp5 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acid (Oxidation Product) Product->Imp5 Oxidation Imp3 Vanillin (Isomeric Impurity in SM1) Imp7 Dibrominated Species (Impurity in SM2) Imp8 4-Nitrotoluene (Impurity in SM2)

Caption: Potential Impurity Formation Pathways.

References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Available at: [Link]

  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. National Institutes of Health. Available at: [Link]

  • Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. PubMed. Available at: [Link]

  • m-BROMONITROBENZENE. Organic Syntheses Procedure. Available at: [Link]

  • 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. Available at: [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. Available at: [Link]

  • Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. ASM Journals. Available at: [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. Available at: [Link]

  • Benzaldehyde, 3-hydroxy-4-methoxy-. the NIST WebBook. Available at: [Link]

  • 3-Hydroxy-4-methoxybenzaldehyde. HiMedia Laboratories. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • C-Alkylation vs O-Alkylation: The Thrilling Face-Off! YouTube. Available at: [Link]

  • Vanillin. Wikipedia. Available at: [Link]

  • HPLC SEPARATION GUIDE. Separation Methods Technologies Inc. Available at: [Link]

  • Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Waters Corporation. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]

  • Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Cheméo. Available at: [Link]

  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • 3-hydroxy-4-methoxybenzaldehyde (C8H8O3). PubChemLite. Available at: [Link]

  • Isovanillin. PubChem. Available at: [Link]

Sources

Technical Support Center: 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you anticipate and resolve stability issues to ensure the integrity of your experiments.

I. Compound Stability Profile

This compound is a multifunctional compound with three key regions influencing its stability: the benzaldehyde group, the ether linkage, and the nitroaromatic ring. Understanding the potential reactivity of each is crucial for successful experimentation. The primary stability concerns are the oxidation of the aldehyde functional group and the photodegradation of the nitroaromatic moiety.

II. Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound has a yellowish tint. Is it degraded?

A slight yellowish color is not uncommon for substituted benzaldehydes and may not necessarily indicate significant degradation. Similar compounds are often described as pale-yellow solids[1]. However, a darkening or progressive yellowing over time, especially when exposed to air and light, can be a sign of oxidation or other degradation pathways. It is recommended to perform a purity check (e.g., by TLC or HPLC) if you suspect degradation.

Q2: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For a related compound, 4-Methoxy-2-nitro-benzaldehyde, storage at 0 - 8 °C is recommended[2]. Storing it in a cool, dark, and dry place is essential.

Q3: I am seeing a new spot on my TLC plate after leaving my reaction mixture overnight. What could it be?

The most likely impurity is the corresponding carboxylic acid, 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acid. The aldehyde group is susceptible to oxidation, especially in solution and in the presence of air[3][4][5][6]. This oxidation can be accelerated by certain solvents, metal ions, or exposure to light.

Q4: Can I use strong acids or bases with this compound?

Caution is advised. The ether linkage in the molecule, while generally stable, can be susceptible to cleavage under harsh acidic conditions (e.g., refluxing with strong acids like HBr or HI)[7][8][9]. While many diaryl ethers are robust, it is best to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, to prevent unintended hydrolysis of the ether bond.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield in Reactions Involving the Aldehyde Group
Potential Cause Explanation Recommended Solution
Oxidation of Starting Material The aldehyde has partially oxidized to the less reactive carboxylic acid, reducing the amount of active starting material.Use freshly opened or properly stored compound. If oxidation is suspected, purify the aldehyde by column chromatography before use. Consider running reactions under an inert atmosphere.
Incorrect Solvent Choice Some solvents can promote aldehyde oxidation or may not be suitable for the specific reaction conditions.Ensure the solvent is dry and deoxygenated. For sensitive reactions, consider using freshly distilled solvents.
Reaction Conditions Aldehydes can be sensitive to prolonged reaction times at elevated temperatures, leading to side reactions or degradation.Optimize reaction time and temperature. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after the reaction is complete.
Issue 2: Inconsistent Experimental Results
Potential Cause Explanation Recommended Solution
Photodegradation The nitroaromatic group is susceptible to degradation upon exposure to UV or even ambient light[10][11][12][13][14]. This can lead to the formation of various byproducts, affecting reaction outcomes.Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. Work in a fume hood with the sash down to minimize exposure to overhead lighting.
Solvent Impurities Peroxides in aged ether solvents (like THF or diethyl ether) can aggressively oxidize the aldehyde.Use freshly opened anhydrous solvents or test for and remove peroxides from older solvents before use.
Cross-Reactivity In complex reaction mixtures, the nitro or aldehyde groups may have unintended reactivity with other components.Carefully review all reagents for potential incompatibilities. For example, strong reducing agents can reduce the nitro group.

IV. Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate: Use a silica gel TLC plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust the polarity as needed to achieve an Rf value of 0.3-0.5 for the main spot.

  • Spotting and Development: Spot the sample on the baseline and develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic rings should be UV-active.

  • Interpretation: A single, well-defined spot indicates high purity. The presence of a spot at the baseline may indicate the more polar carboxylic acid impurity. Streaking could suggest decomposition on the silica plate.

Protocol 2: Recommended Solubilization Procedure
  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add a small amount of a suitable anhydrous solvent (e.g., DMSO, DMF, or dichloromethane).

  • Gently swirl or sonicate the mixture at room temperature until the solid is fully dissolved.

  • If preparing a stock solution for storage, use an anhydrous solvent, aliquot into smaller volumes, and store under an inert atmosphere at -20°C to minimize freeze-thaw cycles and exposure to air and moisture.

V. Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on the known reactivity of its functional groups.

G parent This compound oxidation_product 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acid parent->oxidation_product  Oxidation (Air, O2) photodegradation_products Complex mixture of photoproducts (e.g., phenolic compounds, ring-opened fragments) parent->photodegradation_products  Photodegradation (UV/Visible Light) ether_cleavage_products Vanillin & 4-Nitrophenol parent->ether_cleavage_products  Ether Cleavage (Strong Acid, Heat) G cluster_troubleshooting Troubleshooting Workflow start Experiment Yields Unexpected Results check_purity Check Purity of Starting Material (TLC/HPLC) start->check_purity impurity_found Impurity Detected? check_purity->impurity_found purify Purify Starting Material impurity_found->purify Yes no_impurity No Impurity Detected impurity_found->no_impurity No protect_reaction Protect Reaction from Light and Air rerun Re-run Experiment protect_reaction->rerun purify->rerun success Successful Outcome rerun->success check_conditions Review Reaction Conditions (Solvent, Temp, Reagents) no_impurity->check_conditions check_conditions->protect_reaction

Caption: A logical workflow for troubleshooting experiments.

VI. References

  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. (n.d.). International Journal of Current Research and Review. [Link]

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (2014). IRA Academico Research. [Link]

  • Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. (2002). International Journal of Chemical Kinetics. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (2014). ResearchGate. [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2005). ResearchGate. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • THE CLEAVAGE OF ETHERS. (n.d.). Chemical Reviews. [Link]

  • Cleavage of C-O Bond in Ethers. (n.d.). Unacademy. [Link]

  • Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. (2022). RSC Publishing. [Link]

  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. (2019). Frontiers in Chemistry. [Link]

  • Photocatalytic degradation of 4-nitrophenol (4-NP). (a) Relative... (n.d.). ResearchGate. [Link]

  • 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. (2011). National Center for Biotechnology Information. [Link]

  • Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01. (2011). PubMed. [Link]

  • Degradation of 4-Nitrophenol (4-NP) Using Fe–TiO2 as a Heterogeneous Photo-Fenton Catalyst. (2009). ResearchGate. [Link]

  • Heterogeneous photocatalytic degradation of 4-nitrophenol on suspended titania surface in a dynamic photoreactor. (2007). ResearchGate. [Link]

  • 4-Methoxybenzaldehyde. (n.d.). PubChem. [Link]

  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. (2019). ResearchGate. [Link]

Sources

refining analytical methods for 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during analytical method development and execution. The protocols and insights herein are grounded in established principles of analytical chemistry to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core analytical characteristics?

A1: this compound (CAS No: 341942-07-2) is a complex organic molecule with the formula C₁₅H₁₃NO₅.[1] Its structure features several functional groups that influence its analytical behavior:

  • An Aldehyde Group (-CHO): Highly reactive and susceptible to oxidation into a carboxylic acid, which can appear as a primary impurity.[2] It also serves as a strong chromophore for UV detection.

  • Two Aromatic Rings: Provide strong UV absorbance, making UV-based detection methods like HPLC-UV highly effective.

  • A Nitro Group (-NO₂): An electron-withdrawing group that enhances the molecule's chromophoric properties.

  • An Ether Linkage (-O-CH₂-): Generally stable, but can be a site of cleavage under harsh conditions.

  • A Methoxy Group (-OCH₃): A stable, electron-donating group.

Understanding this structure is the first step in designing a robust analytical method, as it informs potential stability issues, solubility, and detector choice.

Q2: What are the recommended primary analytical techniques for this compound?

A2: Based on the molecule's structure and properties, the following techniques are most suitable:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification and purity assessment due to the compound's strong UV absorbance and moderate polarity. Reverse-phase HPLC (RP-HPLC) is particularly effective.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While feasible, GC-MS is less ideal. The molecule's relatively high molecular weight (287.27 g/mol ) and polarity may lead to poor volatility and potential thermal degradation in the GC inlet.[4][5] Derivatization may be required to improve its volatility.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structural confirmation and identification. It is the gold standard for identifying the molecule and its impurities, though typically used for qualitative rather than quantitative analysis unless an internal standard is employed.[3]

Q3: How should I prepare samples of this compound for analysis?

A3: Proper sample preparation is critical for accurate and reproducible results.

  • Solvent Selection: Acetonitrile (ACN) and Methanol (MeOH) are excellent choices for RP-HPLC as they are polar organic solvents that are miscible with water and transparent to UV light at typical detection wavelengths. For NMR, deuterated solvents like DMSO-d₆ or CDCl₃ are standard.

  • Concentration: For HPLC, a starting concentration of 0.1 to 1.0 mg/mL is recommended.[4] For NMR, a higher concentration (e.g., 5-10 mg in ~0.7 mL of solvent) is often needed to obtain a good signal-to-noise ratio.

  • Filtration: Always filter your sample solution through a 0.45 µm or 0.22 µm syringe filter before injecting it into an HPLC system.[3][4] This prevents particulates from clogging the column and instrument tubing, ensuring consistent performance and longevity.

Workflow for Analytical Method Development

The following diagram illustrates a logical workflow for developing and troubleshooting an analytical method for this compound.

Analytical_Method_Workflow cluster_Plan Phase 1: Planning & Setup cluster_Execute Phase 2: Execution & Evaluation cluster_Troubleshoot Phase 3: Troubleshooting & Optimization cluster_Finalize Phase 4: Validation DefineObjective Define Analytical Objective (Purity, Quantification, ID) SelectMethod Select Primary Method (e.g., RP-HPLC) DefineObjective->SelectMethod InitialConditions Define Initial Conditions (Column, Mobile Phase, Temp) SelectMethod->InitialConditions PrepareSample Prepare Sample & Standards InitialConditions->PrepareSample RunAnalysis Perform Initial Run PrepareSample->RunAnalysis EvaluateResults Evaluate Results (Peak Shape, Resolution, RT) RunAnalysis->EvaluateResults ResultsOK Results Acceptable? EvaluateResults->ResultsOK Troubleshoot Identify & Address Issues (See Troubleshooting Guides) ResultsOK->Troubleshoot No ValidateMethod Validate Method (Linearity, Accuracy, Precision) ResultsOK->ValidateMethod Yes Optimize Optimize Parameters (Gradient, Flow Rate, etc.) Troubleshoot->Optimize Optimize->RunAnalysis FinalProtocol Finalize SOP ValidateMethod->FinalProtocol

Caption: A typical workflow for analytical method development.

Troubleshooting Guide: HPLC Analysis

This section addresses common problems encountered during the HPLC analysis of this compound.

Q4: My peak is showing significant tailing. What is the cause and how can I fix it?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system.

  • Causality (Chemical): The aldehyde group and lone pair electrons on the ether oxygens can interact with free silanol groups (Si-OH) on the surface of silica-based C18 columns. This strong, secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

  • Solutions:

    • Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the silanol groups (Si-O⁻ → Si-OH), minimizing their interaction with the analyte.

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped column.

    • Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Q5: I am seeing an extra peak in my chromatogram that grows over time. What could it be?

A5: The most likely culprit is the oxidation of the aldehyde group to the corresponding carboxylic acid: 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acid.

  • Causality (Chemical): Aldehydes are prone to oxidation, especially when exposed to air (oxygen) over time, a process that can be accelerated by light or trace metal contaminants.[2] This new, more polar compound will typically have a different retention time.

  • Solutions:

    • Fresh Sample Preparation: Prepare samples fresh daily and minimize their exposure to air and light. Use amber vials if possible.

    • Use an Antioxidant: If sample stability is a persistent issue, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample diluent, but ensure it does not interfere with your chromatogram.

    • Inert Atmosphere: For long-term storage of the solid material or solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Q6: My retention time is shifting between injections. How can I stabilize it?

A6: Retention time instability is a common issue that points to a lack of equilibrium or fluctuations in the experimental conditions.

  • Causality (Physical/Chemical): The retention time in reverse-phase HPLC is highly sensitive to the mobile phase composition, column temperature, and flow rate.

  • Solutions:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. For isocratic methods, flushing with 10-20 column volumes is standard. For gradient methods, ensure the column is re-equilibrated for a sufficient time between runs.

    • Use a Column Oven: Ambient temperature fluctuations can significantly alter retention times. A thermostatically controlled column oven set to a stable temperature (e.g., 30 °C) is essential for reproducible results.[4]

    • Mobile Phase Preparation: Premix your mobile phase components and degas them thoroughly before use to prevent bubble formation, which can disrupt the flow rate. If using a gradient, ensure your pump's proportioning valves are working correctly.

Troubleshooting Decision Tree

HPLC_Troubleshooting Start Problem with HPLC Peak PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No Tailing Tailing? PeakShape->Tailing Yes Sensitivity Low/No Signal? RetentionTime->Sensitivity No Sol_RT Solution: - Equilibrate column longer - Use a column oven - Degas mobile phase RetentionTime->Sol_RT Yes Sol_Sensitivity Solution: - Check detector wavelength (280-320nm) - Increase sample concentration - Check lamp/detector status Sensitivity->Sol_Sensitivity Yes Fronting Fronting? Tailing->Fronting No Sol_Tailing Solution: - Add acid to mobile phase - Use end-capped column - Reduce sample load Tailing->Sol_Tailing Yes Split Split Peak? Fronting->Split No Sol_Fronting Solution: - Lower injection volume - Use weaker sample solvent Fronting->Sol_Fronting Yes Sol_Split Solution: - Check for column void - Ensure sample is fully dissolved Split->Sol_Split Yes

Caption: A decision tree for common HPLC peak problems.

Experimental Protocols & Data

Protocol 1: RP-HPLC Method for Purity Analysis

This protocol provides a robust starting point for the analysis of this compound.

  • Instrumentation & Consumables:

    • HPLC system with UV/DAD detector

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Trifluoroacetic Acid (TFA)

    • 0.45 µm Syringe Filters

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 30 °C[4]

    • Detection Wavelength: 280 nm (scan from 200-400 nm on the first run to confirm λₘₐₓ)

    • Injection Volume: 10 µL[4]

    • Gradient Program: See table below.

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the compound in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:10 with Acetonitrile to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 15 minutes.

    • Inject a blank (Acetonitrile) to ensure a clean baseline.

    • Inject the prepared sample.

    • Integrate the peaks and calculate purity based on the area percent method.

Data Tables

Table 1: Recommended HPLC Gradient Program

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.07030
20.01090
25.01090
25.17030
30.07030

Table 2: Summary of Starting Analytical Conditions

ParameterHPLCGC-MS (Illustrative)¹H NMR
Stationary Phase C18 (Reverse Phase)HP-5MS or similar (mid-polarity)[7]N/A
Mobile Phase/Carrier Gas Water/Acetonitrile GradientHeliumN/A
Temperature 30 °C (Column Oven)150°C to 300°C Ramp[5][7]25 °C (Probe)
Detection UV/DAD (280 nm)Mass Spectrometry (Scan m/z 50-500)400 MHz or higher
Sample Prep Dissolve in ACN, filterDissolve in DCM, consider derivatizationDissolve in DMSO-d₆

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Li, Y. & Chen, J. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o637. Published by the National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of Organic Compound:1. (Benzaldehyde) Sno Experiment Observation Inference Preliminary Tests. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • YouTube. (2022). QUALITATIVE ANALYSIS OF BENZALDEHYDE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]

  • BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • ResearchGate. (2024). Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Compound Overview & Initial Assessment

Q1: What are the structural features of this compound that influence its solubility?

Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility. The compound, with CAS Number 438530-72-4, possesses several functional groups that dictate its physicochemical properties.

  • Aromatic Rings: The presence of two benzene rings contributes significantly to the molecule's hydrophobicity and large molecular size, which generally leads to poor aqueous solubility.[1][2]

  • Aldehyde Group (-CHO): The benzaldehyde moiety is a polar group but is not readily ionizable, and it contributes to the molecule's overall low solubility in water.[3]

  • Ether Linkages (-O-): The methoxy group and the phenoxy-methyl bridge contain polar ether linkages. While these can participate in hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the large aromatic structure.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group that adds polarity. However, its impact on aqueous solubility is limited in the context of the overall molecular structure.

Based on this analysis, the compound is predicted to be a classic BCS Class II or IV compound: poorly soluble in aqueous media. Initial efforts should focus on organic solvents or specialized formulation techniques.

Part 2: Frequently Asked Questions (FAQs)

Q2: I need to make a stock solution. What organic solvents should I try first?

Answer: For creating a concentrated stock solution, you should start with common laboratory-grade organic solvents. Given the aromatic nature of the compound, the following are recommended starting points:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl Acetate [4][5]

Pro-Tip: Always start with a small amount of your compound to test solubility before committing the bulk of your material. After dissolving in an organic solvent like DMSO, you can perform serial dilutions into your aqueous experimental medium. Be mindful of the final solvent concentration, as high levels of organic solvents can be toxic to cells or interfere with assays.

Q3: Can I improve solubility by adjusting the pH?

Answer: The effect of pH on the solubility of this specific molecule is expected to be minimal. The compound lacks readily ionizable functional groups, such as a carboxylic acid or a phenolic hydroxyl, which are necessary for significant pH-dependent solubility changes.[6]

However, pH can significantly impact the stability of the molecule. The ether and aldehyde functionalities could be susceptible to hydrolysis under strongly acidic or basic conditions.[7] Therefore, it is crucial to first establish a pH stability profile for your compound before attempting any pH-based modifications. For most applications, maintaining a pH range of 6.0-7.5 is advisable.

Part 3: Troubleshooting & In-Depth Methodologies

This section provides structured troubleshooting guides for common solubility challenges.

Scenario 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.

This is a classic problem indicating that the compound is "crashing out" of solution as the solvent polarity increases. The primary strategy here is to modify the final aqueous vehicle to be more accommodating to the hydrophobic compound.

Q4: How do co-solvents work, and which ones should I use?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[9] For biological experiments, biocompatible co-solvents are essential.

Recommended Co-solvents & Starting Concentrations

Co-SolventClassTypical Starting Conc. (% v/v)Key Considerations
EthanolAlcohol5-10%Widely used, but can have biological effects at higher concentrations.[2]
Propylene Glycol (PG)Glycol10-20%Low toxicity, commonly used in parenteral formulations.[2][8]
Polyethylene Glycol 400 (PEG 400)Polymer10-30%Excellent solubilizer for many poorly soluble drugs.[9]
GlycerinPolyol5-20%Biocompatible, but can increase viscosity.[8]
  • Preparation: Prepare several 50% (v/v) aqueous solutions of each co-solvent (e.g., 50% Ethanol, 50% PG).

  • Titration: In a small vial, add a known volume of your aqueous buffer that causes precipitation.

  • Solubilization: Slowly add one of the 50% co-solvent solutions dropwise while vortexing until the solution becomes clear.

  • Calculation: Record the volume of co-solvent solution added. Calculate the final percentage (v/v) of the co-solvent required to maintain solubility.

  • Validation: Prepare a fresh solution at the determined final co-solvent concentration and confirm that your compound remains in solution upon dilution from the DMSO stock. Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

Q5: My compound is still not soluble enough, even with co-solvents. What's the next step?

Answer: When co-solvents are insufficient or require unacceptably high concentrations, surfactants are an excellent alternative. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, and a hydrophilic shell that allows them to be dispersed in the aqueous medium.[10][11][12]

Recommended Surfactants for Screening:

  • Non-ionic: Tween® 80, Polysorbate 20, Kolliphor® EL (formerly Cremophor® EL)

  • Anionic: Sodium Dodecyl Sulfate (SDS) - Note: Often denaturing and not suitable for many biological assays.

  • Cationic: Cetyltrimethylammonium Bromide (CTAB) - Note: Can have significant toxicity.

For most research applications, non-ionic surfactants like Tween® 80 are the preferred starting point due to their lower toxicity and robust performance.

Scenario 2: I need to develop a stable aqueous formulation for in-vivo studies.

For more demanding applications like animal studies, simple co-solvents may not provide sufficient stability or may introduce toxicity. Advanced formulation techniques are required.

Q6: I've heard about cyclodextrins. How can they help with my compound?

Answer: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[13] This unique structure allows them to encapsulate hydrophobic "guest" molecules—like your compound—forming a water-soluble "inclusion complex".[14][15] This complexation can dramatically increase aqueous solubility, improve stability, and enhance bioavailability.[16][17]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubilizing capacity and a strong safety profile.

  • Prepare CD Solutions: Create a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20%, 30% w/v) in your desired buffer.

  • Add Compound: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Equilibrate: Tightly cap the vials and shake or stir them at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration (a phase-solubility diagram) indicates successful complex formation.

Part 4: Visualization of Methodologies

Workflow for Solubility Enhancement

The following diagram outlines a systematic approach to troubleshooting the solubility of this compound.

Solubility_Workflow cluster_start Initial Assessment cluster_basic Basic Strategies cluster_advanced Advanced Formulation cluster_end Outcome start Compound Insoluble in Aqueous Buffer cosolvent Screen Co-solvents (Ethanol, PG, PEG 400) start->cosolvent Start Here surfactant Screen Surfactants (Tween 80, Kolliphor) cosolvent->surfactant Insufficient Solubility success Soluble Formulation Achieved cosolvent->success Success cyclodextrin Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) surfactant->cyclodextrin Toxicity or Instability surfactant->success Success cyclodextrin->success Success

Caption: Decision tree for systematic solubility enhancement.

Mechanism of Micellar Solubilization

Caption: Encapsulation within a surfactant micelle.

Mechanism of Cyclodextrin Complexation

Cyclodextrin_Complex compound Hydrophobic Compound plus + cd_top cd_bottom complex Water-Soluble Inclusion Complex cd_bottom->complex cd_label Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity)

Caption: Formation of a cyclodextrin inclusion complex.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (MDPI) [Link]

  • Cyclodextrins in delivery systems: Applications. (PMC - PubMed Central) [Link]

  • Cyclodextrin complexes: Perspective from drug delivery and formulation. (PubMed) [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (Innovative Publisher) [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (OAText) [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (Indian Journal of Pharmaceutical and Biological Research) [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (International Journal of Pharmaceutical Sciences) [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (PMC - NIH) [Link]

  • Solubility enhancement techniques: A comprehensive review. (World Journal of Biology Pharmacy and Health Sciences) [Link]

  • Effect of pH on the solubility of phenolic compounds. (ResearchGate) [Link]

  • Solvent screening for the extraction of aromatic aldehydes. (Graz University of Technology) [Link]

  • Solvent screening for the extraction of aromatic aldehydes. (Graz University of Technology) [Link]

  • Benzaldehyde. (Sciencemadness Wiki) [Link]

  • Solubility and pH of phenol. (Creative Chemistry) [Link]

  • Cosolvent. (Wikipedia) [Link]

  • Benzaldehyde. (PubChem - NIH) [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (MDPI) [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (PubMed) [Link]

  • Effect of pH on the stability of plant phenolic compounds. (PubMed) [Link]

Sources

Validation & Comparative

comparing 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde and Its Structural Analogs

Introduction: Deconstructing a Multifaceted Scaffold

This compound is a synthetic aromatic aldehyde that integrates several key chemical features into a single molecular architecture. At its core lies the isovanillin (3-hydroxy-4-methoxybenzaldehyde) framework, a structural isomer of the widely recognized vanillin.[1][2] This foundation is modified by a phenoxymethyl ether linkage at the 3-position, which is further functionalized with an electron-withdrawing nitro group on the terminal phenyl ring. This combination of a biologically relevant scaffold (isovanillin) with a synthetically versatile ether linkage and a potent electronic modifier (the nitro group) makes this compound and its relatives compelling targets for research in medicinal chemistry, materials science, and synthetic methodology.

This guide provides a comparative analysis of this compound against its key structural analogs. We will explore the nuances of their synthesis, compare their physicochemical and spectroscopic properties, and delve into the structure-activity relationships that govern their biological potential. By examining the parent aldehydes, isomeric counterparts, and analogs with varied electronic features, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select and utilize these compounds effectively.

Comparative Synthesis: The Williamson Etherification as a Central Strategy

The most common and efficient pathway for synthesizing the title compound and its analogs is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide, providing a robust method for forming the critical ether bond.

Causality in Experimental Design: The choice of a weak base like potassium carbonate (K₂CO₃) or a mild organic base like pyridine is crucial. Stronger bases (e.g., sodium hydride) could potentially deprotonate other less acidic protons or promote side reactions. The solvent, typically a polar aprotic one like acetonitrile or DMF, is selected to dissolve the ionic intermediates and facilitate the Sₙ2 reaction mechanism. Refluxing provides the necessary activation energy to drive the reaction to completion, which is monitored by Thin-Layer Chromatography (TLC) to visually track the consumption of starting materials.

dot

Caption: General synthetic workflow for phenoxymethyl benzaldehyde derivatives.

Physicochemical and Spectroscopic Profile

The substitution pattern on the benzaldehyde and phenoxy rings dictates the physicochemical properties of these compounds. The presence of a nitro group significantly increases polarity and molecular weight compared to unsubstituted analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
Title Compound C₁₅H₁₃NO₅287.27Data not availablePredicted: SolidNot assigned
Isomeric Analog (Vanillin-derived)C₁₅H₁₃NO₅287.26Data not availableYellow Precipitate[3]108343-30-2
Vanillin C₈H₈O₃152.1581-83White to yellow crystalline powder121-33-5[4]
Isovanillin C₈H₈O₃152.15116-118White to light yellow crystalline powder621-59-0
3-Phenoxybenzaldehyde C₁₃H₁₀O₂198.22-Clear light yellow to amber liquid[5]39515-51-0[5]
4-Methoxy-3-methylbenzaldehyde C₉H₁₀O₂150.17-Liquid32723-67-4

Spectroscopic Interpretation:

  • ¹H NMR: For the title compound, one would expect to see a characteristic singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the methoxy group (~3.9 ppm), and a singlet for the benzylic methylene protons (~5.2-5.4 ppm). The aromatic region would show distinct splitting patterns for the trisubstituted benzaldehyde ring and the para-substituted nitrophenyl ring.

  • ¹³C NMR: The aldehyde carbonyl carbon would appear significantly downfield (~191-193 ppm). The presence of the electron-withdrawing nitro group would shift the carbons of the nitrophenyl ring, particularly the carbon bearing the nitro group (ipso-carbon).

  • FT-IR: Key stretches include a strong C=O band for the aldehyde (~1690-1705 cm⁻¹), C-O-C stretches for the ether linkages (~1200-1270 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1520 and ~1340 cm⁻¹).

Structure-Activity Relationship (SAR) Analysis

Vanillin, isovanillin, and their derivatives are well-documented as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[6][7][8] The modifications present in this compound directly influence its potential biological profile compared to its parent compounds.

dot

SAR_Diagram cluster_main Core Scaffold: this compound Main Aldehyde Aldehyde Group: - Forms Schiff bases - Key for cytotoxicity - Can be reduced/oxidized Aldehyde->p_Aldehyde Methoxy Methoxy Group (C4): - Influences solubility - Affects receptor binding Methoxy->p_Methoxy Ether Ether Linkage (C3): - Provides conformational flexibility - Spacer between aromatic rings Ether->p_Ether Nitro Nitro Group (C4'): - Strong electron-withdrawing group - Often enhances antimicrobial/anticancer activity - Potential for bioreduction to active metabolites Nitro->p_Nitro

Caption: Key structural hotspots influencing the biological activity of the title compound.

  • The Aldehyde Group: This functional group is a primary site of interaction. It can form Schiff bases with amines (e.g., lysine residues in proteins), a common mechanism for the biological activity of vanillin derivatives.[9][10] Its presence is often critical for cytotoxic and antimicrobial effects.[11]

  • The Isovanillin Core vs. Vanillin Core: The placement of the ether linkage at position 3 (isovanillin-derived) versus position 4 (vanillin-derived) can significantly alter biological activity. Isovanillin itself is a selective inhibitor of aldehyde oxidase (AO), unlike vanillin.[2] This differential metabolism can lead to distinct pharmacological profiles in their respective derivatives.

  • The Phenoxymethyl Linker: The ether bridge provides flexibility, allowing the two aromatic rings to adopt various spatial orientations. This "spacer" element is critical for how the molecule fits into a protein's binding pocket. Its stability under physiological conditions makes it a favorable linker in drug design.

  • The para-Nitro Group: The introduction of a strong electron-withdrawing nitro group is a common strategy in medicinal chemistry to enhance biological potency. In many compound series, nitroaromatic moieties are associated with increased antimicrobial or anticancer activity.[12] This is partly due to the group's ability to participate in redox cycling and generate reactive oxygen species within target cells. For example, the isomeric compound 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde has been investigated as a precursor for Schiff bases used as ligands, indicating its utility in coordination chemistry and potentially in developing metal-based therapeutics.[3]

Comparative Biological Activity

While specific experimental data for the title compound is scarce in publicly available literature, we can extrapolate its potential performance based on data from its analogs.

Compound/Derivative ClassBiological ActivityTypical IC₅₀ / EffectReference
Vanillin-based Chalcones Anticancer (Colon Cancer)6.85 ± 0.71 µg/mL (HCT-116 cells)[1]
Isovanillin-derived Chalcones Anticancer (Pancreatic Cancer)5.4 ± 0.7 µM (MIA PaCa-2 cells)[1]
Vanillin Antimicrobial (E. coli, S. aureus)Effective against Gram-positive and Gram-negative bacteria[8][13]
Vanillin-derived Hydrazones Antimicrobial (S. aureus, E. coli)Aroyl hydrazones showed higher activity than parent hydrazides[10][14]
Hydroxybenzaldehydes Antioxidant ActivityDihydroxy-substituted benzaldehydes show strong radical scavenging[15][16]

The data suggests that derivatives of both vanillin and isovanillin are potent biological agents. The addition of the 4-nitrophenoxymethyl group to the isovanillin core is hypothesized to enhance its cytotoxic and antimicrobial potential compared to the parent aldehyde, owing to the electronic properties of the nitro group.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[3]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 1-(Bromomethyl)-4-nitrobenzene

  • Pyridine or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Deionized Water

  • Standard glassware for reflux, filtration, and recrystallization

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 mmol of isovanillin and 10 mmol of 1-(bromomethyl)-4-nitrobenzene in 100 mL of anhydrous acetonitrile.

  • Base Addition: Add 10 mmol of pyridine (or 1.2 equivalents of K₂CO₃) to the solution. The base acts as a proton scavenger to facilitate the formation of the phenoxide nucleophile.

  • Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere to prevent oxidation.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase) until the isovanillin spot has been consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Precipitation: Pour the resulting residue into 100 mL of ice-cold water. A solid precipitate of the crude product should form.

  • Purification: Isolate the solid by vacuum filtration and wash it with cold water. Further purify the product by recrystallization from a suitable solvent like ethanol or acetonitrile to yield the pure compound.

  • Characterization: Dry the purified product under vacuum and characterize its structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Comparative In Vitro Antioxidant Activity (DPPH Assay)

Objective: To compare the radical scavenging activity of the title compound with vanillin and isovanillin.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (Title compound, vanillin, isovanillin)

  • Ascorbic acid (Positive control)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions (e.g., 1 mg/mL) of the test compounds and ascorbic acid in methanol. Create a series of dilutions for each test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH solution to each well.

  • Control: Prepare a negative control (100 µL methanol + 100 µL DPPH solution) and a blank (100 µL methanol + 100 µL methanol).

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Analysis: Plot the % inhibition against the concentration for each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Conclusion and Outlook

This compound represents a sophisticated derivative of the isovanillin scaffold, strategically designed with features that suggest enhanced biological potential. Its comparison with analogs reveals a clear narrative of structure-activity relationships: the core aldehyde is essential for reactivity, the isomeric position of the substituents fine-tunes metabolic stability and receptor fit, and the addition of an electron-withdrawing nitro group is a proven strategy for amplifying bioactivity.

While vanillin and isovanillin are foundational, their derivatization into compounds like the one discussed here opens new avenues for developing probes, ligands, and therapeutic candidates. Future research should focus on the direct experimental evaluation of this compound's performance in anticancer and antimicrobial assays to validate the hypotheses drawn from its structural relatives. The synthetic and analytical protocols provided herein offer a robust framework for researchers to pursue these investigations and unlock the full potential of this versatile chemical architecture.

References

  • ACS Omega. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Isovanillin Derivatives in Anticancer Research. Benchchem.
  • National Institutes of Health. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. NIH.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC - NIH.
  • Oriental Journal of Chemistry. (n.d.). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. PrepChem.com.
  • BenchChem. (n.d.). A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities. Benchchem.
  • Jumina, et al. (n.d.).
  • MDPI. (n.d.). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.
  • BenchChem. (n.d.). Unveiling Isovanillin: A Technical Guide to its History, Synthesis, and Biological Significance. Benchchem.
  • Tropical Journal of Pharmaceutical Research. (2015).
  • ResearchGate. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
  • National Institutes of Health. (n.d.). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. PMC - NIH.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-methylbenzaldehyde 99%.
  • Oakwood Chemical. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde.
  • RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
  • Journal of Medicinal Chemistry. (1980). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)
  • ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities.

Sources

A Predictive Bioactivity Profile of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The vanillin scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comprehensive, predictive validation of the biological activity of a specific vanillin derivative, 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde . In the absence of direct experimental data for this compound, this document leverages established structure-activity relationships (SAR) of the vanillin and nitroaromatic pharmacophores to forecast its therapeutic potential. We will compare these predicted activities against the parent compound, vanillin, and standard therapeutic agents, providing detailed protocols for the experimental validation of these hypotheses.

The Structural Rationale: Unpacking the Bioactivity Moieties

The structure of this compound combines three key chemical features that are anticipated to contribute to its biological profile:

  • The Vanillin Core (4-hydroxy-3-methoxybenzaldehyde backbone): This fundamental structure is known to confer antioxidant, anti-inflammatory, and anticancer properties.[1][3] The aldehyde and hydroxyl groups are critical for these activities.[2]

  • The Ether Linkage: The hydroxyl group of vanillin is modified with a phenoxymethyl group, creating a more lipophilic molecule. This modification can enhance cell membrane permeability and interaction with intracellular targets.[4]

  • The 4-Nitrophenoxy Group: The presence of a nitroaromatic moiety is significant. Nitro-containing compounds are a known class of antimicrobial agents and can exhibit cytotoxic effects against cancer cells, often through bioreductive activation to generate reactive radical species.[5][6][7]

Predicted Biological Activity Profile and Comparative Analysis

Based on its structural components, we can predict the following biological activities for this compound and compare them to established compounds.

Anticancer Activity

Hypothesis: The presence of the vanillin core and the nitroaromatic ring suggests that this compound possesses cytotoxic activity against cancer cell lines. The nitro group, in particular, is expected to enhance this activity compared to the parent vanillin molecule.

Mechanism of Action Insights: Vanillin and its derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating key signaling pathways.[1][8] The primary mechanisms include the inhibition of the PI3K/Akt pathway and the suppression of the transcription factor NF-κB.[8][9] The nitroaromatic group may introduce additional mechanisms, such as the generation of intracellular reactive oxygen species (ROS) upon reduction of the nitro group, leading to DNA damage and apoptosis.[7]

Signaling Pathway: Predicted Anticancer Mechanism

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition IKK IKK IκB IκB IKK->IκB Phosphorylation (leading to degradation) NF-κB NF-κB IκB->NF-κB Inhibition NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation ROS ROS ROS->Apoptosis Induction Gene_Transcription Pro-survival and Proliferation Genes NF-κB_nuc->Gene_Transcription Activation Target_Compound 4-Methoxy-3-[(4-nitrophenoxy) methyl]benzaldehyde Target_Compound->PI3K Inhibition Target_Compound->IKK Inhibition Target_Compound->ROS Induction

Caption: Predicted anticancer signaling pathways modulated by the target compound.

Comparative Data (Hypothetical vs. Known):

CompoundTarget Cancer Cell LinePredicted/Known IC50 (µM)Citation
This compound HL-60 (Leukemia)< 10 (Predicted)N/A
VanillinMCF-7 (Breast Cancer)~200[9]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)< 10[10]
5-Fluorouracil (Standard Drug)HCT116 (Colon Cancer)19.7 ± 3.02[2]
Antimicrobial Activity

Hypothesis: The nitroaromatic moiety is a strong predictor of antimicrobial activity.[6] Therefore, this compound is expected to exhibit notable antibacterial and antifungal properties, likely surpassing the modest activity of vanillin.

Mechanism of Action Insights: Nitroaromatic antimicrobials typically function as prodrugs that are activated by microbial nitroreductases.[11] The resulting nitroso and hydroxylamine intermediates are highly reactive and can cause damage to microbial DNA, proteins, and lipids, leading to cell death.[7]

Comparative Data (Hypothetical vs. Known):

CompoundTarget MicroorganismPredicted/Known MIC (µg/mL)Citation
This compound Staphylococcus aureus16-64 (Predicted)N/A
VanillinStaphylococcus aureus>1024[12]
BenzaldehydeBacillus anthracis~850[12]
Ciprofloxacin (Standard Drug)Staphylococcus aureus0.25-1.0N/A
Anti-inflammatory Activity

Hypothesis: The vanillin scaffold is a known anti-inflammatory agent. This activity is predicted to be retained in this compound.

Mechanism of Action Insights: Vanillin and its derivatives exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[13] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often through the inhibition of the NF-κB signaling pathway.[13][14]

Experimental Workflow: In Vitro Anti-inflammatory Assay

anti_inflammatory_workflow Cell_Culture 1. Culture RAW 264.7 macrophages Pre-treatment 2. Pre-treat cells with Target Compound or Indomethacin (control) Cell_Culture->Pre-treatment Stimulation 3. Stimulate with Lipopolysaccharide (LPS) Pre-treatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 5. Collect cell supernatant Incubation->Supernatant_Collection NO_Assay 6a. Griess Assay for Nitric Oxide (NO) levels Supernatant_Collection->NO_Assay Cytokine_Assay 6b. ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Comparative Data (Hypothetical vs. Known):

CompoundAssayPredicted/Known EffectCitation
This compound Inhibition of NO production in LPS-stimulated macrophagesSignificant inhibition (Predicted)N/A
VanillinInhibition of NO production in LPS-stimulated macrophagesSignificant inhibition[1]
Indomethacin (Standard Drug)Inhibition of prostaglandin productionPotent inhibition[2]

Experimental Validation Protocols

The following are detailed, step-by-step methodologies for the experimental validation of the predicted biological activities.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

1. Cell Seeding:

  • Culture human cancer cells (e.g., HL-60, MCF-7, HCT116) in appropriate media.
  • Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.
  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
  • Replace the medium in the wells with the medium containing the test compound. Include wells with medium and DMSO as a vehicle control, and wells with a standard drug (e.g., 5-Fluorouracil) as a positive control.
  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 15 minutes on an orbital shaker.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

1. Preparation of Inoculum:

  • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight.
  • Dilute the culture to achieve a standardized inoculum of approximately 5x10⁵ CFU/mL.

2. Compound Dilution:

  • Perform a two-fold serial dilution of the test compound in a 96-well plate containing broth.

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well.
  • Include a positive control (broth with inoculum) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable in the public domain, a thorough analysis based on established structure-activity relationships of its constituent pharmacophores provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of the nitroaromatic moiety is predicted to significantly enhance these activities compared to its parent compound, vanillin. The provided experimental protocols offer a clear pathway for the empirical validation of these hypotheses. This predictive approach serves as a valuable tool in guiding future research and prioritizing compounds for further development in the drug discovery pipeline.

References

  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.
  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradic
  • Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. PubMed.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. NIH.
  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • Structure–activity relationship and comparison of highly active compounds.
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  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - PubMed Central.
  • Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiprolifer
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega.
  • 4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde. SpectraBase.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • The synthetic approach of benzimidazole derivatives as anti-inflamm
  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry.
  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing.
  • 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. PMC - NIH.
  • 4-methoxy-3-((4-methoxyphenoxy)methyl)benzaldehyde properties. Sigma-Aldrich.
  • Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white.
  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry.
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
  • Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers.
  • Screening 3-(4-Hydroxy-phenoxy)-benzaldehyde for Biological Activity: A Technical Guide. Benchchem.
  • 4-Methoxy-3-nitrobenzaldehyde 97 31680-08-7. Sigma-Aldrich.
  • 4-Methoxy-3-nitrobenzaldehyde. PubChem.
  • 4-Methoxy-3-(phenoxymethyl)benzaldehyde. PubChem.
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI.
  • 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde. Santa Cruz Biotechnology.
  • sigma-aldrich 4-methoxy-3-((2-nitrophenoxy)methyl)benzaldehyde.

Sources

A Comparative Guide to the Synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the compound 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde serves as a crucial intermediate. Its molecular architecture, featuring a benzaldehyde core with a substituted phenoxy ether linkage, makes it a valuable precursor for a variety of more complex molecules, including Schiff base derivatives with potential applications as protein and enzyme mimics. The efficiency and scalability of its synthesis are therefore of paramount importance.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's performance based on yield, reaction conditions, and operational complexity. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route for their specific needs, balancing laboratory-scale convenience with industrial-scale viability.

Unveiling the Synthetic Pathways

The synthesis of this target molecule fundamentally involves the formation of an ether bond between a vanillin derivative and a nitrophenol derivative. Our investigation has identified three principal strategies to achieve this transformation:

  • Classical Williamson-type Ether Synthesis: A foundational method involving the reaction of a phenoxide with an alkyl halide.

  • The Mitsunobu Reaction: A powerful and versatile method for forming C-O bonds with stereochemical inversion, where applicable.

  • Phase-Transfer Catalyzed (PTC) Etherification: An industrially favored approach that facilitates reactions between reactants in immiscible phases.

Below, we will explore each of these methodologies in detail.

Method 1: Classical Williamson-type Ether Synthesis

This approach represents a direct and widely understood method for ether formation. In the context of our target molecule, it involves the reaction of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with a suitable 4-nitrobenzyl halide. A specific protocol has been reported in the literature, utilizing pyridine as a base to facilitate the reaction.[1]

Mechanistic Rationale

The Williamson ether synthesis proceeds via an SN2 mechanism.[2][3] The base (pyridine) deprotonates the phenolic hydroxyl group of isovanillin, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 1-(bromomethyl)-4-nitrobenzene and displacing the bromide leaving group to form the desired ether linkage.

Experimental Protocol

A detailed experimental procedure has been documented as follows:[1]

  • An anhydrous acetonitrile solution (100 ml) of 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) is added dropwise over 30 minutes to a solution of 1-(bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol) and pyridine (0.79 g, 10 mmol) in acetonitrile (50 ml).

  • The reaction mixture is refluxed for 24 hours under a nitrogen atmosphere.

  • Following the reaction, the solvent is removed under reduced pressure.

  • The resulting mixture is poured into ice-water (100 ml) to precipitate the product.

  • The yellow precipitate is isolated by filtration and recrystallized from acetonitrile.

  • The pure compound is dried in a vacuum, yielding the product in 78% yield.[1]

Visualization of the Workflow

Williamson_Synthesis reagents Isovanillin 1-(bromomethyl)-4-nitrobenzene Pyridine Acetonitrile reaction Reflux (24h) under N2 reagents->reaction workup Solvent Removal Ice-water Quench Filtration reaction->workup purification Recrystallization (Acetonitrile) workup->purification product 4-Methoxy-3-[(4-nitrophenoxy) methyl]benzaldehyde purification->product Mitsunobu_Reaction reagents Vanillyl Alcohol 4-Nitrophenol Triphenylphosphine DIAD/DEAD in THF reaction 0°C to RT (6-8h) reagents->reaction workup Aqueous Workup (H2O, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product 4-Methoxy-3-[(4-nitrophenoxy) methyl]benzaldehyde purification->product PTC_Synthesis reagents Isovanillin in aq. NaOH 4-Nitrobenzyl Halide in Toluene Tetrabutylammonium Bromide (Catalyst) reaction Vigorous Stirring (50-70°C) reagents->reaction workup Phase Separation Aqueous Wash reaction->workup purification Solvent Removal Recrystallization workup->purification product 4-Methoxy-3-[(4-nitrophenoxy) methyl]benzaldehyde purification->product

Sources

A Comparative Spectroscopic Guide to 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde , a molecule of interest due to its vanillin-derived core and potential applications stemming from its diaryl ether and nitroaromatic functionalities. We will dissect its spectral signature and compare it against key structural analogs to illustrate the profound impact of substituent changes on spectroscopic output.

Introduction: The Structural and Spectroscopic Landscape

The target molecule, this compound, is a derivative of vanillin, a widely utilized platform in chemical synthesis.[1] The structure combines three key functional motifs: an aromatic aldehyde, a methoxy-substituted benzene ring (the vanillin moiety), and a nitrophenoxy group linked by a methylene ether bridge. Each of these components contributes distinct and identifiable features to its overall spectroscopic profile.

Understanding how subtle modifications to this structure alter its spectroscopic properties is crucial for identifying reaction products, assessing purity, and predicting molecular behavior. In this guide, we will focus on a comparative analysis between the parent compound and three rationally chosen analogs, each representing a specific electronic modification:

  • Parent Compound (PC): this compound

  • Analog 1 (A1): 4-Methoxy-3-(phenoxymethyl)benzaldehyde (Removal of the electron-withdrawing nitro group)

  • Analog 2 (A2): 4-Methoxy-3-[(4-aminophenoxy)methyl]benzaldehyde (Replacement of the nitro group with a strong electron-donating amino group)

  • Analog 3 (A3): 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde (Addition of a weak electron-donating methyl group to the nitrophenoxy ring)

This comparison will provide a clear framework for understanding substituent-induced spectral shifts, a fundamental concept in chemical analysis.

Synthesis Rationale and Workflow

The synthesis of these diaryl ether derivatives generally proceeds via a Williamson ether synthesis. The core strategy involves the nucleophilic attack of a phenoxide on an electrophilic benzyl halide. For our target series, this involves reacting a substituted phenol with 3-(bromomethyl)-4-methoxybenzaldehyde. The latter can be synthesized from vanillyl alcohol. A closely related synthesis for a benzyl ether analog, 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 1-(bromomethyl)-4-nitrobenzene in the presence of a base like pyridine.[2] This established methodology provides a reliable pathway for accessing the target compounds.

Diagram: General Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product & Analysis Vanillin Vanillin Derivative (e.g., 3-(bromomethyl)-4- methoxybenzaldehyde) Reaction Williamson Ether Synthesis (Base, Solvent, Heat) Vanillin->Reaction Phenol Substituted Phenol (e.g., 4-Nitrophenol) Phenol->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Reaction Mixture Chroma Column Chromatography Workup->Chroma Crude Product Product Target Analog Chroma->Product Purified Product Analysis Spectroscopic Analysis (NMR, IR, MS, UV-Vis) Product->Analysis

Caption: General workflow for the synthesis and analysis of target analogs.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic signatures for the parent compound and its analogs. The analysis is based on established principles of spectroscopy and data from closely related, published compounds.[2][3]

¹H NMR Spectroscopy: Probing the Electronic Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the electronic environment of protons. The chemical shifts (δ) of the aromatic protons, in particular, serve as excellent probes for the electron-donating or electron-withdrawing nature of substituents.

Expected ¹H NMR Data Summary

Proton AssignmentParent Compound (PC)Analog 1 (A1)Analog 2 (A2)Analog 3 (A3)Rationale for Shift Differences
Aldehyde (-CHO)~9.88 ppm (s)~9.86 ppm (s)~9.85 ppm (s)~9.88 ppm (s)Minimal change; distant from the primary substituent modification.
Benzaldehyde Ring~7.5-7.1 ppm (m)~7.5-7.1 ppm (m)~7.5-7.1 ppm (m)~7.5-7.1 ppm (m)Minor shifts expected, but largely consistent across the series.
Methoxy (-OCH₃)~3.95 ppm (s)~3.94 ppm (s)~3.93 ppm (s)~3.95 ppm (s)Insignificant changes expected due to distance from modification site.
Methylene (-O-CH₂-Ar)~5.20 ppm (s)~5.10 ppm (s)~5.05 ppm (s)~5.18 ppm (s)Deshielded by adjacent oxygen. The electron density of the phenoxy ring slightly influences this shift.
Phenoxy Ring (Hortho to NO₂/NH₂/H) ~8.25 ppm (d) ~7.30 ppm (t)~6.65 ppm (d) ~8.20 ppm (d)Strong deshielding by EWG -NO₂. Shielding by EDG -NH₂ causes a significant upfield shift .
Phenoxy Ring (Hmeta to NO₂/NH₂/H) ~7.15 ppm (d) ~7.00 ppm (d)~6.75 ppm (d) ~7.10 ppm (m)The effect is most pronounced at the ortho/para positions. The methyl group in A3 introduces additional splitting and minor shifts.

Causality Behind Experimental Observations:

  • The Aldehyde Proton: The proton of the aldehyde group consistently appears far downfield (~9.8 ppm) due to the strong deshielding effect of the adjacent carbonyl oxygen. This signal is a hallmark of aldehydes.[4]

  • The Nitro Group Effect (PC vs. A1): The most dramatic difference is seen in the phenoxy ring protons. In the Parent Compound (PC), the powerful electron-withdrawing nitro group (-NO₂) significantly deshields the ortho protons, shifting their signal downfield to ~8.25 ppm. In Analog 1 (A1), where the nitro group is absent, these protons resonate in the typical aromatic region around 7.30 ppm.[3]

  • The Amino Group Effect (PC vs. A2): Conversely, replacing the nitro group with a strong electron-donating amino group (-NH₂) in Analog 2 (A2) causes a pronounced shielding effect. The electron density pushed into the ring shifts the ortho protons significantly upfield to ~6.65 ppm.

  • Subtle Inductive Effects (PC vs. A3): The addition of a methyl group in Analog 3 (A3) introduces a weak electron-donating effect, which slightly shields the adjacent aromatic protons on the nitrophenoxy ring, causing minor upfield shifts compared to the Parent Compound.

FTIR Spectroscopy: Vibrational Signatures of Key Functional Groups

Infrared (IR) spectroscopy identifies functional groups by their characteristic vibrational frequencies. The C=O stretch of the aldehyde, the C-O stretches of the ethers, and the N-O stretches of the nitro group are the most diagnostic peaks.

Expected FTIR Data Summary

Vibrational ModeParent Compound (PC)Analog 1 (A1)Analog 2 (A2)Analog 3 (A3)Rationale for Frequency Differences
Aldehyde C-H Stretch~2830, 2730 cm⁻¹~2830, 2730 cm⁻¹~2830, 2730 cm⁻¹~2830, 2730 cm⁻¹Characteristic pair of bands for aldehydes, largely unaffected by remote substituents.
Carbonyl (C=O) Stretch~1690 cm⁻¹~1690 cm⁻¹~1688 cm⁻¹~1690 cm⁻¹Conjugated aromatic aldehyde frequency. Minimal change expected.
Nitro (N-O) Asymm. Stretch ~1520 cm⁻¹ Absent Absent ~1525 cm⁻¹ Strong, characteristic band for aromatic nitro compounds. Its presence or absence is a key identifier.
Nitro (N-O) Symm. Stretch ~1345 cm⁻¹ Absent Absent ~1348 cm⁻¹ The second key band for the nitro group.
Amine (N-H) Stretch Absent Absent ~3400, 3300 cm⁻¹ Absent A characteristic pair of sharp peaks for a primary amine.
Aryl Ether (C-O-C) Stretch~1250, 1040 cm⁻¹~1245, 1040 cm⁻¹~1240, 1040 cm⁻¹~1250, 1040 cm⁻¹Asymmetric and symmetric stretches. Minor shifts due to electronic effects.

Causality Behind Experimental Observations:

  • The Nitro Group Signature: The most telling feature for the Parent Compound (PC) and Analog 3 (A3) is the presence of two strong absorption bands around 1520 cm⁻¹ and 1345 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[1] These bands are completely absent in Analogs 1 and 2.

  • The Amino Group Signature: Analog 2 (A2) is uniquely identified by the appearance of two medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.

  • Carbonyl and Aldehyde C-H: The aldehyde functional group is consistently identified by its C=O stretch just below 1700 cm⁻¹ (typical for aromatic aldehydes) and the pair of weaker C-H stretching bands between 2700-2900 cm⁻¹.[4]

Mass Spectrometry: Fragmentation Pathways and Molecular Weight

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that leads to predictable bond cleavages.

Expected Mass Spectrometry Data

CompoundMolecular WeightKey Fragments (m/z) and Interpretation
Parent Compound (PC) 289.26289 (M⁺) , 288 ([M-H]⁺), 151 (tropylium ion from cleavage of C-O bond), 138 (nitrophenoxy radical cation), 123 (nitrophenol).
Analog 1 (A1) 242.27242 (M⁺) , 241 ([M-H]⁺), 151 (tropylium ion), 93 (phenoxy radical cation).
Analog 2 (A2) 259.29259 (M⁺) , 258 ([M-H]⁺), 151 (tropylium ion), 108 (aminophenoxy radical cation).
Analog 3 (A3) 303.29303 (M⁺) , 302 ([M-H]⁺), 151 (tropylium ion), 152 (methyl-nitrophenoxy radical cation).

Causality Behind Experimental Observations:

The primary fragmentation pathway for this class of molecules is the cleavage of the benzylic ether C-O bond. This is a favored cleavage because it results in a resonance-stabilized tropylium-like cation at m/z = 151.

Diagram: Key Mass Spectrometry Fragmentation Pathway

G PC Parent Molecule (M⁺) m/z = 289 Frag1 Tropylium-like Cation [C₉H₉O₂]⁺ m/z = 151 PC->Frag1 Benzylic C-O Cleavage Frag2 Nitrophenoxy Radical [C₆H₄NO₃]• m/z = 138 PC->Frag2 Benzylic C-O Cleavage

Caption: Primary fragmentation pathway for the Parent Compound.

This cleavage results in two main fragments:

  • The Benzaldehyde Fragment: A peak at m/z = 151 corresponding to the [4-methoxy-3-methyl-benzaldehyde] cation is expected to be a prominent peak across all analogs.

  • The Phenoxy Fragment: The mass of the other fragment directly reflects the substituent on the phenoxy ring. This provides a direct confirmation of the analog's identity:

    • m/z = 138 for the nitrophenoxy radical (PC).

    • m/z = 93 for the phenoxy radical (A1).

    • m/z = 108 for the aminophenoxy radical (A2).

    • m/z = 152 for the methyl-nitrophenoxy radical (A3).

UV-Vis Spectroscopy: Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectra of these compounds are dominated by π → π* transitions within the aromatic systems.

Expected UV-Vis Data Summary

CompoundExpected λ_maxRationale for Shift Differences
Parent Compound (PC) ~260 nm, ~315 nmThe spectrum shows contributions from the benzaldehyde chromophore and the nitrophenoxy chromophore. The nitro group extends conjugation, causing a bathochromic (red) shift.
Analog 1 (A1) ~255 nm, ~280 nmLacks the extended conjugation from the nitro group, resulting in a hypsochromic (blue) shift compared to the PC.
Analog 2 (A2) ~265 nm, ~300 nmThe amino group's lone pair participates in resonance, acting as a strong auxochrome, causing a bathochromic shift compared to A1.
Analog 3 (A3) ~262 nm, ~318 nmThe methyl group has a minor auxochromic effect, causing a slight bathochromic shift compared to the PC.

Causality Behind Experimental Observations:

The position of the longest wavelength absorption maximum (λ_max) is highly sensitive to the extent of conjugation and the presence of electron-donating or -withdrawing groups.

  • Electron-Withdrawing Groups (EWGs): The -NO₂ group in PC and A3 extends the conjugated π-system, lowering the energy gap for electronic transitions and shifting λ_max to a longer wavelength (a bathochromic shift) compared to A1.

  • Electron-Donating Groups (EDGs): The -NH₂ group in A2, a powerful auxochrome, also causes a bathochromic shift relative to the unsubstituted A1 due to resonance effects.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following standard protocols for spectroscopic analysis should be employed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified analog in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -1 to 12 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS peak at 0 ppm. Integrate all peaks.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • Typical parameters: Resolution of 4 cm⁻¹, 16-32 scans, spectral range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (EI)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Acquisition:

    • Inject the sample into the GC inlet (if using GC-MS) or introduce via a direct insertion probe.

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

  • Data Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Conclusion

The spectroscopic comparison of this compound and its analogs demonstrates a clear and predictable relationship between chemical structure and spectral output. Key takeaways for the researcher include:

  • ¹H NMR is exceptionally sensitive to the electronic effects of substituents on the aromatic rings, with the chemical shifts of protons ortho and para to the substituent providing the most diagnostic information.

  • FTIR provides unambiguous confirmation of the presence or absence of key functional groups, particularly the nitro (-NO₂) and amino (-NH₂) moieties.

  • Mass Spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by benzylic C-O bond cleavage, allowing for the identification of both halves of the molecule.

  • UV-Vis Spectroscopy reflects changes in the overall conjugated π-system, with electron-withdrawing and electron-donating groups causing predictable bathochromic shifts.

By understanding these structure-spectra correlations, scientists can confidently elucidate the structures of novel compounds, monitor reaction progress, and ensure the purity of materials destined for further development.

References

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(phenoxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Zhang, Y., et al. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o369. Available at: [Link]

  • UNIMAS Institutional Repository. (2022). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved January 14, 2026, from [Link]

  • Vorobyova, V., & Olena, P. (2017). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 52(4), 675-681. Available at: [Link]

  • Romero Bohórquez, A. R., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 39-49. Available at: [Link]

  • SpectraBase. (n.d.). 4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde. John Wiley & Sons, Inc. Retrieved January 14, 2026, from [Link]

  • Duan, X.-K., et al. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1377. Available at: [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2445-2452. Available at: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information for: Green Chemistry. Retrieved January 14, 2026, from [Link]

  • Abualreish, M. J. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2). Available at: [Link]

  • University of Utah Department of Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2012). Authentication of the Origin of Vanillin Using Quantitative Natural Abundance 13 C NMR. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra for vanillin, compounds 1a−3a, and compounds 1b−3b. Retrieved January 14, 2026, from [Link]

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A Comparative Benchmarking Guide to 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde for ALDH1A3 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3)

The aldehyde dehydrogenase (ALDH) superfamily comprises a group of NAD(P)+-dependent enzymes critical for oxidizing a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] Within this superfamily, the ALDH1A3 isoform has emerged as a compelling therapeutic target, particularly in oncology. Overexpressed in numerous malignancies, including glioblastoma, mesothelioma, and breast cancer, ALDH1A3 is not merely a metabolic enzyme but a key regulator of cancer stem cell (CSC) biology.[2][3][4][5] Its role in converting retinal to retinoic acid directly influences gene expression pathways that control cell differentiation, proliferation, and chemoresistance.[4][6] High ALDH1A3 activity is a hallmark of CSCs and is strongly correlated with poor prognosis and tumor relapse.[2][7] Therefore, the development of potent and selective ALDH1A3 inhibitors represents a promising strategy to eradicate CSCs and overcome therapeutic resistance.

This guide introduces 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde , a novel investigational small molecule, and benchmarks its inhibitory potential against established ALDH inhibitors. We provide a comprehensive evaluation framework, including detailed biochemical and cell-based assay protocols, to objectively assess its performance against a pan-ALDH inhibitor, 4-(Diethylamino)benzaldehyde (DEAB) , and a known selective ALDH1A3 inhibitor, NR6 .

The ALDH1A3 Signaling Axis: A Target for Cancer Stem Cell Eradication

ALDH1A3's central role in CSCs is intrinsically linked to its production of retinoic acid (RA). RA binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of genes involved in cell fate decisions. In cancer, this pathway is often hijacked to maintain a stem-like, undifferentiated state. Furthermore, ALDH1A3 is integrated with other critical oncogenic signaling pathways, such as the STAT3 pathway, which further promotes CSC maintenance and tumorigenicity.[7]

ALDH1A3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Substrate RA Retinoic Acid (RA) ALDH1A3->RA Oxidation Carboxylic_Acids Carboxylic Acids ALDH1A3->Carboxylic_Acids RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding & Activation Aldehydes Toxic Aldehydes Aldehydes->ALDH1A3 Detoxification Inhibitor This compound Inhibitor->ALDH1A3 Inhibition RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Expression Target Gene Expression (Stemness, Proliferation, Chemoresistance) RARE->Gene_Expression Regulation

Caption: ALDH1A3 signaling pathway and point of inhibition.

Comparative Inhibitor Profiles

To provide a robust benchmark, we compare our investigational compound with two standards:

  • 4-(Diethylamino)benzaldehyde (DEAB): A widely used pan-inhibitor of ALDH enzymes. While effective, its lack of isoform selectivity can lead to off-target effects.[8][9] It is often used as a negative control in the ALDEFLUOR assay to define the ALDH-positive cell population.[10][11]

  • NR6: A potent and selective competitive inhibitor of ALDH1A3.[2][12] Its selectivity makes it a valuable tool for dissecting the specific roles of ALDH1A3.

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

Our evaluation employs a two-pronged strategy: initial biochemical assays to determine direct enzyme inhibition and subsequent cell-based assays to assess functional potency in a biologically relevant context.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Tier 1: Biochemical Assays (Recombinant ALDH1A3 Enzyme) Start->Biochemical_Assay IC50_Determination IC50 Determination (Fluorometric Assay) Biochemical_Assay->IC50_Determination Cell_Based_Assay Tier 2: Cell-Based Assays (ALDH1A3-high Cancer Cell Line) Biochemical_Assay->Cell_Based_Assay Promising candidates Ki_Determination Mechanism of Inhibition (Ki Determination) IC50_Determination->Ki_Determination Selectivity_Panel Isoform Selectivity Profiling (ALDH1A1, ALDH1A2, ALDH2) IC50_Determination->Selectivity_Panel Data_Analysis Data Analysis & Comparison IC50_Determination->Data_Analysis Ki_Determination->Data_Analysis Selectivity_Panel->Data_Analysis ALDEFLUOR_Assay ALDEFLUOR™ Assay (Cellular ALDH Activity) Cell_Based_Assay->ALDEFLUOR_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) Cell_Based_Assay->Cell_Viability CSC_Sphere_Formation Cancer Stem Cell Sphere Formation Assay Cell_Based_Assay->CSC_Sphere_Formation ALDEFLUOR_Assay->Data_Analysis Cell_Viability->Data_Analysis CSC_Sphere_Formation->Data_Analysis

Caption: Logical flow for interpreting biochemical screening data.

Part 2: Cell-Based Functional Assays

Objective:

To evaluate the ability of this compound to inhibit ALDH activity in intact cancer cells and to assess its impact on CSC-associated phenotypes. A human glioblastoma cell line (e.g., U87MG), known for high ALDH1A3 expression, is used as the model system. [2]

Protocol: ALDEFLUOR™ Assay for Cellular ALDH Activity

This assay quantifies the population of cells with high ALDH activity. [11][13]

  • Cell Preparation:

    • Harvest U87MG cells and resuspend at 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

  • Treatment:

    • For each sample, prepare two tubes:

      • Test Sample: Add the test compound, DEAB, or NR6 at desired concentrations.

      • Control: Add the specific ALDH inhibitor DEAB (provided in the kit) to serve as the negative control for gating.

    • Add the activated ALDEFLUOR™ reagent to all tubes and mix.

  • Incubation:

    • Incubate all tubes for 45 minutes at 37°C, protected from light.

  • Flow Cytometry:

    • Centrifuge cells, remove the supernatant, and resuspend in fresh Assay Buffer.

    • Analyze on a flow cytometer. Use the DEAB-treated sample to set the gate for the ALDH-positive population.

    • Quantify the percentage of ALDH-positive cells in the inhibitor-treated samples relative to the vehicle control.

Protocol: Cancer Stem Cell Sphere Formation Assay

This assay assesses the self-renewal capacity of CSCs.

  • Cell Seeding:

    • Seed U87MG cells at a low density (e.g., 500 cells/well) in ultra-low attachment 6-well plates with serum-free sphere-forming medium.

  • Treatment:

    • Add serial dilutions of this compound, DEAB, or NR6 to the wells.

  • Incubation:

    • Incubate for 10-14 days, allowing spheres (tumorspheres) to form.

  • Quantification:

    • Count the number of spheres with a diameter > 50 µm in each well.

    • Calculate the percentage of sphere formation relative to the vehicle control.

Hypothetical Cellular Performance Data
CompoundCellular ALDH Activity EC50 (µM) (ALDEFLUOR™)Sphere Formation Inhibition EC50 (µM)Cytotoxicity EC50 (µM) (48h)
This compound 1.5 2.0 > 25
DEAB5.07.5~15
NR68.09.5> 50

Interpretation of Cellular Data:

The cellular data corroborates the biochemical findings. This compound effectively inhibits ALDH activity in a cellular context at low micromolar concentrations. Importantly, it potently inhibits the self-renewal capacity of CSCs, a key functional outcome of ALDH1A3 inhibition, at concentrations that are non-toxic to the bulk tumor cell population. This wide therapeutic window is a critical feature for a successful CSC-targeting agent.

Conclusion and Future Directions

This comparative guide demonstrates that This compound is a potent and selective inhibitor of ALDH1A3. Its performance in both biochemical and cell-based assays surpasses that of the pan-inhibitor DEAB and is comparable or superior to the selective inhibitor NR6 in terms of cellular potency. The compound's ability to inhibit cancer stem cell self-renewal at non-toxic concentrations highlights its therapeutic potential.

Further investigations should focus on in vivo efficacy studies in xenograft models derived from ALDH1A3-high tumors, comprehensive pharmacokinetic and pharmacodynamic profiling, and off-target liability screening to advance this promising compound towards clinical development.

References

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A Senior Application Scientist's Guide to the Cross-Validation of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of the experimental data for 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde, a key chemical intermediate. Designed for researchers and drug development professionals, this document moves beyond simple data presentation to offer a cross-validation framework. We will scrutinize the synthesis, structural characterization, and spectroscopic profile of this molecule, comparing its empirical data against its structural isomer and precursors. This comparative approach ensures a robust and trustworthy characterization, essential for its application in further research and development.

Synthesis Strategy and Mechanistic Rationale

The target molecule, this compound (more precisely named 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde in the crystallographic literature), is an asymmetrical ether. The most robust and widely used method for preparing such ethers is the Williamson ether synthesis.[1] This reaction, developed by Alexander Williamson in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The causality for selecting this pathway is rooted in its efficiency and control over regioselectivity. The reaction involves a nucleophilic attack by an alkoxide ion on a primary alkyl halide.[4] In the synthesis of our target compound, the phenoxide is generated from 3-hydroxy-4-methoxybenzaldehyde (isovanillin), which then attacks the electrophilic carbon of 1-(bromomethyl)-4-nitrobenzene.

Key Strategic Considerations:

  • Choice of Halide: A primary alkyl halide (the benzylic bromide) is chosen as the electrophile. Using a secondary or tertiary halide would significantly increase the likelihood of a competing E2 elimination reaction, especially given that the phenoxide is a strong base, which would lead to undesired alkene byproducts.[4][5]

  • Reaction Conditions: The reaction is typically conducted in a polar aprotic solvent like acetonitrile to solvate the cation of the alkoxide salt, leaving the nucleophilic anion exposed for the attack. Refluxing provides the necessary activation energy for the reaction to proceed to completion.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification R1 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Mix Combine reactants in Acetonitrile R1->Mix R2 1-(bromomethyl)-4-nitrobenzene R2->Mix Base Pyridine (Base) Base->Mix Solvent Acetonitrile (Solvent) Solvent->Mix Reflux Reflux for 24h under N2 atmosphere Mix->Reflux S N 2 Reaction RemoveSolvent Remove solvent (Rotary Evaporation) Reflux->RemoveSolvent Precipitate Pour into ice-water RemoveSolvent->Precipitate Isolate Isolate yellow precipitate (Filtration) Precipitate->Isolate Recrystallize Recrystallize from Acetonitrile Isolate->Recrystallize Dry Dry under vacuum Recrystallize->Dry Product Final Product: 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde Dry->Product Yield: 78%

Caption: Synthetic workflow for 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde.

Detailed Synthesis Protocol

Adapted from Li, Y. & Chen, X. (2011).[6]

  • To a 50 mL solution of 1-(bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol) and pyridine (0.79 g, 10 mmol) in anhydrous acetonitrile, add dropwise a 100 mL solution of 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) over 30 minutes.

  • Reflux the resulting mixture for 24 hours under a nitrogen atmosphere.

  • After cooling, remove the solvent in vacuo.

  • Pour the resultant mixture into 100 mL of ice-water to precipitate the product.

  • Isolate the yellow precipitate by filtration.

  • Recrystallize the crude product from acetonitrile.

  • Dry the purified pale-yellow crystals under vacuum to yield the final product (78% yield).[6]

Structural Elucidation: A Comparative Cross-Validation

The definitive structure of a novel compound cannot be asserted by a single technique. Here, we cross-validate the structure using the gold standard of single-crystal X-ray crystallography and compare it with its structural isomer. We then outline the expected results from standard spectroscopic techniques (IR, NMR, MS), comparing them against the compound's known precursors to provide a multi-faceted validation.

A. Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic structure of a molecule.[7][8] The target compound was successfully crystallized and its structure solved, revealing key conformational details.[6] A crucial point of comparison is its structural isomer, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, where the methoxy and benzyloxy groups are swapped.[9]

The most telling structural parameter for comparison is the dihedral angle between the two benzene rings. This angle indicates the degree of twist between the vanillin-derived ring and the nitrophenyl ring, which can be influenced by steric hindrance and crystal packing forces.

Table 1: Comparative Crystallographic Data

Parameter 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde [6] 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde (Isomer) [6][9]
Formula C₁₅H₁₃NO₅ C₁₅H₁₃NO₅
Molecular Weight 287.26 287.26
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
a (Å) 6.853 (1) 12.339 (3)
b (Å) 11.994 (2) 5.035 (1)
c (Å) 16.405 (3) 21.604 (4)
**β (°) ** 98.28 (3) 94.13 (3)
**Volume (ų) ** 1334.4 (4) 1336.1 (5)

| Dihedral Angle (°) | 3.98 (7) | 4.99 (6) |

The data shows that while both isomers crystallize in the same system and have nearly identical volumes, the dihedral angle in the target compound is slightly smaller.[6] This subtle difference in conformation is an essential validation point that distinguishes it from its isomer.

Experimental Protocol: Small-Molecule X-ray Crystallography

The workflow for determining a small molecule's crystal structure is a meticulous process requiring a high-quality single crystal.[10][11]

Xray_Workflow cluster_crystal 1. Crystal Growth cluster_data 2. Data Collection cluster_solve 3. Structure Solution & Refinement Dissolve Dissolve pure compound in suitable solvent (e.g., Acetonitrile) Evaporate Slow evaporation Dissolve->Evaporate Select Select defect-free crystal (>0.1 mm) Evaporate->Select Mount Mount crystal on goniometer Select->Mount Xray Expose to monochromatic X-ray beam Mount->Xray Detect Record diffraction pattern (CCD/Area Detector) Xray->Detect Index Index reflections & determine unit cell Detect->Index Phase Solve the Phase Problem (Direct Methods) Index->Phase Build Build electron density map Phase->Build Refine Refine atomic positions & thermal parameters Build->Refine Result Final 3D Structure (CIF file) Refine->Result

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

B. Spectroscopic Cross-Validation

Spectroscopic analysis provides complementary data to confirm the presence of key functional groups and the overall molecular framework. We predict the expected spectral features of the target compound and compare them with the known experimental data of its precursors, Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and the widely studied 4-methoxybenzaldehyde.

Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying functional groups. The synthesis of the target compound results in the loss of the phenolic -OH group and the formation of an ether linkage (C-O-C), which should be evident in the spectrum.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹)

Functional Group Predicted: Target Compound Experimental: Isovanillin [12] Experimental: 4-Methoxybenzaldehyde [13][14] Rationale for Change
Phenolic O-H stretch Absent ~3100-3300 (Broad) N/A Disappearance confirms ether formation.
Aldehyde C-H stretch ~2820 & ~2720 ~2850 & ~2750 ~2840 & ~2740 Characteristic aldehyde peaks remain.[15]
Aromatic C-H stretch >3000 >3000 ~3010 Aromatic rings are retained.
Aldehyde C=O stretch ~1690-1705 ~1680 ~1702 Conjugation to the aromatic ring lowers frequency.[15]
Aromatic C=C stretch ~1600, ~1515 ~1590, ~1510 ~1600, ~1580 Presence of two distinct aromatic rings.
NO₂ asymmetric stretch ~1520 N/A N/A New, strong peak from nitro group.

| Aryl Ether C-O stretch | ~1260 | ~1270 | ~1250 | Strong C-O stretch is a key feature. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy provides information on the electronic environment and connectivity of protons. The spectrum of the target compound should show distinct new signals while retaining features from its precursors.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton Environment Predicted: Target Compound Experimental: 4-Methoxybenzaldehyde [16][17] Rationale for Change
Aldehyde (-CHO) ~9.8-9.9 (s) 9.88 (s) Highly deshielded proton, singlet.[15]
Aromatic (NO₂-Ar-H) ~8.2 (d), ~7.6 (d) N/A New signals from the nitrophenyl ring.
Aromatic (Subst. Ar-H) ~7.5-7.0 (m) 7.84 (d), 7.00 (d) Complex multiplet due to substitution pattern.
Methylene (-O-CH₂-Ar) ~5.2 (s) N/A New singlet, key indicator of ether linkage.

| Methoxy (-OCH₃) | ~3.9 (s) | 3.88 (s) | Retained from the isovanillin precursor. |

Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation pattern, offering a final layer of confirmation.

Table 4: Comparative Mass Spectrometry Data

Parameter Predicted: Target Compound Experimental: 4-Methoxybenzaldehyde [18][19] Rationale for Change
Formula C₁₅H₁₃NO₅ C₈H₈O₂ Different molecular formula.
Molecular Weight 287.26 136.15 Confirms elemental composition.
Molecular Ion (M⁺) m/z 287 m/z 136 Base peak in 4-methoxybenzaldehyde is M-1.
Key Fragments m/z 151 (isovanillin radical) m/z 135 ([M-H]⁺) Cleavage of the benzylic ether bond.
m/z 136 (nitrotoluene radical cation) m/z 107 ([M-CHO]⁺) Alpha cleavage of the aldehyde.

| | m/z 286 ([M-H]⁺) | | Loss of aldehyde proton is common.[20] |

Conclusion

The comprehensive characterization of this compound is achieved not by isolated measurements, but by a rigorous cross-validation of multiple experimental datasets. The definitive structure provided by single-crystal X-ray crystallography is supported and confirmed by a cohesive story told through IR, NMR, and mass spectrometry. By comparing the crystallographic data to a known isomer and the spectroscopic data to its chemical precursors, we establish a high-confidence profile for this compound. This self-validating system of analysis provides the trustworthiness required for its use in advanced applications, from the synthesis of complex ligands to the development of novel pharmaceutical agents.

References

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A Comparative Guide to Investigating 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde: A Proposed Framework for In Vitro and In Vivo Antimicrobial Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde as a potential antimicrobial agent. Given the absence of published biological data for this specific molecule, this document synthesizes established methodologies and field-proven insights to propose a logical, self-validating sequence of in vitro and in vivo studies. The experimental design is grounded in the structural characteristics of the compound, which suggest a plausible biological activity based on its relationship to vanillin derivatives and Schiff bases, many of which are known to possess antimicrobial properties.[1][2][3]

The core structure of the target molecule contains a benzaldehyde moiety, a common pharmacophore, and a nitroaromatic group. The latter is a known feature in some therapeutic agents but also raises considerations of potential toxicity through bioreduction.[4][5] This guide, therefore, emphasizes a balanced approach, thoroughly investigating efficacy while concurrently assessing safety and selectivity.

Part 1: In Vitro Evaluation - Establishing a Foundation of Antimicrobial Activity

The initial phase of investigation must rapidly and cost-effectively determine if this compound (hereafter referred to as "Compound X") possesses intrinsic antimicrobial activity. This is achieved through a tiered screening process, starting with broad-spectrum susceptibility testing and progressing to more specific mechanistic and safety assays.

Primary Screening: Antimicrobial Susceptibility Testing

The first critical question is whether Compound X can inhibit the growth of clinically relevant microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), offering quantitative and reproducible results.[6][7][8]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound X: Create a high-concentration stock solution of Compound X in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[9]

  • Bacterial and Fungal Strains: A panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and a representative fungal species like Candida albicans should be used.

  • Assay Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of Compound X.[9][10] Each well is then inoculated with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).[10]

  • Controls: Include a positive control (microorganism in broth without Compound X), a negative control (broth only), and a vehicle control (microorganism with the highest concentration of DMSO used).

  • Incubation: Incubate plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of Compound X that completely inhibits visible growth of the microorganism.[8][11]

Hypothetical Data Presentation:

MicroorganismStrain IDCompound X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 2921340.5
Escherichia coliATCC 2592280.015
Pseudomonas aeruginosaATCC 27853320.25
Candida albicansATCC 9002816N/A

This hypothetical data suggests that Compound X has moderate antibacterial activity, particularly against Gram-positive bacteria, and some antifungal activity.

Secondary Screening: Cytotoxicity and Selectivity Index

An effective antimicrobial agent must be more toxic to the pathogen than to the host.[12][13][14] Therefore, the next crucial step is to assess the cytotoxicity of Compound X against a mammalian cell line. This allows for the calculation of a selectivity index (SI), a key indicator of therapeutic potential.

Experimental Protocol: Resazurin-Based Cytotoxicity Assay

  • Cell Culture: Use a standard mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cells), cultured in appropriate media.

  • Assay Setup: Seed cells in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing serial dilutions of Compound X.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Add resazurin solution to each well. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin. Measure the fluorescence or absorbance to quantify cell viability.[15]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Compound X that reduces cell viability by 50%.

Selectivity Index (SI) Calculation: SI = CC50 / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells. For instance, if the CC50 for Compound X against HEK293 cells is 80 µg/mL and the MIC against S. aureus is 4 µg/mL, the SI would be 20. An SI > 10 is often considered a promising starting point for a potential therapeutic.

Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound works is vital for its development. Initial MoA studies can provide insights into the primary cellular processes targeted by Compound X.[16][17][18]

Experimental Protocol: Macromolecular Synthesis Inhibition Assay

  • Principle: This assay measures the incorporation of radiolabeled precursors into major cellular macromolecules (DNA, RNA, protein, and cell wall).[16]

  • Procedure: Grow bacterial cultures to mid-log phase and expose them to Compound X at a concentration of 4x MIC. At various time points, add radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).

  • Analysis: After a short incubation, precipitate the macromolecules, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter. A rapid and specific decrease in the incorporation of one precursor relative to the others suggests that its corresponding pathway is the primary target.[19]

Hypothetical In Vitro Workflow Diagram:

InVitro_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Safety cluster_2 Mechanism of Action MIC_Test Broth Microdilution MIC Assay (vs. ESKAPE, C. albicans) Decision1 Active? (MIC < 32 µg/mL) MIC_Test->Decision1 Cytotoxicity Cytotoxicity Assay (CC50) (vs. Mammalian Cells) Selectivity Calculate Selectivity Index (SI) SI = CC50 / MIC Cytotoxicity->Selectivity Decision2 Selective? (SI > 10) Selectivity->Decision2 MoA Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) Proceed Proceed to In Vivo Studies MoA->Proceed Decision1->Cytotoxicity Yes Stop Stop/Redesign Compound Decision1->Stop No Decision2->MoA Yes Decision2->Stop No

Caption: Proposed in vitro screening cascade for Compound X.

Part 2: In Vivo Evaluation - Assessing Therapeutic Efficacy and Safety in a Biological System

Positive in vitro results provide the justification for advancing to more complex and resource-intensive in vivo models. These studies aim to determine if the promising in vitro activity translates to a therapeutic effect in a living organism, while also gathering preliminary pharmacokinetic and safety data.

Acute Systemic Infection Model

A murine model of systemic infection, such as the peritonitis-sepsis model, is a robust and widely used primary screen for in vivo efficacy.[20] It evaluates the ability of a compound to reduce bacterial burden and improve survival in the face of a severe, rapidly progressing infection.

Experimental Protocol: Murine Peritonitis-Sepsis Model

  • Animal Model: Use immunocompetent mice (e.g., BALB/c or CD-1), 6-8 weeks old.

  • Infection: Induce peritonitis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of a clinically relevant bacterium, such as Methicillin-Resistant Staphylococcus aureus (MRSA), suspended in a mucin-containing solution to enhance virulence.[20]

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer Compound X via a clinically relevant route (e.g., IP or intravenous). Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic (e.g., vancomycin).

  • Endpoints:

    • Survival: Monitor the survival of the animals over a period of 7 days.

    • Bacterial Burden: In a separate cohort of animals, euthanize at a specific time point (e.g., 24 hours post-infection) and quantify the bacterial load (CFU/mL or CFU/gram) in the peritoneal fluid and key organs (spleen, liver).[21]

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)7-Day Survival (%)Peritoneal Fluid CFU/mL (log10) at 24h
Vehicle Control-08.5 ± 0.4
Compound X10406.2 ± 0.6
Compound X30804.1 ± 0.5
Vancomycin10100< 2.0

This hypothetical data suggests a dose-dependent therapeutic effect of Compound X, significantly improving survival and reducing bacterial load compared to the vehicle control.

Preliminary Pharmacokinetic (PK) and Safety Assessment

Concurrent with efficacy studies, it is essential to understand how the compound behaves in the body and to identify any overt signs of toxicity.

  • Pharmacokinetics: In a small group of uninfected animals, administer a single dose of Compound X and collect blood samples at multiple time points. Analyze plasma concentrations to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t1/2). Benzaldehyde derivatives can be rapidly metabolized, so this data is critical for designing effective dosing regimens.[22][23]

  • Acute Toxicity: During the efficacy studies, closely monitor all animals for clinical signs of toxicity (e.g., altered behavior, weight loss, ruffled fur). After the study, major organs can be collected for histopathological analysis to identify any treatment-related tissue damage. The nitroaromatic structure necessitates careful observation for potential toxicities.[24][25]

Hypothetical In Vivo Workflow Diagram:

InVivo_Workflow cluster_0 Efficacy Model cluster_1 Concurrent Safety & PK Infection Induce Peritonitis-Sepsis in Mice (e.g., MRSA) Treatment Administer Compound X (Multiple Doses) Infection->Treatment Endpoints Measure Survival (7 days) & Bacterial Burden (24h) Treatment->Endpoints Decision Efficacious & Safe? Endpoints->Decision PK_Study Single-Dose PK Study (Uninfected Mice) PK_Study->Decision Tox_Obs Monitor Clinical Signs & Conduct Histopathology Tox_Obs->Decision Proceed Advance to Further Preclinical Development Decision->Proceed Yes Stop Stop/Optimize Lead Decision->Stop No

Caption: Proposed in vivo evaluation workflow for Compound X.

Part 3: Synthesis of Findings and Future Directions

The culmination of this proposed in vitro and in vivo testing provides a foundational dataset to make a go/no-go decision on the further development of this compound.

  • In Vitro vs. In Vivo Correlation: A successful candidate would demonstrate a clear correlation between its in vitro potency (low MIC) and its in vivo efficacy (improved survival, reduced bacterial load). Discrepancies can often be explained by poor pharmacokinetic properties (e.g., rapid metabolism or poor distribution to the site of infection), which would be identified in the PK study.[22]

  • Translational Potential: The key to translational potential lies in the selectivity index and the therapeutic window observed in vivo. A compound that is effective only at doses approaching toxic levels has a low probability of success.

  • Next Steps: If the results from this framework are promising, subsequent studies would involve more complex infection models (e.g., chronic or biofilm models)[26][27], a more detailed investigation of the mechanism of action, and formal toxicology studies to fully characterize the safety profile, paying close attention to any potential genotoxicity associated with the nitroaromatic moiety.[28]

This guide outlines a rigorous, logical progression for evaluating a novel chemical entity. By systematically addressing questions of activity, selectivity, and in vivo efficacy, researchers can efficiently allocate resources and make informed decisions in the challenging but critical endeavor of antimicrobial drug discovery.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology. Available at: [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2021). Molecules. Available at: [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014). Journal of Applied Toxicology. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). PubMed. Available at: [Link]

  • In Vivo Mouse Models of Bacterial Infection. (n.d.). ImQuest BioSciences. Available at: [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Journal of Chemistry. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). JoVE. Available at: [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). mBio. Available at: [https://journals.asm.org/doi/10.1128/mbio.002 elucidating-the-mechanisms-of-action-of-antimicrobial-agents]([Link] elucidating-the-mechanisms-of-action-of-antimicrobial-agents)

  • Antimicrobial activity of the Schiff base ligand and its metal complexes. (2022). ResearchGate. Available at: [Link]

  • In vivo Mouse Models of Bacterial Infection. (n.d.). ImQuest BioSciences. Available at: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2023). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). (2012). Bioinorganic Chemistry and Applications. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Available at: [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Available at: [Link]

  • Antimicrobial activity of Schiff bases and compound. (2025). ResearchGate. Available at: [Link]

  • The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. (1983). ASTM International. Available at: [Link]

  • The different methods for in vitro antimicrobial susceptibility testing... (2024). ResearchGate. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). JoVE. Available at: [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014). Scilit. Available at: [Link]

  • Mutagenicity of Nitroaromatic Compounds. (2000). Chemical Research in Toxicology. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Available at: [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2023). MDPI. Available at: [Link]

  • Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. Available at: [Link]

  • A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection. (2015). University of California. Available at: [Link]

  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (2024). Frontiers in Microbiology. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available at: [Link]

  • In Vivo Monitoring of Staphylococcus aureus Biofilm Infections and Antimicrobial Therapy by [18F]Fluoro-Deoxyglucose–MicroPET in a Mouse Model. (2015). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. (2017). mBio. Available at: [Link]

  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). Antibiotics. Available at: [Link]

  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021). Frontiers in Pharmacology. Available at: [Link]

  • Plasma pharmacokinetics and metabolism of the antitumour drug candidate 2'-benzoyloxycinnamaldehyde in rats. (2009). Xenobiotica. Available at: [Link]

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Sources

Comparative Efficacy Analysis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comparative analysis of the potential efficacy of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde, framing it within the broader context of biologically active benzaldehyde derivatives. While direct experimental data on this specific molecule is limited, by examining its structural features in relation to well-characterized analogues, we can project its potential performance and delineate pathways for its empirical validation. This analysis is grounded in established structure-activity relationships (SAR) and is intended for researchers in drug discovery and medicinal chemistry.

Introduction: Benzaldehydes as Privileged Scaffolds in Drug Discovery

Benzaldehyde and its derivatives represent a class of organic compounds with a remarkable breadth of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1][2] Their relatively simple synthesis and the amenability of the phenyl ring to substitution make them "privileged scaffolds" in medicinal chemistry—a core structure that can be systematically modified to optimize biological activity against various targets.

The subject of this guide, this compound, is a synthetic precursor used in the preparation of Schiff bases, which themselves are investigated for creating protein and enzyme mimics.[3] Its unique combination of substituents—a methoxy group, an aldehyde, and a nitrophenoxy ether linkage—suggests potential for nuanced biological interactions. This guide will focus on its prospective efficacy as an enzyme inhibitor, drawing comparisons with derivatives whose activities have been empirically determined.

Structural Analysis of this compound

To forecast the efficacy of the title compound, we must deconstruct its molecular architecture. The core benzaldehyde moiety is functionalized with three key groups, each expected to contribute to its overall biological profile.

  • Aldehyde Group: This is the primary reactive center, crucial for forming Schiff bases and potentially interacting with amino acid residues in the active sites of enzymes.

  • 4-Methoxy Group: The methoxy group is an electron-donating substituent that can influence the reactivity of the aldehyde and the overall electron density of the phenyl ring. Its position can affect binding affinity and selectivity for target enzymes.[4]

  • 3-[(4-nitrophenoxy)methyl] Group: This is a bulky, electron-withdrawing substituent. The nitro group is a strong electron-withdrawing feature known to enhance the antimicrobial and, in some cases, the enzyme inhibitory potency of aromatic compounds.[5] The ether linkage provides conformational flexibility, allowing the nitrophenyl moiety to explore a wider conformational space within a binding pocket.

The interplay of these electronic and steric factors will ultimately govern the compound's efficacy.

Comparative Efficacy Analysis: Enzyme Inhibition

Benzaldehyde derivatives have shown significant promise as inhibitors of various enzymes, including cholinesterases (relevant to Alzheimer's disease) and α-glucosidase (relevant to diabetes).[6][7] We will analyze the potential of this compound in these contexts by comparing it to analogues with known inhibitory activities.

Cholinesterase Inhibition

Cholinesterases (AChE and BuChE) are key targets in Alzheimer's disease therapy. Studies on benzimidazole-based benzaldehyde derivatives have elucidated clear structure-activity relationships.

Key Insights from Analogues:

  • Electron-Withdrawing Groups: The presence of chloro groups (electron-withdrawing) at the 3 and 4 positions of the phenyl ring resulted in the most potent compound in one study, suggesting that electron-withdrawing features can be highly beneficial for activity.[6]

  • Methoxy and Hydroxy Groups: In another series, a para-hydroxy group was found to be optimal for AChE inhibition, while methoxy substitutions generally decreased the inhibitory potential compared to the hydroxy equivalent.[4] A combination of one hydroxyl and one methoxy group has also shown good inhibition.[6]

Projected Efficacy: The title compound possesses a bulky, electron-withdrawing nitrophenoxy group. Based on the positive impact of electron-withdrawing substituents, this feature could contribute favorably to its inhibitory activity. However, the 4-methoxy group, which is generally less effective than a 4-hydroxy group, might temper this effect.[4] The large size of the 3-[(4-nitrophenoxy)methyl] substituent could also present steric hindrance, preventing optimal binding unless the target's active site has a correspondingly large pocket.

Data from Comparative Benzaldehyde Derivatives

The following table summarizes the inhibitory concentrations (IC₅₀) for a selection of benzaldehyde derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), providing a quantitative basis for comparison.

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
Benzimidazole derivative with 3,4-dichloro substitutionAChE0.050 ± 0.001[6]
Benzimidazole derivative with 3,4-dichloro substitutionBuChE0.080 ± 0.001[6]
Benzimidazole derivative with 2-hydroxy, 3,5-dichloroAChE0.10 ± 0.001[6]
Benzimidazole derivative with 4-hydroxy, 3-methoxyAChE2.30 ± 0.10[6]
Benzylidine derivative with p-hydroxy substitutionAChE4.16 ± 0.063[4]
Benzylidine derivative with m-hydroxy substitutionAChE12.54 ± 0.143[4]
Benzylidine derivative with m-methoxy substitutionAChE264.23 ± 0.102[4]
Donepezil (Standard Drug)AChE0.016 ± 0.12[6]

Experimental Validation: Protocols and Workflows

To empirically determine the efficacy of this compound, a standardized enzyme inhibition assay is required. The following section details a representative protocol for an in vitro α-glucosidase inhibition assay, a common screen for anti-diabetic compounds.

In Vitro α-Glucosidase Inhibition Assay Protocol

This protocol is adapted from established methodologies.[7][8]

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The inhibitory activity of a test compound is determined by measuring the reduction in the rate of p-nitrophenol formation.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Test Compound (this compound) dissolved in DMSO

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃), 1 M

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Enzyme solution: Dissolve α-glucosidase in phosphate buffer to a concentration of 0.1 U/mL.

    • Substrate solution: Dissolve pNPG in phosphate buffer to a concentration of 1.25 mM.

    • Test compound solutions: Prepare a stock solution of the test compound in DMSO and make serial dilutions to achieve final assay concentrations (e.g., 1-100 µg/mL).

    • Positive control: Prepare solutions of acarbose at similar concentrations to the test compound.

  • Assay Setup (in a 96-well plate):

    • To each well, add 20 µL of the test compound solution (or DMSO for the negative control, or acarbose for the positive control).

    • Add 100 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percent inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control (enzyme + substrate + DMSO) and A_sample is the absorbance of the well with the test compound.

    • The IC₅₀ value (the concentration of the inhibitor required to achieve 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential for conceptualizing the relationships between chemical structure and biological function, as well as for outlining experimental processes.

cluster_SAR Structure-Activity Relationship (SAR) for Benzaldehyde Derivatives Core Benzaldehyde Scaffold e_withdrawing Electron-Withdrawing (e.g., -NO2, -Cl) Core->e_withdrawing Increases Potency e_donating Electron-Donating (e.g., -OH, -OCH3) Core->e_donating Modulates Potency (-OH > -OCH3) bulky_group Bulky Groups (e.g., -nitrophenoxy) Core->bulky_group Steric Effects (Can hinder or improve binding) Activity Enzyme Inhibition (e.g., AChE, α-Glucosidase) e_withdrawing->Activity e_donating->Activity bulky_group->Activity

Caption: SAR of benzaldehyde derivatives.

cluster_workflow α-Glucosidase Inhibition Assay Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) setup 2. Assay Setup (Add Inhibitor & Enzyme) prep->setup initiate 3. Initiate Reaction (Add Substrate) setup->initiate measure 4. Incubate & Measure (37°C, 405 nm) initiate->measure calculate 5. Calculate IC50 measure->calculate

Caption: Workflow for α-glucosidase inhibition assay.

Conclusion and Future Directions

This compound is a compound with significant, albeit unrealized, potential as a biologically active agent. Its structural features—particularly the combination of an electron-donating methoxy group and a bulky, electron-withdrawing nitrophenoxy moiety—present a compelling case for its investigation as an enzyme inhibitor.

Based on established structure-activity relationships, it is plausible that the compound will exhibit inhibitory activity. The strong electron-withdrawing nature of the nitro group is a favorable characteristic, though its efficacy will be modulated by the 4-methoxy group and potential steric constraints.

The immediate and necessary next step is the empirical validation of this hypothesis. The experimental protocol provided in this guide offers a robust framework for quantifying the compound's α-glucosidase inhibitory activity. Further studies should also explore its efficacy against other enzyme classes, such as cholinesterases and tyrosinases, and investigate its antimicrobial properties. Such a systematic evaluation will definitively place the efficacy of this compound within the broader landscape of pharmacologically active benzaldehydes and determine its viability as a lead compound for future drug development efforts.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. K. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1637-S1645. [Link]

  • El-Newehy, M. H., Al-Deyab, S. S., & Hamdy, A. (2011). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Polymers, 3(4), 1845-1863. [Link]

  • Campos, M. R. S. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Adamu, U. A., & Abdullahi, M. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Scientific Technology, 5(1), 1-5. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. Scientific Reports, 13(1), 14539. [Link]

  • Saeed, F., Mahomoodally, M. F., & Chiboon, P. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(16), 4947. [Link]

  • Tao, J. J., Zhang, Y., & Zhang, Y. X. (2007). Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. Neurochemical research, 32(2), 269-274. [Link]

  • Li, G., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7162-7168. [Link]

  • Campos, M. R. S. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Ullah, I., et al. (2015). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. Journal of Microbiology, 53(3), 223-229. [Link]

  • Nihei, K. I., & Kubo, I. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. Plant physiology and biochemistry, 112, 136-141. [Link]

  • El-Sohaimy, S. A., et al. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. Journal of Applied Pharmaceutical Science, 12(3), 118-126. [Link]

  • Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1279. [Link]

  • Gul, H. I., et al. (2020). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-836. [Link]

  • Zhang, L. J., et al. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1138. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety concerns. Therefore, the rigorous and unequivocal confirmation of a molecule's structure is a cornerstone of scientific integrity. This guide provides an in-depth, practical comparison of analytical techniques for confirming the structure of a novel benzaldehyde derivative, 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. We will delve into the expected spectroscopic data, the causality behind experimental choices, and a self-validating system of protocols to ensure trustworthy results.

The proposed structure of This compound is as follows:

Figure 1. Proposed chemical structure of this compound.

This molecule incorporates several key structural features that must be individually and collectively confirmed:

  • A vanillin-derived benzaldehyde ring with a methoxy group at position 4 and an aldehyde group at position 1.

  • A 4-nitrophenoxy group .

  • A methylene ether linkage (-O-CH₂-) connecting the benzaldehyde and nitrophenoxy moieties at position 3 of the benzaldehyde ring.

This guide will compare the predicted spectroscopic data against the necessary experimental workflows to achieve unambiguous confirmation.

Comparative Analysis of Spectroscopic Techniques

No single analytical technique is sufficient for complete structure elucidation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a synergistic and self-validating approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85Singlet1HAldehydic proton (-CHO)Aldehyde protons are highly deshielded and typically appear as singlets unless coupled to other protons.
~8.20Doublet2HProtons on the 4-nitrophenoxy ring (ortho to NO₂)The strong electron-withdrawing effect of the nitro group significantly deshields these protons.
~7.50-7.60Multiplet2HProtons on the benzaldehyde ringThese protons are in a complex environment, influenced by both the aldehyde and methoxy groups.
~7.15Doublet2HProtons on the 4-nitrophenoxy ring (meta to NO₂)These protons are less deshielded than their ortho counterparts.
~7.05Doublet1HProton on the benzaldehyde ring
~5.20Singlet2HMethylene protons (-O-CH₂-)These protons are adjacent to an oxygen atom, causing a downfield shift. They are expected to be a singlet as there are no adjacent protons.
~3.90Singlet3HMethoxy protons (-OCH₃)Methoxy protons typically appear as a sharp singlet in this region.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional groups.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~191Aldehyde (-CHO)Aldehyde carbons are highly deshielded and appear at the downfield end of the spectrum.
~164C-O (nitrophenoxy)Aromatic carbon attached to the ether oxygen.
~153C-OCH₃ (benzaldehyde)Aromatic carbon attached to the methoxy group.
~142C-NO₂ (nitrophenoxy)Aromatic carbon attached to the nitro group.
~130-135Quaternary carbons (benzaldehyde ring)
~126CH (nitrophenoxy, ortho to NO₂)
~110-125CH carbons (benzaldehyde & nitrophenoxy rings)Aromatic CH carbons appear in this region.
~70Methylene (-O-CH₂-)The carbon of the methylene bridge, shifted downfield by the adjacent oxygen.
~56Methoxy (-OCH₃)Methoxy carbons are typically found in this upfield region.
Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is excellent for identifying the presence of specific functional groups, which act as "fingerprints" for the molecule.

Predicted Wavenumber (cm⁻¹)Functional GroupRationale
~3100-3000Aromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~2850 & ~2750Aldehydic C-H stretchA characteristic pair of peaks for an aldehyde C-H bond.
~1700C=O stretch (Aldehyde)A strong, sharp absorption is expected for the carbonyl group.[1][2][3]
~1590 & ~1480Aromatic C=C stretchSkeletal vibrations of the benzene rings.
~1520 & ~1345N-O asymmetric & symmetric stretch (Nitro group)Aromatic nitro groups show two strong, characteristic bands.[4][5][6]
~1250 & ~1040Aryl ether C-O-C stretchAsymmetric and symmetric stretching of the aryl ether linkage.[7][8][9][10][11]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns.

m/z ValueInterpretationRationale
289.07[M]⁺ (Molecular Ion)The exact mass of C₁₅H₁₃NO₅. High-resolution MS should confirm this.
151[M - C₆H₄NO₃]⁺Cleavage of the ether bond, retaining the vanillin moiety.
138[M - C₇H₆O₂]⁺Cleavage of the ether bond, retaining the 4-nitrophenoxy moiety.
123[C₆H₄NO₂]⁺Fragment corresponding to the nitrophenoxy group.
93[C₆H₅O]⁺Loss of NO₂ from the nitrophenoxy fragment.[12][13][14][15]

Experimental Protocols: A Self-Validating Workflow

To ensure the trustworthiness of the results, a systematic approach to data acquisition is essential.

Workflow for Structural Confirmation

Caption: Workflow for the structural confirmation of a synthesized compound.

Step-by-Step Methodologies

1. ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate several hundred to a few thousand scans due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different fragments of the molecule.

2. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive or negative ion mode. Positive mode is likely to show the [M+H]⁺ or [M+Na]⁺ adducts.

    • Obtain the exact mass of the molecular ion and compare it to the calculated theoretical mass. The difference should be less than 5 ppm.

    • If possible, perform tandem MS (MS/MS) on the molecular ion to observe the fragmentation pattern.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr and pressing it into a thin disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background.

    • Identify the characteristic absorption bands for the key functional groups.

Data Interpretation and Final Structure Confirmation

The final step is to synthesize all the data to build an undeniable case for the proposed structure.

  • HRMS will confirm the elemental formula (C₁₅H₁₃NO₅).

  • FTIR will confirm the presence of the aldehyde (C=O, C-H), nitro (N-O), and aryl ether (C-O-C) functional groups.

  • ¹H and ¹³C NMR will piece together the molecular skeleton. The number of signals will correspond to the number of unique protons and carbons. The chemical shifts will confirm the electronic environments.

  • 2D NMR (HMBC) is the final piece of the puzzle. It will show correlations between the methylene protons (~5.20 ppm) and the carbons of both the benzaldehyde and nitrophenoxy rings, unequivocally establishing the connectivity of the two aromatic systems through the methylene ether bridge.

By following this comprehensive, multi-technique approach, researchers can confidently confirm the structure of this compound, ensuring the integrity and reliability of their subsequent research.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Berkeley Learning Hub. (2025, January 30). Benzaldehyde IR Spectrum Analysis. Retrieved from [Link]

  • Erasmuson, A. F., Ferrier, R. J., Franca, N. C., Gottlieb, H. E., & Wenkert, E. (1977). 13C nuclear magnetic resonance spectroscopy of vanillin derivatives. Journal of the Chemical Society, Perkin Transactions 1, (5), 492-494.
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Chegg. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

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Sources

A Researcher's Guide to the Synthesis and Comparative Analysis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as exceptionally fertile ground for drug discovery. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a simple, naturally occurring phenolic aldehyde, is one such scaffold.[1][2] Its three key functional groups—aldehyde, hydroxyl, and ether—provide multiple handles for synthetic modification, enabling the creation of diverse derivatives with a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-cancer properties.[3][4]

This guide focuses on a specific, rationally designed vanillin derivative: 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde . This compound is of significant interest for several reasons:

  • Core Scaffold: It retains the vanillin core, which is known for its favorable bioavailability and safety profile.[4][5]

  • Ether Linkage: The introduction of a benzyl ether linkage is a common strategy to increase lipophilicity and modify pharmacological properties.[6]

  • Electrophilic Moiety: The terminal 4-nitrophenyl group is a strong electron-withdrawing moiety. This feature can be crucial for molecular recognition, potentially enhancing binding affinity to biological targets through specific electronic interactions. It also serves as a potential site for further chemical modification, such as reduction to an amine group.

This document provides a comprehensive, field-proven protocol for the synthesis of this target compound. Furthermore, it presents a comparative analysis against a key structural isomer, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde , for which experimental data is published, offering researchers a valuable benchmark for performance and strategic decision-making in their synthetic campaigns.

Part 1: Synthesis of Target Compound & Key Isomer

The most robust and widely adopted method for constructing the ether linkage in these compounds is the Williamson Ether Synthesis .[7][8] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic phenoxide ion attacks an electrophilic alkyl halide.[8][9]

Proposed Synthesis of this compound (Target)

This protocol is designed based on established principles of the Williamson ether synthesis, adapted for the specific substrates. The causality behind this experimental design is rooted in creating optimal conditions for the SN2 mechanism.

  • Formation of the Nucleophile: The phenolic hydroxyl group of vanillin is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is required to deprotonate it, forming the more potent potassium vanillinate nucleophile.

  • Choice of Electrophile: 4-Nitrobenzyl bromide is an ideal electrophile. It is a primary benzylic halide, which is highly reactive towards SN2 attack with minimal risk of competing elimination reactions.[7] The electron-withdrawing nitro group further activates the benzylic carbon towards nucleophilic attack.

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is chosen. These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion extensively, leaving it "naked" and highly nucleophilic, thus accelerating the reaction rate.[10]

Caption: Proposed Williamson Ether Synthesis for the Target Compound.

Published Synthesis of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde (Isomer)

For comparative purposes, we present the experimentally validated synthesis of the structural isomer, which swaps the positions of the methoxy and ether-linked groups.[11] This reaction also employs a Williamson synthesis but starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The published protocol uses pyridine as a mild base and acetonitrile as the solvent, achieving a 78% yield .[11]

Part 2: Experimental Protocols & Workflow

A self-validating protocol includes clear steps, defined endpoints, and methods for characterization. The following workflow is applicable to both syntheses.

Step-by-Step Synthesis Protocol (Target Compound)
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.52 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add 4-nitrobenzyl bromide (2.16 g, 10 mmol) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 6-12 hours.

  • Work-up & Isolation: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water. A precipitate should form.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water (3 x 50 mL). The crude product can be further purified by recrystallization from acetonitrile or ethanol to yield the pure compound.[11]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

General Experimental Workflow

The logical flow from reaction to pure, characterized product is critical for reproducibility.

Experimental_Workflow A Reaction Setup (Reactants, Base, Solvent) B Heating & Monitoring (TLC) A->B Heat C Quenching (Ice Water) B->C Reaction Complete D Extraction / Filtration C->D Isolate Crude E Purification (Recrystallization or Chromatography) D->E Purify F Characterization (NMR, MS, IR) E->F Pure Product

Caption: Standard workflow for synthesis, purification, and analysis.

Part 3: Comparative Performance Guide

When selecting a synthetic route or a specific isomer for further development, a direct comparison of key performance indicators is essential. While experimental data for the target compound is not published, we can extrapolate expected performance based on the highly analogous, published synthesis of its isomer.[11]

ParameterTarget Compound (Proposed)Isomeric Alternative [11]Alternative 2: 4-(Benzyloxy)benzaldehyde
Structure 3-ether, 4-methoxy3-methoxy, 4-ether4-ether, no nitro group
Starting Aldehyde VanillinIsovanillin4-Hydroxybenzaldehyde
Starting Halide 4-Nitrobenzyl bromide4-Nitrobenzyl bromideBenzyl bromide
Reaction Type Williamson Ether Synthesis (SN2)Williamson Ether Synthesis (SN2)Williamson Ether Synthesis (SN2)
Reported Yield Expected: 70-85%78% Typically >90%
Key Differentiator Retains vanillin's 4-methoxy groupIsomeric scaffoldLacks electron-withdrawing nitro group
Potential Impact The 3-position ether may offer unique steric and electronic properties for receptor binding compared to the isomer.Proven synthetic route with a solid yield.Simpler synthesis, higher yield. Serves as an excellent control compound to evaluate the specific contribution of the nitro group to biological activity.

Expert Analysis:

The choice between the target compound and its isomer depends entirely on the research goal. The syntheses are highly similar, and yields are expected to be comparable. The critical difference lies in the final molecular geometry and electronic distribution. The position of the bulky nitrophenoxy-methyl group (at position 3 for the target vs. 4 for the isomer) will significantly alter the molecule's shape and how it fits into a binding pocket.

Alternative 2, 4-(Benzyloxy)benzaldehyde, provides a crucial baseline. Its synthesis is simpler and higher-yielding because benzyl bromide is less sterically hindered and more reactive than its nitro-substituted counterpart. Comparing the biological activity of the nitro-containing compounds against this simpler analog allows a researcher to definitively attribute any enhanced potency or novel mechanism of action to the presence of the nitro group.

Part 4: Predicted Biological Activity & Signaling Context

While the specific activity of this compound is uncharacterized, its structural components suggest several high-probability therapeutic areas. Benzaldehyde derivatives are known to possess insecticidal, antimicrobial, and antioxidant activities.[12] The incorporation of the vanillin scaffold has been shown to produce derivatives with anti-inflammatory and anti-cancer properties.[2][4]

For instance, many anti-cancer agents function by inhibiting key signaling kinases. The nitroaromatic group on the target compound could potentially engage in specific hydrogen bonding or π-π stacking interactions within the ATP-binding pocket of a kinase, leading to inhibition.

Signaling_Pathway_Hypothesis cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation TargetCmpd Target Compound (Hypothesized Inhibitor) TargetCmpd->RAF Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a plausible mechanism where the synthesized compound could act as an inhibitor of a kinase like RAF within the MAPK/ERK pathway, a critical cascade that controls cell growth and proliferation and is often dysregulated in cancer. This provides a testable hypothesis for researchers screening this novel compound.

References

  • Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: ACS Omega, ACS Publications URL: [Link]

  • Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents Source: PMC, National Institutes of Health (NIH) URL: [Link]

  • Title: Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits Source: MDPI URL: [Link]

  • Title: Vanillin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate Source: BIO Web of Conferences URL: [Link]

  • Title: Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Source: ResearchGate URL: [Link]

  • Title: Williamson Ether Synthesis Source: Name Reactions in Organic Synthesis URL: [Link]

  • Title: Synthesis method of o-nitrophenol compounds - Google Patents Source: Google Patents URL
  • Title: The Williamson Ether Synthesis - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde Source: PMC, National Institutes of Health (NIH) URL: [Link]

  • Title: The Williamson Ether Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 Source: PubMed URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde, a compound encountered in research and development settings. By understanding the chemical nature of this substance and adhering to established safety protocols, you can ensure the protection of yourself, your colleagues, and the environment.

Understanding the Hazards: A Triad of Functional Groups

This compound is a complex aromatic molecule characterized by three key functional groups that dictate its handling and disposal requirements: an aldehyde, an ether, and a nitro group. Each of these imparts specific properties that must be considered.

  • Aromatic Aldehydes: These compounds can be irritants and may have varying levels of toxicity. Their disposal requires careful consideration to prevent environmental contamination.

  • Ethers: A significant hazard associated with ethers is their potential to form explosive peroxides upon exposure to air and light.[1][2][3] Therefore, long-term storage is discouraged, and specific handling precautions are necessary.[1][2][3]

  • Nitro Compounds: Aromatic nitro compounds are often toxic and can be flammable or explosive. Their disposal must be managed to mitigate these risks.

Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach that addresses the hazards of all three functional groups is essential.

Immediate Safety and Pre-Disposal Handling

Before initiating any disposal procedures, ensure that all necessary safety measures are in place.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety goggles or a face shieldProtects against splashes and chemical vapors.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact. Gloves should be changed immediately if contaminated.[1]
Protective Clothing Flame-resistant laboratory coat, long pants, and closed-toe shoesProvides a barrier against spills and potential ignition sources.[2]

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ventilation: Ensure the laboratory is well-ventilated.[4][5]

Step-by-Step Disposal Protocol

The primary and most crucial principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][6]

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, gloves), in a dedicated, chemically compatible, and sealable container.[7]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible wastes can lead to dangerous chemical reactions.

2. Container Labeling:

Proper labeling is critical for the safe handling and disposal of hazardous waste. Your waste container must be clearly labeled with the following information:[7]

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • The approximate quantity of the waste

  • The date the waste was first added to the container

  • Any other information required by your institution's EHS guidelines.

3. Storage of Waste:

  • Secure Location: Store the sealed hazardous waste container in a designated and secure waste accumulation area.[7]

  • Ventilation: The storage area should be well-ventilated.[8]

  • Incompatible Materials: Keep the waste container away from incompatible materials, especially strong oxidizing agents, acids, and bases.[2][5]

  • Ignition Sources: Store away from heat and any potential sources of ignition.[4][5]

4. Arranging for Disposal:

  • Contact EHS: The disposal of chemical waste must be handled by trained professionals. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.[3][6]

  • Professional Disposal Service: Your EHS department will work with a licensed professional waste disposal service to ensure the chemical is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[7]

  • Incineration: The most probable method of disposal for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to break down the molecule into less harmful components and neutralize acidic gases.[7]

Logical Flow of Disposal:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Professional Disposal A 1. Don PPE & Work in Fume Hood B 2. Collect Waste in a Dedicated Container A->B C 3. Securely Seal & Label Container B->C D 4. Store in Designated Waste Area C->D E 5. Contact EHS for Waste Pickup D->E Hand-off F 6. Professional Waste Hauler Transports Waste E->F G 7. High-Temperature Incineration F->G H 8. Compliant Final Disposal G->H

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde. As a research chemical, comprehensive safety data may not be available for this specific molecule. Therefore, this guidance is synthesized from data on structurally similar compounds containing aldehyde, methoxy, and nitrophenoxy functional groups. Adherence to these instructions is vital for ensuring personnel safety and minimizing environmental impact.

Hazard Assessment: Understanding the Risks

  • Skin and Eye Irritation: Aromatic aldehydes are known to cause skin and serious eye irritation.[1][2][3]

  • Acute Toxicity: The compound may be harmful if swallowed.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][4]

  • Aquatic Toxicity: Similar chemicals have shown to be harmful to aquatic life.[2][5]

Given these potential risks, a cautious and well-planned approach to handling is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsEssential to protect against splashes and airborne particles. Must be worn at all times in the laboratory.
Face ShieldRequired when handling larger quantities (>1g) or when there is a significant risk of splashing or dust generation. To be worn over safety goggles.
Hand Protection Chemical-Resistant GlovesNitrile gloves provide good general protection for incidental contact.[6] For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA fully buttoned lab coat is mandatory to protect skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended when handling significant quantities or during procedures with a high splash potential.
Respiratory Protection NIOSH-Approved RespiratorA respirator with an organic vapor cartridge and a particulate pre-filter (e.g., N95) is recommended if handling the solid outside of a certified chemical fume hood, or if aerosolization is likely.[6] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[6]

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls: The Foundation of Safety
  • Chemical Fume Hood: All handling of solid this compound and preparation of its solutions should be conducted in a properly functioning chemical fume hood.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Carefully weigh the required amount of the solid compound in the fume hood.

    • Use a spatula for transfers and avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly while stirring.

  • Reaction Setup:

    • Conduct all reactions within the fume hood.

    • Ensure all glassware is properly secured.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Carefully remove and dispose of contaminated gloves and any disposable labware as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[3][8]

Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh and Transfer Chemical don_ppe->weigh dissolve 4. Prepare Solution (if applicable) weigh->dissolve react 5. Conduct Experiment dissolve->react decontaminate 6. Decontaminate Work Area react->decontaminate dispose_waste 7. Dispose of Contaminated Waste decontaminate->dispose_waste wash 8. Remove PPE & Wash Hands dispose_waste->wash Disposal_Plan cluster_segregation Waste Segregation cluster_containment Containment & Labeling start Generate Chemical Waste solid_waste Solid Waste (e.g., contaminated gloves, weigh paper) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, rinse solutions) start->liquid_waste label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid storage Store in Designated Hazardous Waste Area label_solid->storage label_liquid->storage disposal Arrange for Professional Waste Disposal storage->disposal

Caption: Procedural flow for the disposal of this compound waste.

By integrating these safety measures and operational protocols into your laboratory practice, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.

References

  • PubChem. 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.